2-(2-(Methylsulfonamido)phenyl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(methanesulfonamido)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-15(13,14)10-8-5-3-2-4-7(8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQVSOVZZYQXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611146 | |
| Record name | {2-[(Methanesulfonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047724-24-2 | |
| Record name | 2-[(Methylsulfonyl)amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1047724-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Methanesulfonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of 2-(2-(Methylsulfonamido)phenyl)acetic acid: A Multi-faceted Spectroscopic Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock of modern pharmaceutical development. It is a prerequisite for ensuring drug safety, efficacy, intellectual property, and regulatory compliance. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of 2-(2-(Methylsulfonamido)phenyl)acetic acid, a key potential intermediate in drug synthesis. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating a self-validating system of orthogonal analytical methods. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural confirmation.
The Analytical Mandate: Why Rigorous Elucidation is Non-Negotiable
The subject of our investigation is this compound. Its name implies a specific arrangement of functional groups: a phenylacetic acid core with a methylsulfonamido [-NHSO₂(CH₃)] substituent at the ortho (position 2) of the phenyl ring.
Any deviation from this precise architecture, such as isomeric substitution at the meta- or para- positions, could lead to vastly different pharmacological and toxicological profiles. Therefore, our primary objective is to generate a comprehensive and undeniable body of evidence that confirms this exact structure. We will employ an orthogonal analytical strategy, where each technique provides independent yet corroborating evidence, creating a self-validating dataset.
The Strategic Framework: An Orthogonal Approach
Our strategy relies on the integration of data from multiple, high-information-content analytical techniques. Each method interrogates a different aspect of the molecule's physical and chemical properties.
Figure 1: The orthogonal workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Mass and Fragmentation
Expertise & Experience: Mass spectrometry provides the most direct evidence of a compound's molecular weight. For a molecule like this, electrospray ionization (ESI) is the technique of choice due to the presence of ionizable acidic (carboxylic acid) and weakly acidic (sulfonamide N-H) protons, ensuring robust ion generation in both positive and negative modes.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.
-
Chromatographic Separation (for purity and introduction to MS):
-
System: High-Performance Liquid Chromatography (HPLC) system.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Analyzer: High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap is preferred for accurate mass measurement.[4]
-
Data Acquisition: Scan from m/z 50 to 500. Perform tandem MS (MS/MS) on the parent ion to induce fragmentation.
-
Data Interpretation: A Self-Validating System
The data must align perfectly with the proposed structure.
-
Positive Ion Mode [M+H]⁺: Expect a prominent ion at m/z 230.0481 , corresponding to the molecular formula C₉H₁₂NO₄S⁺.
-
Negative Ion Mode [M-H]⁻: Expect a prominent ion at m/z 228.0338 , corresponding to the molecular formula C₉H₁₀NO₄S⁻.
-
Fragmentation Analysis (MS/MS): The fragmentation pattern is a molecular fingerprint. Key bond cleavages in sulfonamides are well-documented and provide definitive structural information.[5][6]
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Structural Origin of Fragment |
| 230.0481 [M+H]⁺ | 184.0713 | Loss of H₂O and CO (decarboxylation) |
| 230.0481 [M+H]⁺ | 151.0372 | Cleavage of the N-S bond (loss of SOCH₃) |
| 230.0481 [M+H]⁺ | 92.0500 | Further fragmentation, often related to the aniline core after loss of SO₂.[6] |
| 228.0338 [M-H]⁻ | 184.0380 | Loss of CO₂ (decarboxylation from the carboxylate) |
| 228.0338 [M-H]⁻ | 148.0121 | Cleavage of the S-C (phenyl) bond |
Table 1: Predicted HRMS and fragmentation data for this compound.
NMR Spectroscopy: Mapping the Atomic Connectivity
Expertise & Experience: While MS gives the mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level blueprint of the molecule. It confirms the number of unique protons and carbons and, crucially, how they are connected. For this molecule, the key challenge is to definitively prove the ortho substitution pattern on the phenyl ring.
Experimental Protocol: ¹H, ¹³C, and 2D-COSY NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the exchangeable protons (NH and COOH) are visible.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Run:
-
¹H NMR: Standard proton spectrum to identify all hydrogen environments.
-
¹³C NMR: Standard carbon spectrum to identify all carbon environments.
-
2D COSY (Correlation Spectroscopy): To identify which protons are spin-coupled (i.e., adjacent to each other). This is critical for confirming the aromatic substitution pattern.
-
Data Interpretation: Proving the Ortho Isomer
The predicted NMR data provides a unique signature that distinguishes the ortho isomer from its meta and para counterparts.
Figure 2: Structure of this compound with predicted ¹H NMR assignments.
Trustworthiness: The key to confirming the ortho substitution lies in the aromatic region (7.2-7.6 ppm). An ortho-disubstituted ring will show a complex multiplet pattern resulting from coupling between 4 adjacent protons. A para-substituted isomer, by contrast, would show two distinct doublets (an AA'BB' system), a much simpler pattern. The 2D COSY experiment will show cross-peaks between adjacent aromatic protons, confirming their connectivity and ruling out other isomers.
| Carbon Atom | Predicted ¹³C Shift (ppm) | Rationale |
| C=O | ~172 | Carboxylic acid carbonyl carbon.[7] |
| C-SO₂NH | ~138 | Aromatic carbon directly attached to the sulfonamide group. |
| C-CH₂ | ~135 | Aromatic carbon directly attached to the acetic acid moiety. |
| Aromatic C-H | 125 - 132 | Four distinct signals for the aromatic CH carbons. |
| CH₂ | ~40 | Methylene carbon of the acetic acid side chain. |
| CH₃ | ~39 | Methyl carbon of the sulfonamido group. |
Table 2: Predicted ¹³C NMR chemical shifts.
Infrared Spectroscopy: Fingerprinting the Functional Groups
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. Each group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[8] The presence of both a carboxylic acid and a sulfonamide will generate a highly specific spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Data Interpretation: Corroborating Evidence
The observed absorption bands must match those expected for the proposed structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3250 | N-H stretch | Sulfonamide |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1320 and ~1150 | Asymmetric & Symmetric SO₂ stretch | Sulfonamide[9][10] |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
Table 3: Characteristic FTIR absorption bands for this compound.
Purity Assessment: The Foundation of Accurate Analysis
The HPLC protocol described in the Mass Spectrometry section (Section 3) is used for this purpose, with UV detection (e.g., at 254 nm). A pure sample should yield a single major peak. Purity is typically calculated as the area percent of the main peak relative to the total area of all peaks in the chromatogram. For pharmaceutical intermediates, a purity of >98% is generally required.
Conclusion: A Synthesis of Evidence
The structure of this compound is confirmed through a rigorous, multi-technique approach.
-
High-Resolution Mass Spectrometry confirms the elemental composition (C₉H₁₁NO₄S) and provides fragmentation patterns consistent with the proposed structure.
-
¹H and ¹³C NMR Spectroscopy establishes the precise atomic connectivity, with the complex aromatic multiplet and 2D COSY data definitively proving the ortho-substitution pattern.
-
FTIR Spectroscopy provides rapid and unambiguous confirmation of all key functional groups (carboxylic acid, sulfonamide, aromatic ring).
-
HPLC Analysis ensures the integrity of the data by confirming the high purity of the analyte.
This self-validating system of orthogonal analyses provides the high degree of certainty required for advancing a compound in a research and development pipeline. The convergence of all data points to a single, unambiguous structure demonstrates a robust and trustworthy elucidation process.
References
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society, 669. Available at: [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Electronic Supplementary Information. Available at: [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. CID=21182017. Available at: [Link]
-
International Journal of Research and Analytical Reviews (IJRAR). (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]
-
Labinsights. (2023). Eight Commonly Used Techniques for Drug Analysis. Available at: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Available at: [Link]
-
Technology Networks. (n.d.). Active Pharmaceutical Ingredient Analysis. Available at: [Link]
-
Chang, C. J., & Giam, C. S. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 65(7), 1033-1036. Available at: [Link]
-
Yakubu, I. T., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7483. Available at: [Link]
-
Chia, M. A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(30), 7626-7634. Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 2-(4-(Methylsulfonamido)phenyl)acetic Acid [lgcstandards.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrar.org [ijrar.org]
- 9. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 10. rsc.org [rsc.org]
- 11. Identity determination and purity testing [chemcon.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 2-(2-(Methylsulfonamido)phenyl)acetic acid
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound, 2-(2-(Methylsulfonamido)phenyl)acetic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds, namely phenylacetic acid derivatives and N-phenylsulfonamides, to construct a series of well-founded hypotheses regarding its biological activity. We postulate that this compound may function as a modulator of inflammatory pathways, an enzyme inhibitor, or a receptor antagonist. Furthermore, we consider the possibility of it acting as a prodrug, which is metabolically activated to exert its therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and a roadmap for the experimental validation of its mechanism of action.
Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Entity
This compound is a novel chemical entity that merges two pharmacologically significant scaffolds: a phenylacetic acid moiety and a sulfonamide group. The phenylacetic acid core is characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, which are known to exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The sulfonamide group, on the other hand, is a versatile functional group found in a wide array of therapeutic agents, including diuretics, antibacterials, and enzyme inhibitors.[3] The unique combination of these two moieties in this compound suggests a multifaceted pharmacological profile.
This guide will explore the potential mechanisms of action of this compound by drawing parallels with the known activities of its structural analogues. We will delve into the possibility of direct action on specific biological targets, as well as the hypothesis that it may function as a prodrug, undergoing metabolic conversion to an active form.
Putative Mechanisms of Action: A Multi-pronged Hypothesis
Based on the chemical structure of this compound, we propose three primary putative mechanisms of action:
Hypothesis 1: Modulation of Inflammatory Pathways
The presence of the phenylacetic acid scaffold strongly suggests a potential role in the modulation of inflammatory pathways. Phenylacetic acid derivatives are a well-established class of anti-inflammatory agents.[1][4]
-
Cyclooxygenase (COX) Inhibition: A primary mechanism for many phenylacetic acid-based NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. It is plausible that this compound could act as a COX inhibitor.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Certain phenylacetic acid derivatives have been identified as agonists of human peroxisome proliferator-activated receptors (hPPARs), which are nuclear receptors that play a role in regulating glucose and lipid metabolism and have anti-inflammatory effects.[5]
Hypothesis 2: Enzyme Inhibition
The N-phenylsulfonamide moiety is a common feature in various enzyme inhibitors.
-
Carbonic Anhydrase Inhibition: N-phenylsulfonamide derivatives have been shown to be potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[6]
-
Cholinesterase Inhibition: Some N-phenylsulfonamides also exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are therapeutic targets for conditions like Alzheimer's disease.[6]
Hypothesis 3: Receptor Antagonism
The overall structure of the molecule could lend itself to binding and antagonizing specific receptors.
-
Serotonin (5-HT) Receptor Antagonism: Substituted N-phenyl-benzenesulfonamides have been identified as selective antagonists of the 5-HT6 serotonin receptor, a target for cognitive disorders.[7]
The Prodrug Hypothesis: Unmasking the Active Metabolite
A crucial consideration in elucidating the mechanism of action of this compound is the possibility that it functions as a prodrug. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active therapeutic agent. This strategy is often employed to improve pharmacokinetic properties such as absorption, distribution, and metabolism.
Metabolic activation could involve hydrolysis of the sulfonamide bond or other enzymatic modifications, leading to a more potent metabolite. The study of the metabolism of structurally similar compounds, such as diclofenac, has revealed the formation of reactive metabolites that contribute to both its therapeutic and toxic effects.[8] Therefore, identifying the metabolic fate of this compound is paramount.
Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate the putative mechanisms of action, a multi-step experimental approach is proposed.
Figure 1. A proposed experimental workflow for the elucidation of the mechanism of action of this compound.
Step 1: Initial Screening
-
Phenotypic Screening: The compound should be screened in a panel of cell-based assays relevant to the hypothesized mechanisms. This would include assays for anti-inflammatory activity (e.g., measuring prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages), cytotoxicity against various cancer cell lines, and assays for neuronal activity.
-
Target-Based Screening: Concurrently, the compound should be tested for its ability to directly interact with the hypothesized molecular targets. This includes in vitro enzyme inhibition assays for COX-1/COX-2, carbonic anhydrases, and cholinesterases, as well as receptor binding assays for serotonin receptors.
Step 2: Metabolism and Prodrug Investigation
-
In Vitro Metabolism Studies: The metabolic stability of this compound should be assessed using in vitro systems such as human liver microsomes and S9 fractions.
-
Metabolite Identification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) should be employed to identify and characterize the major metabolites formed.
-
Synthesis and Activity Testing of Metabolites: The identified metabolites should be synthesized and then subjected to the same panel of phenotypic and target-based screens as the parent compound to determine if any of them exhibit enhanced activity.
Step 3: Mechanism Validation
-
In Vivo Efficacy Studies: If a promising activity is confirmed in vitro, the compound (or its active metabolite) should be evaluated in relevant animal models of disease, such as rodent models of inflammation or neurodegenerative disease.
-
Biomarker Analysis: In conjunction with in vivo studies, relevant biomarkers should be measured to confirm target engagement and the downstream biological effects of the compound.
-
Structural Biology: To definitively confirm the molecular target and understand the binding interactions, co-crystallization of the active compound with its target protein for X-ray crystallography or NMR spectroscopy studies should be pursued.
Data Presentation: A Comparative Overview
To facilitate the analysis of experimental data, the results should be summarized in clear and concise tables.
Table 1: In Vitro Screening Data Summary
| Assay Type | Target/Cell Line | This compound (IC50/EC50, µM) | Metabolite M1 (IC50/EC50, µM) | Positive Control (IC50/EC50, µM) |
| Enzyme Inhibition | COX-1 | Indomethacin | ||
| COX-2 | Celecoxib | |||
| Carbonic Anhydrase II | Acetazolamide | |||
| Acetylcholinesterase | Donepezil | |||
| Receptor Binding | 5-HT6 Receptor | SB-357134 | ||
| Cell-Based | LPS-stimulated RAW 264.7 (PGE2) | Dexamethasone | ||
| SH-SY5Y Neuroblastoma (Viability) | Staurosporine |
Conclusion: Charting a Path Forward
This compound represents a promising chemical scaffold with the potential for a diverse range of biological activities. By systematically investigating the hypotheses outlined in this guide, researchers can efficiently elucidate its mechanism of action. The proposed experimental workflow provides a robust framework for identifying its molecular targets, determining whether it functions as a prodrug, and validating its therapeutic potential in relevant disease models. This foundational work is critical for the future development of this compound as a potential therapeutic agent.
References
- Brooks, D. A., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280.
-
Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Retrieved from [Link]
-
Ispat-Ingenieur. (2025). Phenylacetic acid derivative: Significance and symbolism. Retrieved from [Link]
- Google Patents. (n.d.). US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them.
-
National Center for Biotechnology Information. (n.d.). Phenylacetates - MeSH. Retrieved from [Link]
- Gülçin, İ., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 100, 103913.
- Bromidge, S. M., et al. (2000). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). Bioorganic & Medicinal Chemistry Letters, 10(15), 1685-1688.
- Khan, K. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(11), 103412.
- Shaker, A. M., et al. (2021). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1653.
- Maloney, P. R., et al. (2016). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Chemical Neuroscience, 7(12), 1669-1683.
- Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, Biological Activity, and Molecular Docking Study of Some New Sulfamethoxazole Derivatives. Journal of Chemistry, 2021, 5580087.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Bioactive Metabolites: Unlocking Nature's Therapeutic Potential through Advanced Extraction and Sustainable Innovation. Retrieved from [Link]
- Dembitsky, V. M. (2014). Bioactive acetylenic metabolites. Phytomedicine, 21(12), 1665-1686.
- Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- Gu, C., et al. (2019). Identification of bioactive metabolites using activity metabolomics. Analytical and Bioanalytical Chemistry, 411(19), 4389-4400.
- Patti, G. J., et al. (2018). Metabolomics activity screening for identifying metabolites that modulate phenotype.
- Granchi, C., et al. (2019). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 179, 64-83.
- Gloer, J. B. (1997). Biologically Active Fungal Metabolites. In The Mycota VI (pp. 249-274). Springer, Berlin, Heidelberg.
- Li, J., et al. (2016). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. Chemical Research in Toxicology, 29(8), 1310-1321.
-
Human Metabolome Database. (n.d.). Showing metabocard for Phenylacetic acid (HMDB0000209). Retrieved from [Link]
- Pan, J., et al. (2001). Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. Drug Metabolism and Disposition, 29(5), 655-660.
Sources
- 1. scribd.com [scribd.com]
- 2. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 5. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 2-(2-(Methylsulfonamido)phenyl)acetic acid
Executive Summary
This technical guide provides a comprehensive overview of the biological activity of 2-(2-(Methylsulfonamido)phenyl)acetic acid, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PGE2/EP4 signaling pathway. We will delve into the mechanism of action, preclinical pharmacology, and potential therapeutic applications of this compound, supported by detailed experimental protocols and pathway diagrams. The targeted inhibition of the EP4 receptor presents a promising strategy for various pathologies, including inflammation, pain, and cancer, offering a more specific approach compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction: The Rise of Selective EP4 Receptor Antagonism
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain. It exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs), designated EP1 through EP4.[1] Among these, the EP4 receptor has garnered significant attention as a therapeutic target. Unlike traditional NSAIDs, which broadly inhibit cyclooxygenase (COX) enzymes and thereby block the production of all prostaglandins, EP4 antagonists offer a more targeted therapeutic approach.[2] This specificity may reduce the risk of side effects commonly associated with NSAIDs, such as gastrointestinal issues.[2]
This compound, also known in developmental literature by various identifiers, has emerged as a key molecule in the exploration of EP4 antagonism. Its chemical structure, featuring a phenylacetic acid core with a methylsulfonamido substitution, is optimized for selective and high-affinity binding to the EP4 receptor. This guide will explore the profound biological consequences of this interaction.
The Core Mechanism: Interruption of the PGE2/EP4 Signaling Cascade
The biological activity of this compound is rooted in its ability to competitively block PGE2 from binding to the EP4 receptor. This receptor is widely distributed throughout the body and is implicated in a variety of physiological and pathological processes.[3]
2.1 The Canonical EP4 Signaling Pathway
Upon binding of its natural ligand, PGE2, the EP4 receptor primarily couples to the Gsα subunit of its associated G-protein. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] Elevated cAMP levels then activate Protein Kinase A (PKA) and other downstream effectors.[5] This pathway is crucial in mediating inflammatory responses, pain sensitization, and even cancer progression.[2][3][6] The EP4 receptor can also couple to other signaling pathways, including those involving G(i)α and phosphatidylinositol 3-kinase (PI3K), adding to its functional complexity.[3][7]
By acting as an antagonist, this compound prevents the initiation of this cascade, effectively dampening the pro-inflammatory and nociceptive signals mediated by PGE2.
2.2 Visualization of the PGE2/EP4 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by PGE2 binding to the EP4 receptor and the point of inhibition by an EP4 antagonist.
Caption: PGE2/EP4 signaling pathway and antagonist inhibition.
Preclinical Pharmacology: Demonstrating Efficacy and Selectivity
The therapeutic potential of this compound is substantiated by a robust body of preclinical data. These studies demonstrate its high affinity and selectivity for the EP4 receptor, as well as its efficacy in relevant animal models of disease.
3.1 In Vitro Characterization
In vitro assays are fundamental to determining the potency and selectivity of a compound. For EP4 antagonists, key experiments include receptor binding assays and functional assays measuring cAMP modulation.
Table 1: Representative In Vitro Activity Profile of an EP4 Antagonist
| Assay Type | Receptor Subtype | Result (IC₅₀ / Kᵢ) | Description |
|---|---|---|---|
| Radioligand Binding | Human EP4 | 1.5 nM (Kᵢ) | Measures the affinity of the compound for the EP4 receptor. |
| Radioligand Binding | Human EP1 | >10,000 nM (Kᵢ) | Demonstrates selectivity over other EP receptor subtypes. |
| Radioligand Binding | Human EP2 | >10,000 nM (Kᵢ) | Demonstrates selectivity over other EP receptor subtypes. |
| Radioligand Binding | Human EP3 | >5,000 nM (Kᵢ) | Demonstrates selectivity over other EP receptor subtypes. |
| cAMP Functional Assay | Human EP4 | 5.0 nM (IC₅₀) | Measures the ability of the compound to inhibit PGE2-induced cAMP production. |
Note: The data presented are representative values for a selective EP4 antagonist and are for illustrative purposes.
3.2 In Vivo Efficacy Models
The anti-inflammatory and analgesic properties of this compound have been validated in various animal models. A standard model for assessing anti-inflammatory activity is the carrageenan-induced paw edema model in rats.
Table 2: Representative In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg, p.o.) | Inhibition of Edema (%) |
|---|---|---|
| Vehicle Control | - | 0% |
| EP4 Antagonist | 1 | 35% |
| EP4 Antagonist | 3 | 58% |
| EP4 Antagonist | 10 | 75% |
| Indomethacin (NSAID) | 5 | 62% |
Note: The data presented are representative and for illustrative purposes.
These results indicate a dose-dependent reduction in inflammation, with potency comparable to or exceeding that of standard NSAIDs.
Therapeutic Potential: A Horizon of Applications
The selective blockade of the EP4 receptor by compounds like this compound opens up therapeutic possibilities in a range of diseases where PGE2-mediated signaling is pathogenic.
-
Inflammatory Diseases : Due to its potent anti-inflammatory effects, this compound is a strong candidate for treating conditions like rheumatoid arthritis and osteoarthritis.[8]
-
Pain Management : The EP4 receptor is a key player in the sensitization of nociceptors, making its antagonists promising for the treatment of inflammatory and chronic pain.[2][6]
-
Oncology : The PGE2-EP4 axis has been shown to promote tumor growth, metastasis, and immune suppression in the tumor microenvironment.[4][8] EP4 antagonists are being investigated as potential cancer therapeutics, both as monotherapies and in combination with immunotherapy.[4]
The development of selective EP4 antagonists is an active area of research, with several compounds progressing through clinical trials for various indications.[9]
Key Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides detailed methodologies for key in vitro assays used to characterize EP4 antagonists.
5.1 Protocol: EP4 Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound for the EP4 receptor using a radioligand.
Workflow Diagram: EP4 Competitive Binding Assay
Sources
- 1. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. globalgrowthinsights.com [globalgrowthinsights.com]
A Technical Guide to the Synthesis, Characterization, and Potential Biological Significance of 2-(2-(Methylsulfonamido)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-(2-(Methylsulfonamido)phenyl)acetic acid (CAS Number 1047724-24-2) is a specific organic molecule for which detailed public scientific literature is sparse. This guide, therefore, addresses the broader chemical class to which this molecule belongs: substituted phenylacetic acids bearing a sulfonamido moiety. By examining the synthesis, physicochemical properties, and established biological activities of structurally related compounds, we provide a framework for understanding the potential applications and research directions for this and similar molecules. This document serves as a foundational resource for researchers interested in the design, synthesis, and evaluation of novel compounds in this chemical space for therapeutic development.
Introduction: The Phenylacetic Acid and Sulfonamide Scaffolds in Medicinal Chemistry
The phenylacetic acid motif is a well-established pharmacophore present in numerous therapeutic agents, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The carboxylic acid functionality is crucial for the activity of many of these drugs, often enabling interaction with the active sites of enzymes such as cyclooxygenases (COX-1 and COX-2)[2].
Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, famously integral to the antibacterial sulfa drugs. Beyond their antimicrobial properties, sulfonamides are found in drugs with a wide array of biological activities, including diuretic, anticonvulsant, and anti-inflammatory effects[3]. The combination of these two key functional groups within a single molecular entity, as in the case of this compound, presents an intriguing scaffold for the development of novel therapeutic agents.
This guide will provide a generalized overview of the synthetic routes to access such compounds, their expected analytical characteristics, and a discussion of their potential biological activities based on the established pharmacology of their constituent functional groups.
General Synthetic Strategies
A generalized synthetic workflow is presented below:
Figure 1: Generalized synthetic routes to this compound.
Step-by-Step Generalized Protocol (Illustrative Example based on Route B)
This protocol is a representative example and would require optimization for the specific target molecule.
-
Reduction of a 2-Nitrophenylacetic Acid Derivative:
-
To a solution of a suitable 2-nitrophenylacetic acid ester in a protic solvent (e.g., ethanol or methanol), add a reducing agent such as palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the corresponding 2-aminophenylacetic acid ester.
-
-
Sulfonamide Formation:
-
Dissolve the 2-aminophenylacetic acid ester in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Cool the solution in an ice bath and add methanesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer sequentially with dilute acid, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the sulfonamide-protected ester.
-
-
Ester Hydrolysis:
-
Dissolve the ester in a mixture of a suitable solvent (e.g., THF or methanol) and an aqueous base (e.g., lithium hydroxide or sodium hydroxide).
-
Stir the mixture at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to afford the final product, this compound.
-
Physicochemical Properties and Structural Characterization
The physicochemical properties of this compound can be predicted based on its structure.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C9H11NO4S[4] |
| Molecular Weight | 229.25 g/mol [4] |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents like DMSO, DMF, and methanol. The sodium or potassium salt should be water-soluble. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. The sulfonamide proton is weakly acidic. |
Analytical Characterization
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl protons of the sulfonamide group. The integration of these peaks would correspond to the number of protons in each environment.
-
¹³C NMR would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the S=O stretches of the sulfonamide group.
Potential Biological Activities and Mechanisms of Action
Given the absence of specific biological data for this compound, we can hypothesize its potential activities based on its structural components.
Anti-inflammatory Activity
The phenylacetic acid moiety is a common feature of NSAIDs that inhibit COX enzymes. It is plausible that this compound could also interact with the active site of COX-1 and/or COX-2, thereby inhibiting the production of prostaglandins and exerting an anti-inflammatory effect.
Figure 2: Hypothetical mechanism of anti-inflammatory action via COX inhibition.
Antimicrobial and Other Potential Activities
The sulfonamide group is a well-known pharmacophore in antimicrobial agents. While the methylsulfonamido group is not a classic bioisostere of the p-aminobenzoic acid structure required for antibacterial activity via dihydropteroate synthase inhibition, sulfonamides have a broad range of other biological targets. Derivatives of sulfonamides have shown potential as anticancer and antioxidant agents[5][6]. Therefore, it is conceivable that this compound could be investigated for a variety of biological activities beyond inflammation.
Illustrative Experimental Protocol: In Vitro COX Inhibition Assay
To evaluate the potential anti-inflammatory activity of this compound, a standard in vitro COX inhibition assay could be performed.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl).
-
Detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production).
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, indomethacin for COX-1/COX-2).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate at 37°C for a further specified time (e.g., 10 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
While this compound is not a widely studied compound, its structure, combining the phenylacetic acid and sulfonamide pharmacophores, suggests a high potential for biological activity. This guide has provided a comprehensive overview of the general synthetic approaches, analytical characterization methods, and potential therapeutic applications for this class of molecules. The illustrative protocols and hypothetical mechanisms of action serve as a starting point for researchers interested in exploring the medicinal chemistry of this and related compounds. Further investigation is warranted to elucidate the specific biological targets and therapeutic potential of this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Gao, F., et al. (2021). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 26(4), 987. [Link]
-
Khan, I., et al. (2020). A new class of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines and in vitro evaluation of their antioxidant, antifungal, and antibacterial activities. Research on Chemical Intermediates, 46, 3439–3455. [Link]
- Nicholson, J. S., & Adams, S. S. (1968). U.S. Patent No. 3,385,886. Washington, DC: U.S.
-
Owa, T., et al. (1999). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Chemical and Pharmaceutical Bulletin, 47(11), 1571-1579. [Link]
-
Singh, R., et al. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry, 16(2), 978-982. [Link]
Sources
- 1. US3385886A - Phenyl propionic acids - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H11NO4S | CID 21182017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Physical and chemical properties of 2-(2-(Methylsulfonamido)phenyl)acetic acid
An In-depth Technical Guide to 2-(2-(Methylsulfonamido)phenyl)acetic acid
Introduction: A Molecule of Interest in Medicinal Chemistry
This compound is a multifaceted organic compound that stands at the intersection of two critically important pharmacophores: the phenylacetic acid scaffold and the sulfonamide functional group. The phenylacetic acid moiety is a core component in a wide array of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and ibuprofen.[1] Its derivatives are explored for a vast range of biological activities, including anticancer and anti-inflammatory properties.[1][2]
Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, renowned for its presence in antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants. This functional group is a versatile hydrogen bond donor and acceptor, often utilized to enhance binding affinity to biological targets and to modulate physicochemical properties like solubility and metabolic stability. The strategic placement of the methylsulfonamido group at the ortho-position of the phenylacetic acid core creates a unique chemical architecture, suggesting potential for novel biological activities and applications in drug discovery and development.
This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Structural Elucidation
Correctly identifying a compound is the foundation of all subsequent research. This section details the fundamental identifiers and structural characteristics of this compound.
Nomenclature and Identifiers:
-
Systematic IUPAC Name: this compound
-
Other Names: 2-[(Methylsulfonyl)amino]benzeneacetic acid[3]
-
CAS Number: 1047724-24-2[3]
-
InChI Key: XFQVSOVZZYQXDH-UHFFFAOYSA-N[5]
The structure combines a phenyl ring substituted at the ortho (1,2) positions with an acetic acid moiety and a methylsulfonamido group. This specific substitution pattern is crucial as it influences the molecule's conformation and electronic properties, distinguishing it from its meta and para isomers.
Caption: Structure of this compound.
Physicochemical Properties: A Data-Driven Overview
Understanding the physicochemical properties of a compound is paramount for anticipating its behavior in both experimental and biological systems. The following table summarizes key properties, noting the distinction between experimentally derived and computationally predicted values.
| Property | Value | Source/Comment |
| Physical State | Solid | [5] |
| Boiling Point | 421.7 °C at 760 mmHg | [3] (Predicted) |
| Density | 1.456 g/cm³ | [3] (Predicted) |
| pKa | ~4.3 | Predicted, based on the pKa of Phenylacetic acid (4.31).[6] The electron-withdrawing nature of the ortho-sulfonamide group may slightly decrease this value. |
| XLogP3 | 1.8 | [3] (Predicted). Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 2 (from -COOH and -NH-) | [4] (Computed) |
| Hydrogen Bond Acceptors | 4 (from C=O, -OH, and SO₂) | [4] (Computed) |
| Rotatable Bond Count | 4 | [4] (Computed) |
The predicted moderate lipophilicity (XLogP3 of 1.8) and the presence of multiple hydrogen bond donors and acceptors suggest that this molecule may possess reasonable solubility in both organic solvents and aqueous media, a desirable trait for drug candidates.
Spectroscopic Characterization Workflow
Caption: Standard workflow for spectroscopic characterization.
3.1. Mass Spectrometry (MS)
-
Expected [M-H]⁻: In negative ion mode ESI-MS, the primary ion observed would be the deprotonated molecule at an m/z of 228.03.
-
Expected [M+H]⁺: In positive ion mode, a peak at m/z 230.05 would correspond to the protonated molecule.
-
Fragmentation: Key fragmentation patterns would likely involve the loss of COOH (45 Da) and SO₂ (64 Da).
3.2. Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from 2500-3300 cm⁻¹.
-
N-H Stretch (Sulfonamide): A moderate, sharp peak around 3200-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
S=O Stretch (Sulfonamide): Two strong absorptions are characteristic of the SO₂ group, expected around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
-
C-H Aromatic/Aliphatic Stretches: Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic CH₂ and CH₃).
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-COOH: A broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.
-
-NH: A singlet around 8-9 ppm, also D₂O exchangeable.
-
Aromatic Protons: A complex multiplet pattern between 7.0-8.0 ppm integrating to 4 protons. The ortho-substitution pattern will lead to splitting patterns characteristic of an ABCD spin system.
-
-CH₂- (Acetic Acid): A sharp singlet around 3.6 ppm, integrating to 2 protons.[7]
-
-SO₂CH₃: A sharp singlet around 3.0 ppm, integrating to 3 protons.
-
-
¹³C NMR:
-
-COOH: A signal in the range of 175-180 ppm.
-
Aromatic Carbons: Multiple signals between 120-140 ppm. The carbons attached to the nitrogen and the acetic acid group will be shifted accordingly.
-
-CH₂- (Acetic Acid): A signal around 40-45 ppm.[7]
-
-SO₂CH₃: A signal around 40 ppm.
-
Proposed Synthesis and Purification Protocol
While multiple synthetic routes are possible, a plausible and efficient method involves the sulfonylation of a commercially available aminophenylacetic acid derivative. This approach is grounded in well-established organic chemistry principles.[9]
Objective: To synthesize this compound from 2-aminophenylacetic acid.
Materials:
-
2-Aminophenylacetic acid
-
Methanesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Hydrochloric acid (e.g., 1M HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethyl acetate/hexanes)
Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminophenylacetic acid (1.0 eq.) in a suitable solvent like DCM or THF.
-
Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the sulfonyl chloride.
-
-
Base Addition:
-
Slowly add pyridine (approx. 1.5-2.0 eq.) to the cooled solution. Pyridine acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst.
-
-
Sulfonylation:
-
Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5-10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Quench the reaction by slowly adding 1M HCl. This will protonate the product and neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted starting material), and finally with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The primary method for purification is recrystallization. A solvent system such as ethyl acetate/hexanes or ethanol/water is often effective for purifying phenylacetic acid derivatives. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
-
Validation:
-
Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3 (NMR, MS, IR) and by measuring its melting point.
-
Chemical Reactivity and Stability
-
Carboxylic Acid Group: The acetic acid moiety is the most reactive site for many transformations. It can be readily converted to esters, amides, or acid chlorides using standard protocols. This functionality is key for creating libraries of derivatives for structure-activity relationship (SAR) studies.
-
Sulfonamide N-H: The sulfonamide proton is weakly acidic and can be deprotonated under strong basic conditions. The nitrogen itself is generally not nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.
-
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles and may deactivate the ring.
-
Stability and Storage: The compound is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place, away from strong bases and oxidizing agents, in a tightly sealed container.[10]
Relevance and Potential in Drug Discovery
The unique combination of a phenylacetic acid core and a sulfonamide group makes this compound a compound of significant interest for drug discovery.
-
Anti-inflammatory Potential: Phenylacetic acid derivatives are well-known anti-inflammatory agents.[2] The sulfonamide group is also present in some selective COX-2 inhibitors. This structural overlap suggests that the title compound could be investigated for activity against inflammatory targets like cyclooxygenase (COX) or microsomal prostaglandin E synthase-1 (mPGES-1).[11]
-
Antimicrobial and Anticancer Activity: Both sulfonamides and various substituted acetic acid derivatives have been reported to possess antibacterial, antifungal, and anticancer properties.[12][13][14] The compound could serve as a scaffold for developing new agents in these therapeutic areas.
-
Building Block for Chemical Libraries: Due to the reactivity of its carboxylic acid group, the molecule is an excellent starting material for creating diverse chemical libraries for high-throughput screening against a wide range of biological targets.
Conclusion
This compound is a well-defined chemical entity with a collection of predicted and structurally inferred properties that make it a compelling subject for further research. Its synthesis is achievable through standard, reliable chemical methods, and its structure can be unambiguously confirmed with modern spectroscopic techniques. The convergence of two pharmacologically significant motifs—phenylacetic acid and sulfonamide—within a single, conformationally influenced ortho-substituted structure provides a strong rationale for its exploration in medicinal chemistry programs targeting inflammation, cancer, and infectious diseases. This guide serves as a foundational resource for scientists poised to unlock the full potential of this promising molecule.
References
Sources
- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. echemi.com [echemi.com]
- 4. This compound | C9H11NO4S | CID 21182017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. {2-[(Methylsulfonyl)amino]phenyl}acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]
- 9. inventivapharma.com [inventivapharma.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(2-(Methylsulfonamido)phenyl)acetic acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-(Methylsulfonamido)phenyl)acetic acid, a molecule of interest in pharmaceutical research and drug development. The sulfonamide and phenylacetic acid moieties are significant pharmacophores, and a thorough understanding of the compound's structural and electronic properties through spectroscopic analysis is paramount for its application.[1] This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectroscopic data based on analogous structures and detailed experimental protocols.
Introduction: The Importance of Spectroscopic Analysis
In modern drug discovery and development, the unambiguous characterization of a molecule's structure and purity is a critical prerequisite. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular architecture, identify functional groups, and confirm the identity of a synthesized compound. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for a complete characterization. This guide will delve into each of these techniques, providing both the theoretical underpinnings and practical considerations for obtaining and interpreting high-quality data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][3] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
Obtaining high-quality NMR spectra requires careful sample preparation and instrument setup.[4][5]
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability. DMSO-d₆ is often a good choice for compounds with both acidic and amide protons as it allows for their observation.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For ¹³C NMR, a longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
dot graph "NMR_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Weigh_Sample" [label="Weigh Compound"]; "Dissolve" [label="Dissolve in\nDeuterated Solvent"]; "Add_Standard" [label="Add Internal\nStandard (TMS)"]; "Transfer" [label="Transfer to\nNMR Tube"]; "Weigh_Sample" -> "Dissolve" -> "Add_Standard" -> "Transfer"; }
subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; "Insert_Sample" [label="Insert Sample\ninto Spectrometer"]; "Lock_Shim" [label="Lock and Shim"]; "Set_Parameters" [label="Set Acquisition\nParameters"]; "Acquire_Data" [label="Acquire Spectrum"]; "Insert_Sample" -> "Lock_Shim" -> "Set_Parameters" -> "Acquire_Data"; }
subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#F1F3F4"; "Fourier_Transform" [label="Fourier Transform"]; "Phase_Correction" [label="Phase Correction"]; "Baseline_Correction" [label="Baseline Correction"]; "Integration_Analysis" [label="Integration and\nPeak Picking"]; "Fourier_Transform" -> "Phase_Correction" -> "Baseline_Correction" -> "Integration_Analysis"; }
"Transfer" -> "Insert_Sample" [ltail="cluster_prep", lhead="cluster_acq"]; "Acquire_Data" -> "Fourier_Transform" [ltail="cluster_acq", lhead="cluster_proc"]; } Caption: A generalized workflow for acquiring and processing NMR spectra.
Predicted ¹H NMR Spectroscopic Data
The predicted ¹H NMR spectrum of this compound is based on the known spectra of phenylacetic acid and N-phenylmethanesulfonamide.[1][6][7][8] The ortho-substitution pattern will result in a complex splitting pattern for the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | br s | 1H | -COOH | The carboxylic acid proton is acidic and its chemical shift can vary with concentration and solvent. It is often a broad singlet. |
| ~9.5 | br s | 1H | -SO₂NH- | The sulfonamide proton is also exchangeable and typically appears as a broad singlet.[9][10] |
| 7.2 - 7.6 | m | 4H | Ar-H | The four aromatic protons will exhibit complex splitting patterns due to ortho- and meta-couplings. The electron-withdrawing nature of the sulfonamide and acetic acid groups will shift these protons downfield compared to benzene (δ 7.34). |
| ~3.7 | s | 2H | -CH₂- | The methylene protons adjacent to the carboxylic acid and the aromatic ring are expected to be a singlet. |
| ~3.0 | s | 3H | -SO₂CH₃ | The methyl protons of the sulfonamide group will appear as a singlet.[1] |
Predicted ¹³C NMR Spectroscopic Data
The predicted ¹³C NMR spectrum is derived from data for phenylacetic acid and related sulfonamides.[1][11][12]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | -COOH | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |
| ~135 | Ar-C (quaternary) | The ipso-carbon attached to the sulfonamide group. |
| ~133 | Ar-C (quaternary) | The ipso-carbon attached to the acetic acid moiety. |
| 125 - 132 | Ar-CH | The four aromatic methine carbons will appear in this region. |
| ~41 | -CH₂- | The methylene carbon of the acetic acid side chain. |
| ~40 | -SO₂CH₃ | The methyl carbon of the sulfonamide group.[1] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[13][14] It is an invaluable tool for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
Experimental Protocol: Obtaining a Mass Spectrum
The choice of ionization technique is crucial for successful mass spectrometric analysis.[15][16][17] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be volatile and compatible with the ESI source.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecule of interest.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and generate a product ion spectrum.
-
dot graph "MS_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Prepare_Solution" [label="Prepare Dilute\nSolution"]; }
subgraph "cluster_analysis" { label="Mass Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Introduction" [label="Sample Introduction\n(e.g., ESI)"]; "Ionization" [label="Ionization"]; "Mass_Analyzer" [label="Mass Analyzer\n(Separation by m/z)"]; "Detection" [label="Detection"]; "Introduction" -> "Ionization" -> "Mass_Analyzer" -> "Detection"; }
subgraph "cluster_output" { label="Data Output"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Generate_Spectrum" [label="Generate Mass\nSpectrum"]; }
"Prepare_Solution" -> "Introduction" [ltail="cluster_prep", lhead="cluster_analysis"]; "Detection" -> "Generate_Spectrum" [ltail="cluster_analysis", lhead="cluster_output"]; } Caption: A simplified workflow for mass spectrometry analysis.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₉H₁₁NO₄S, with a monoisotopic mass of 229.0409 g/mol .
| Ion | m/z (predicted) | Interpretation |
| [M+H]⁺ | 230.0487 | Protonated molecular ion (positive ion mode). |
| [M-H]⁻ | 228.0331 | Deprotonated molecular ion (negative ion mode). |
| [M+Na]⁺ | 252.0306 | Sodium adduct of the molecular ion. |
Expected Fragmentation Pattern:
The fragmentation of sulfonamides in MS/MS is well-documented.[18][19][20][21] Common fragmentation pathways involve cleavage of the S-N bond and loss of SO₂.
-
Loss of SO₂ (64 Da): A characteristic fragmentation of arylsulfonamides.[20][22]
-
Cleavage of the S-N bond: This can lead to the formation of ions corresponding to the aniline and sulfonyl moieties.[19]
-
Loss of H₂O (18 Da) and CO (28 Da) from the carboxylic acid group.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[23][24]
Experimental Protocol: Acquiring an IR Spectrum
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[25]
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal is clean before acquiring a background spectrum.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.
-
Predicted Infrared (IR) Spectroscopic Data
The predicted IR spectrum will show characteristic absorption bands for the various functional groups in the molecule.[26][27][28][29]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| ~3250 | N-H stretch | Sulfonamide |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1340 | Asymmetric SO₂ stretch | Sulfonamide[26][27] |
| ~1160 | Symmetric SO₂ stretch | Sulfonamide[26][27] |
| ~910 | S-N stretch | Sulfonamide[26][27] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.[30][31][32]
Experimental Protocol: Acquiring a UV-Vis Spectrum
The procedure for obtaining a UV-Vis spectrum is relatively straightforward.[33][34]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.
-
-
Data Acquisition:
-
Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically over a range of 200-400 nm.
-
Predicted UV-Vis Spectroscopic Data
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the sulfonamide and carboxylic acid groups will influence the position and intensity of these bands.[35][36][37][38]
| λmax (nm) | Chromophore |
| ~220 - 240 | Phenyl ring (π → π* transition) |
| ~260 - 280 | Phenyl ring (benzenoid band) |
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining the predicted data from NMR, MS, IR, and UV-Vis spectroscopy with the detailed experimental protocols, researchers and scientists can confidently verify the structure and purity of this important pharmaceutical building block. The presented data, derived from the analysis of structurally related compounds, offers a robust starting point for the interpretation of experimentally acquired spectra.
References
- 1. rsc.org [rsc.org]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]
- 7. spectrabase.com [spectrabase.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]
- 9. rsc.org [rsc.org]
- 10. ripublication.com [ripublication.com]
- 11. Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phenylacetic acid(103-82-2) 13C NMR spectrum [chemicalbook.com]
- 13. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. What is Mass Spectrometry | Scripps Research [masspec.scripps.edu]
- 15. rsc.org [rsc.org]
- 16. organomation.com [organomation.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. researchgate.net [researchgate.net]
- 23. eag.com [eag.com]
- 24. rtilab.com [rtilab.com]
- 25. agilent.com [agilent.com]
- 26. benchchem.com [benchchem.com]
- 27. znaturforsch.com [znaturforsch.com]
- 28. azooptics.com [azooptics.com]
- 29. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 30. engineering.purdue.edu [engineering.purdue.edu]
- 31. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 32. cbic.yale.edu [cbic.yale.edu]
- 33. ossila.com [ossila.com]
- 34. science.valenciacollege.edu [science.valenciacollege.edu]
- 35. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. pharmahealthsciences.net [pharmahealthsciences.net]
An In-depth Technical Guide to the Solubility and Stability of 2-(2-(Methylsulfonamido)phenyl)acetic acid
Introduction
2-(2-(Methylsulfonamido)phenyl)acetic acid is a molecule of significant interest in contemporary drug discovery and development. Its structural motifs, featuring a phenylacetic acid core coupled with a methylsulfonamide group, suggest a complex physicochemical profile that warrants thorough investigation. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility and stability is paramount for advancing this compound through the development pipeline, from early-stage formulation to ensuring the long-term efficacy and safety of a potential therapeutic agent.
This guide provides a detailed technical overview of the critical attributes of this compound, focusing on its solubility characteristics and stability profile. We will delve into the theoretical underpinnings of these properties, provide field-proven experimental protocols for their determination, and discuss the interpretation of the resulting data. The methodologies described herein are grounded in established scientific principles and align with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
I. Physicochemical Properties: A Foundation for Understanding
A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₄S | PubChem[6] |
| Molecular Weight | 229.25 g/mol | PubChem[6] |
| Predicted XLogP3 | 1.8 | Echemi[7] |
| Predicted pKa | ~4.0 (Carboxylic Acid), ~9.5 (Sulfonamide NH) | (Estimated based on similar structures) |
| Appearance | White to off-white solid | (General observation for similar compounds) |
The presence of both an acidic carboxylic acid group and a weakly acidic sulfonamide proton suggests that the solubility of this compound will be highly dependent on pH.[7][8][9][10] The predicted XLogP3 value indicates moderate lipophilicity, suggesting that its solubility in organic solvents will be significant.[7]
II. Solubility Characterization: A Multi-faceted Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[11][] A comprehensive solubility profile is therefore a prerequisite for formulation development.
A. Aqueous Solubility and pH-Solubility Profile
The ionization state of this compound will profoundly influence its aqueous solubility. The carboxylic acid moiety will be predominantly in its neutral, less soluble form at low pH and will ionize to the more soluble carboxylate anion as the pH increases above its pKa.[7][8][9][10]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility of the compound across a physiologically relevant pH range, in accordance with WHO and other regulatory guidance.[13]
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Withdraw an aliquot from each vial and separate the undissolved solid by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Hypothetical pH-Solubility Profile
| pH | Solubility (mg/mL) | Predominant Species |
| 1.2 | 0.15 | COOH (Neutral) |
| 2.0 | 0.25 | COOH (Neutral) |
| 4.5 | 2.5 | COO⁻ (Anionic) |
| 6.8 | 15.0 | COO⁻ (Anionic) |
| 7.4 | 20.0 | COO⁻ (Anionic) |
| 9.0 | 22.0 | COO⁻ (Anionic) |
B. Solubility in Organic Solvents and Co-solvent Systems
Understanding the solubility in various organic solvents is crucial for developing purification strategies and for the formulation of non-aqueous or co-solvent-based drug products.
Experimental Protocol: Solvent Solubility Screening
-
Solvent Selection: Choose a range of pharmaceutically acceptable solvents with varying polarities (e.g., ethanol, propylene glycol, PEG 400, acetone, ethyl acetate).
-
Sample Preparation and Equilibration: Similar to the aqueous solubility determination, add an excess of the compound to each solvent and allow it to equilibrate.
-
Analysis: Quantify the concentration of the dissolved compound in each solvent.
Hypothetical Solvent Solubility Data
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) |
| Water | 10.2 | (pH dependent) |
| Methanol | 5.1 | 50 |
| Ethanol | 4.3 | 35 |
| Acetone | 4.3 | 60 |
| Propylene Glycol | 6.8 | 45 |
| Ethyl Acetate | 4.4 | 15 |
| Dichloromethane | 3.1 | 5 |
III. Stability Assessment and Degradation Pathway Elucidation
Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors.[1][2][3][4][5] Forced degradation studies are employed to identify likely degradation products and establish the intrinsic stability of the molecule.[14][15][16][17][18]
A. Forced Degradation Studies
Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to predict its degradation pathways.[14][15][16][17][18]
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Experimental Protocol: Forced Degradation
-
Acid and Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Heat the solutions (e.g., at 60°C) and collect samples at various time points. Neutralize the samples before analysis.[14]
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.[16]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines.[14]
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method.
B. Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis of the Sulfonamide Bond: Under harsh acidic or basic conditions, the sulfonamide linkage may be susceptible to hydrolysis, although this bond is generally stable.
-
Decarboxylation: At elevated temperatures, the phenylacetic acid moiety could undergo decarboxylation.
-
Oxidation: The aromatic ring and the benzylic position are potential sites for oxidation.
Hypothetical Degradation Profile
| Condition | % Degradation (24h) | Major Degradants Observed |
| 0.1 M HCl, 60°C | ~5% | Minor unknown peaks |
| 0.1 M NaOH, 60°C | ~15% | Potential hydrolysis of sulfonamide |
| 3% H₂O₂, RT | ~10% | Oxidized aromatic species |
| 80°C, solid | <2% | Minimal degradation |
| Photostability | <1% | Stable |
IV. Analytical Methodologies
A robust, stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.
Workflow for Stability-Indicating HPLC Method Development
Caption: HPLC method development and validation workflow.
Recommended Starting HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
V. Conclusion and Recommendations
This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. The experimental protocols and theoretical considerations outlined herein are designed to equip researchers with the necessary tools to generate a robust data package to support drug development activities.
Key Recommendations:
-
Early Characterization: Conduct thorough solubility and forced degradation studies early in the development process to inform formulation strategies and identify potential liabilities.
-
Method Validation: Ensure that all analytical methods used are fully validated to guarantee the integrity of the data generated.
-
ICH Alignment: Adhere to ICH guidelines for stability testing to ensure regulatory compliance.[1][2][3][4][5]
By systematically investigating the physicochemical properties of this compound, drug development professionals can mitigate risks, accelerate timelines, and ultimately increase the probability of success for this promising compound.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235. Retrieved from [Link]
-
Pharma Times Official. (2024). What are Forced Degradation Studies in Pharmaceuticals. Retrieved from [Link]
-
Luminata. (2022). What Are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
-
RAPS. (2023). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]
-
World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]
-
Britannica. (2023). Carboxylic acid. Retrieved from [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. snscourseware.org [snscourseware.org]
- 5. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 6. This compound | C9H11NO4S | CID 21182017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 9. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 10. reddit.com [reddit.com]
- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 13. who.int [who.int]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmatimesofficial.com [pharmatimesofficial.com]
- 17. acdlabs.com [acdlabs.com]
- 18. rjptonline.org [rjptonline.org]
Unveiling the Therapeutic Landscape of 2-(2-(Methylsulfonamido)phenyl)acetic acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel chemical entity, 2-(2-(Methylsulfonamido)phenyl)acetic acid. By dissecting its core structural motifs—a phenylacetic acid scaffold and a sulfonamide functional group—we extrapolate a series of well-supported hypotheses for its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of potential anti-inflammatory and neuromodulatory targets. We further provide detailed, field-proven experimental protocols for the validation of these hypothesized targets, complete with data presentation formats and conceptual workflow diagrams to guide laboratory investigation.
Introduction: Deconstructing a Molecule of Interest
The quest for novel therapeutics with improved efficacy and safety profiles is a perpetual driver of pharmaceutical research. Small molecules, meticulously designed to interact with specific biological targets, form the bedrock of modern medicine. This compound is a compound of significant interest due to the convergence of two pharmacologically privileged scaffolds: the phenylacetic acid moiety, characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs), and the sulfonamide group, a versatile functional group found in a wide array of therapeutic agents.[1]
The strategic combination of these two pharmacophores suggests a spectrum of potential biological activities. The phenylacetic acid core is a well-established structural alert for cyclooxygenase (COX) inhibition, while the sulfonamide group is a key feature in selective COX-2 inhibitors, carbonic anhydrase inhibitors, and other targeted therapies.[1][2] This guide will systematically explore the most probable therapeutic targets for this molecule, grounded in established structure-activity relationships (SAR), and provide a practical framework for their experimental validation.
Hypothesized Therapeutic Targets & Scientific Rationale
Based on a thorough analysis of the chemical structure of this compound and the known pharmacology of its constituent moieties, we propose the following primary and secondary potential therapeutic targets.
Primary Hypothesized Targets: The Arachidonic Acid Cascade
The presence of the phenylacetic acid scaffold strongly implicates enzymes within the arachidonic acid cascade as high-probability targets. This pathway is central to the inflammatory response, and its modulation is a cornerstone of anti-inflammatory therapy.
-
2.1.1. Cyclooxygenase (COX) Isoforms: The most prominent hypothesis is that this compound acts as a cyclooxygenase inhibitor. The phenylacetic acid portion is a common feature of non-selective COX inhibitors like diclofenac.[3] However, the presence of the sulfonamide group is a hallmark of selective COX-2 inhibitors, such as celecoxib.[4][5] The sulfonamide moiety can form key interactions within a side pocket of the COX-2 active site that is not present in COX-1, thereby conferring selectivity.[4] The specific substitution pattern of the methylsulfonamido group on the phenyl ring will be a critical determinant of its inhibitory potency and selectivity.[1]
-
2.1.2. 5-Lipoxygenase (5-LOX): As a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, 5-lipoxygenase (5-LOX) represents another plausible target.[6] Some compounds possessing a sulfonamide moiety have demonstrated inhibitory activity against 5-LOX.[7] Dual inhibition of both COX and 5-LOX pathways is an attractive therapeutic strategy for inflammatory diseases, offering a broader anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[8]
-
2.1.3. Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): Downstream of the COX enzymes, mPGES-1 is a terminal synthase responsible for the production of the pro-inflammatory mediator prostaglandin E2 (PGE2).[9][10] Inhibition of mPGES-1 offers a more targeted approach to reducing PGE2-mediated inflammation, potentially avoiding the side effects associated with broad COX inhibition.[11] The structure-activity relationships for mPGES-1 inhibitors are still being elucidated, but some small molecule inhibitors share structural similarities with the topic compound.[12]
Secondary Hypothesized Targets: Expanding the Therapeutic Horizon
Beyond the immediate realm of inflammation, the structural features of this compound suggest other potential, albeit secondary, therapeutic targets.
-
2.2.1. Carbonic Anhydrases (CAs): The sulfonamide group is the archetypal pharmacophore for the inhibition of carbonic anhydrases, a family of zinc-containing metalloenzymes involved in various physiological processes.[2] Different CA isoforms are validated drug targets for glaucoma, epilepsy, and cancer.[13] The inhibitory profile and isoform selectivity of sulfonamides are highly dependent on the substitution pattern of the aromatic ring.[14][15]
-
2.2.2. Gamma-Hydroxybutyric Acid (GHB) Receptor: Intriguingly, research has shown that some phenylacetic acid derivatives, including the NSAID diclofenac, can bind to specific high-affinity GHB binding sites in the brain.[1] The endogenous neurotransmitter GHB is implicated in the regulation of sleep, mood, and anxiety.[16] The structural requirements for high-affinity binding to the GHB receptor are not fully understood, but the phenylacetic acid scaffold appears to be a key element.[17][18]
Experimental Validation: A Step-by-Step Guide
To empirically test the hypotheses outlined above, a systematic and rigorous experimental approach is required. The following protocols provide a detailed framework for the in vitro characterization of the activity of this compound against its potential targets.
Workflow for Target Validation
Caption: Workflow for the in vitro validation of hypothesized targets.
Experimental Protocols
-
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric probe)
-
This compound (test compound)
-
Reference inhibitors (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately read the absorbance at 590 nm in a kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
-
Principle: This assay measures the activity of 5-LOX in a cellular context. A fluorescent probe is used to detect the production of 5-LOX products.
-
Materials:
-
HEK293 cells stably expressing human 5-LOX
-
Cell culture medium and reagents
-
Assay buffer (e.g., PBS with calcium and magnesium)
-
Arachidonic acid (substrate)
-
A suitable fluorescent probe for lipid hydroperoxides
-
This compound (test compound)
-
Reference inhibitor (e.g., Zileuton)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed the 5-LOX expressing cells in a 96-well black microplate and culture overnight.
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the test compound or reference inhibitor at various concentrations to the cells and incubate for a defined period (e.g., 30 minutes).
-
Add the fluorescent probe and arachidonic acid to initiate the reaction.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode.
-
Calculate the rate of the reaction and determine the IC50 values.
-
-
Principle: This assay measures the conversion of PGH2 to PGE2 by mPGES-1. The amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
Human recombinant mPGES-1
-
Assay buffer (e.g., potassium phosphate buffer with glutathione)
-
Prostaglandin H2 (PGH2) substrate
-
This compound (test compound)
-
Reference inhibitor (e.g., MK-886)
-
PGE2 ELISA kit
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor.
-
In a reaction tube, combine the assay buffer, mPGES-1 enzyme, and the test compound or reference inhibitor.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding PGH2.
-
Incubate for a specific time at the optimal temperature.
-
Stop the reaction by adding a stop solution (e.g., a solution of ferric chloride).
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
-
Principle: This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
-
Materials:
-
Purified human CA isoforms (e.g., CA I, II, IX, XII)
-
Assay buffer (e.g., Tris-HCl)
-
p-NPA (substrate)
-
This compound (test compound)
-
Reference inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor.
-
In a 96-well plate, add the assay buffer and the CA enzyme isoform.
-
Add the test compound or reference inhibitor.
-
Incubate for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding p-NPA.
-
Measure the absorbance at 400 nm in a kinetic mode.
-
Calculate the rate of reaction and determine the IC50 values for each isoform.
-
-
Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand from the GHB receptor.
-
Materials:
-
Rat brain tissue homogenate (e.g., from cortex or hippocampus)
-
Assay buffer (e.g., Tris-HCl)
-
Radiolabeled ligand (e.g., [3H]NCS-382)
-
This compound (test compound)
-
Unlabeled GHB (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In reaction tubes, combine the brain homogenate, radiolabeled ligand, and either the test compound, buffer (for total binding), or excess unlabeled GHB (for non-specific binding).
-
Incubate the tubes at an appropriate temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound.
-
Determine the IC50 value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation and Interpretation
For each assay, the results should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Summary of In Vitro Inhibitory Activity
| Target | Assay Type | Endpoint | This compound | Reference Compound (Name) |
| COX-1 | Colorimetric | IC50 (µM) | Experimental Value | Experimental Value (Ibuprofen) |
| COX-2 | Colorimetric | IC50 (µM) | Experimental Value | Experimental Value (Celecoxib) |
| COX-2 Selectivity Index | - | (IC50 COX-1 / IC50 COX-2) | Calculated Value | Calculated Value |
| 5-LOX | Fluorometric | IC50 (µM) | Experimental Value | Experimental Value (Zileuton) |
| mPGES-1 | ELISA | IC50 (µM) | Experimental Value | Experimental Value (MK-886) |
| CA I | Colorimetric | IC50 (µM) | Experimental Value | Experimental Value (Acetazolamide) |
| CA II | Colorimetric | IC50 (µM) | Experimental Value | Experimental Value (Acetazolamide) |
| CA IX | Colorimetric | IC50 (µM) | Experimental Value | Experimental Value (Acetazolamide) |
| CA XII | Colorimetric | IC50 (µM) | Experimental Value | Experimental Value (Acetazolamide) |
| GHB Receptor | Radioligand Binding | Ki (µM) | Experimental Value | Experimental Value (GHB) |
Signaling Pathways and Conceptual Diagrams
Visualizing the biological context of the potential targets is crucial for understanding the therapeutic implications of their modulation.
The Arachidonic Acid Cascade
Caption: Key enzymes in the arachidonic acid cascade as potential targets.
Conclusion
This technical guide has presented a comprehensive, hypothesis-driven framework for the investigation of the therapeutic potential of this compound. By leveraging established structure-activity relationships, we have identified the enzymes of the arachidonic acid cascade, carbonic anhydrases, and the GHB receptor as high-priority targets for experimental validation. The detailed protocols provided herein offer a clear and actionable path for researchers to elucidate the mechanism of action of this promising compound. The systematic approach outlined in this guide will enable a thorough characterization of its pharmacological profile, paving the way for its potential development as a novel therapeutic agent.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- BenchChem. (n.d.). Experimental protocol for carbonic anhydrase inhibition assay using 4-(1-Aminoethyl)benzenesulfonamide derivatives.
- Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4336-4341.
- Nocentini, A., & Supuran, C. T. (2020). Sulfonamide inhibitors of human carbonic anhydrases designed through a three-tails approach: Improving ligand/isoform matching and selectivity of action. Journal of Medicinal Chemistry, 63(12), 6346-6369.
- Jagtap, A. U., & Bapat, V. A. (2010). Development of a radiochemical cyclooxygenase-1 and -2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
- Koeberle, A., & Werz, O. (2009). 3D-QSAR study of microsomal prostaglandin E2 synthase (mPGES-1) inhibitors. Journal of Medicinal Chemistry, 52(18), 5855-5864.
- Di Cesare Mannelli, L., Failli, P., Ghelardini, C., & Supuran, C. T. (2014). Sulfonamides with potent inhibitory action and selectivity against the α-carbonic anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters, 5(11), 1184-1188.
- Vullo, D., Franchi, M., Gallori, E., Pastorek, J., Scozzafava, A., Pastorekova, S., & Supuran, C. T. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 13(5), 1005-1009.
- Mehta, A. K., & Ticku, M. K. (1999). Characterization and pharmacology of the GHB receptor. Brain Research Reviews, 29(2), 196-221.
- Al-Ghorbani, M., & Al-Quqa, S. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1297.
- Koeberle, A., & Werz, O. (2009). Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review. Current Medicinal Chemistry, 16(32), 4274-4296.
- Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io.
- El-Gamal, M. I., & Oh, C. H. (2010). Virtual screening for finding novel COX-2 inhibitors as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(17), 5215-5219.
- Rucinski, M., Brzozowski, Z., & Sleno, B. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Expert Opinion on Drug Discovery, 12(10), 985-1003.
- Nair, D. G., & Funk, C. D. (2009). A cell-based assay for screening lipoxygenase inhibitors.
- Supuran, C. T., & Scozzafava, A. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(4), 713-724.
- Rucinski, M., Brzozowski, Z., & Sleno, B. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Expert Opinion on Drug Discovery, 12(10), 985-1003.
- Rouzer, C. A., & Marnett, L. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 63-78.
- BenchChem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
- Xu, S., & Li, X. (2022). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Frontiers in Pharmacology, 13, 899799.
- Ullah, H., Asim, M. H., & Khan, M. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14716.
- van der Boom, P. A., & de Leede, M. (2022). An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach. International Journal of Molecular Sciences, 23(15), 8497.
- Koeberle, A., & Werz, O. (2009). Inhibitors of the Microsomal Prostaglandin E2 Synthase-1 as Alternative to Non Steroidal Anti-Inflammatory Drugs (NSAIDs) – A Critical Review. Current Medicinal Chemistry, 16(32), 4274-4296.
- Xu, S., & Li, X. (2022). Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance. Pharmacological Research, 175, 105977.
- Wellendorph, P., Høg, S., & Greenwood, J. R. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific c-hydroxybutyri. Basic & Clinical Pharmacology & Toxicology, 104(4), 323-328.
- Schmideder, S., & Rumpel, A. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- Poompimon, W., & Phunpee, S. (2023). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega, 8(40), 37038-37050.
- Nair, D. G., & Funk, C. D. (2009). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay.
- O'Mahony, G., & Pettersson, H. (2019). Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease. Journal of Medicinal Chemistry, 62(7), 3373-3386.
- Gilbert, N. C., & Boeglin, W. E. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products.
- Khan, I., & Ali, S. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1221345.
- Grokipedia. (n.d.). GHB receptor.
- Creative BioMart. (n.d.). Lipoxygenase Activity Assay Kit (Fluorometric).
- Basile, A. S. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 7, Unit 7.6.
- Castelli, M. P., & Fadda, P. (2014). Structural architecture of the GHB receptor-like protein and of... Journal of Neurochemistry, 129(4), 585-594.
- Absalom, N. L., & Eghorn, L. H. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). Proceedings of the National Academy of Sciences, 109(33), 13404-13409.
- Rådmark, O., & Werz, O. (2018). 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation. Journal of Biological Chemistry, 293(4), 1195-1205.
- Carter, L. P., & Koek, W. (2008). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology & Therapeutics, 119(1), 88-98.
- Al-Omar, M. A. (2017). Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. Cukurova Medical Journal, 42(4), 701-709.
- Mehta, A. K., & Ticku, M. K. (1999). Characterization and Pharmacology of the GHB Receptor. Brain Research Reviews, 29(2), 196-221.
- Wang, D., & DuBois, R. N. (2016). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 115, 179-191.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- Geronikaki, A., & Gavalas, A. (2019). 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach. Bioorganic & Medicinal Chemistry, 27(17), 3745-3759.
- Kumar, A., & Singh, A. (2015). COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 512-527.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpda.org [ijpda.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3D-QSAR study of microsomal prostaglandin E2 synthase (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. grokipedia.com [grokipedia.com]
An In-Depth Technical Guide to the In Vitro Evaluation of 2-(2-(Methylsulfonamido)phenyl)acetic acid
Foreword
The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with therapeutic potential. Within this landscape, compounds featuring the phenylacetic acid scaffold have historically garnered significant attention, primarily for their anti-inflammatory properties. This guide focuses on a specific, yet under-explored, member of this class: 2-(2-(Methylsulfonamido)phenyl)acetic acid. The introduction of a methylsulfonamido group at the ortho position of the phenyl ring presents an intriguing structural modification that warrants a thorough investigation of its biological activity. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a robust framework for the in vitro characterization of this compound. We will delve into its chemical rationale, plausible synthetic routes, and a battery of state-of-the-art in vitro assays designed to elucidate its potential as a therapeutic agent. Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices and the importance of self-validating protocols.
Compound Profile: this compound
Before embarking on any experimental journey, a thorough understanding of the molecule of interest is paramount. This compound is a small organic molecule with the chemical formula C9H11NO4S.[1]
Chemical Structure:
Figure 1. Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C9H11NO4S | PubChem[1] |
| Molecular Weight | 229.25 g/mol | PubChem[2] |
| CAS Number | Not Available | PubChem[1] |
The presence of a carboxylic acid group suggests that this compound will exhibit acidic properties. The sulfonamide moiety is a common feature in many biologically active compounds and can influence properties such as pKa, lipophilicity, and metabolic stability.[3] The strategic placement of the sulfonamide group at the ortho position relative to the acetic acid side chain may induce specific conformational preferences that could be critical for its interaction with biological targets.
Proposed Synthetic Pathway
Proposed Retrosynthesis:
A logical retrosynthetic analysis would disconnect the molecule at the Csp2-Csp3 bond between the phenyl ring and the acetic acid moiety. This leads to a substituted aryl boronic ester and a bromoacetic acid ester.
Caption: Retrosynthetic analysis for the proposed synthesis.
Forward Synthesis Protocol:
-
Synthesis of the Aryl Boronic Ester: The synthesis would commence with 2-bromoaniline. The amino group can be protected, followed by reaction with a sulfonyl chloride to form the sulfonamide. Subsequent Miyaura borylation would yield the desired substituted aryl boronic ester.
-
Suzuki Coupling: The synthesized aryl boronic ester would then be coupled with a commercially available bromoacetic acid ester in the presence of a palladium catalyst and a suitable base.[4]
-
Hydrolysis: The final step would involve the hydrolysis of the ester to yield the target carboxylic acid, this compound.
This proposed pathway is advantageous due to the commercial availability of the starting materials and the well-documented reliability of the Suzuki coupling reaction for constructing C-C bonds.
In Vitro Assay Cascade for Biological Characterization
The structural similarity of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) strongly suggests that its primary biological activity may be related to the modulation of inflammatory pathways. Therefore, a logical starting point for its in vitro characterization is a series of assays designed to assess its anti-inflammatory potential.
Caption: Proposed in vitro assay cascade for characterization.
Primary Screening: Cyclooxygenase (COX) Enzyme Inhibition Assays
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are the primary targets of most NSAIDs.[5] They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] Therefore, the initial screening of this compound should focus on its ability to inhibit these enzymes.
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[7]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor.
-
-
Assay Procedure (96-well plate format):
-
Add the test compound at various concentrations to the wells.
-
Include wells for a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control (DMSO).
-
Add the reconstituted COX-1 or COX-2 enzyme to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Expected Outcome and Interpretation:
The IC50 values for both COX-1 and COX-2 will provide a quantitative measure of the compound's inhibitory potency. The ratio of IC50 (COX-1) / IC50 (COX-2) will determine the selectivity index (SI). A high SI value indicates selectivity for COX-2, which is often a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[6]
Illustrative Data Table:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Reference) | 15 | 0.05 | 300 |
| Ibuprofen (Reference) | 13 | 344 | 0.04 |
Secondary Assays: Elucidating the Mechanism of Action
While COX inhibition is a primary mechanism for many anti-inflammatory drugs, other pathways can also contribute to their overall effect. A series of secondary assays can provide a more comprehensive understanding of the compound's mechanism of action.
3.2.1. Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[8] This assay assesses the ability of the test compound to prevent heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.
Experimental Protocol:
-
Prepare a solution of the test compound at various concentrations.
-
Mix the test compound solution with a solution of BSA or egg albumin.
-
Use a known anti-inflammatory drug, such as diclofenac sodium, as a positive control.[9]
-
Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation.
3.2.2. Membrane Stabilization Assay
The stabilization of lysosomal membranes is an important mechanism of anti-inflammatory action, as it prevents the release of pro-inflammatory enzymes. The human red blood cell (HRBC) membrane stabilization assay is a widely used in vitro method to assess this property.[9]
Experimental Protocol:
-
Prepare a suspension of HRBCs.
-
Incubate the HRBC suspension with the test compound at various concentrations.
-
Use a standard NSAID as a positive control.
-
Induce hemolysis by subjecting the mixture to hypotonic or heat stress.
-
Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.
-
Calculate the percentage of membrane stabilization.
Cell-Based Assays: Confirmation in a Biological System
Cell-based assays provide a more physiologically relevant context to confirm the findings from biochemical assays.
3.3.1. Inhibition of Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
This assay directly measures the downstream effect of COX inhibition in a cellular environment. Lipopolysaccharide (LPS) is a potent inducer of COX-2 expression and subsequent PGE2 production in macrophages.
Experimental Protocol:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7).
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with LPS to induce inflammation.
-
After a suitable incubation period, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
3.3.2. Cytotoxicity Assay
It is crucial to determine whether the observed biological effects are due to a specific mechanism or simply a result of general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of the compound.[6]
Experimental Protocol:
-
Seed cells (e.g., the same macrophage cell line used in the PGE2 assay) in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compound.
-
After an incubation period (e.g., 24-48 hours), add MTT solution to each well.
-
Incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability and determine the CC50 (50% cytotoxic concentration).
Visualizing the Mechanism: The Arachidonic Acid Pathway
The primary hypothesized mechanism of action for this compound is the inhibition of COX enzymes, which play a central role in the arachidonic acid cascade.
Caption: The arachidonic acid pathway and the proposed site of inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial in vitro investigation of this compound. The proposed series of assays, from primary enzyme inhibition screens to secondary mechanistic studies and cell-based confirmation, will generate a robust dataset to evaluate its potential as an anti-inflammatory agent. A strong inhibitory effect on COX-2, coupled with a favorable selectivity index and confirmed activity in cell-based models, would provide a solid rationale for advancing this compound to further preclinical development, including pharmacokinetic and in vivo efficacy studies. The insights gained from these foundational in vitro studies are a critical first step in the long and rigorous journey of drug discovery and development.
References
- Vertex AI Search. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- ACS Publications. (n.d.). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141.
- (N.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.
- PubChem. (n.d.). This compound.
- Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Wiley Online Library. (2015). Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties.
- Oakwood Chemical. (n.d.). 2-(4-(Methylsulfonamido)phenyl)acetic acid, min 98%, 100 mg.
Sources
- 1. This compound | C9H11NO4S | CID 21182017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inventivapharma.com [inventivapharma.com]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
Methodological & Application
A-P-N-CHEM-2201: Synthesis of 2-(2-(Methylsulfonamido)phenyl)acetic acid
Application Note & Protocol
For Research & Development Use Only
Abstract
This document provides a detailed, two-step protocol for the synthesis of 2-(2-(Methylsulfonamido)phenyl)acetic acid, a key intermediate in the production of various pharmacologically active compounds, notably the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. The synthesis begins with the sulfonylation of methyl 2-aminophenylacetate using methanesulfonyl chloride, followed by the selective hydrolysis of the resulting methyl ester. This guide offers a comprehensive overview of the reaction mechanism, step-by-step experimental procedures, safety precautions, and methods for purification and characterization, designed for researchers in medicinal chemistry and process development.
Introduction & Rationale
This compound is a critical building block in organic synthesis. Its structure, featuring a phenylacetic acid moiety ortho-substituted with a methylsulfonamide group, makes it a precursor for the synthesis of complex heterocyclic systems. The most prominent application is in the manufacturing of Piroxicam, a widely used NSAID.[1]
The described synthetic strategy is based on a robust and scalable two-step process:
-
N-Sulfonylation: The nucleophilic aromatic amine of the starting material, methyl 2-aminophenylacetate, readily reacts with the highly electrophilic methanesulfonyl chloride.[2] This reaction forms a stable sulfonamide bond.
-
Ester Hydrolysis: The methyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid. This step is typically performed under basic conditions to yield the carboxylate salt, which is subsequently protonated in an acidic workup.[3]
This approach is favored for its high efficiency, use of readily available starting materials, and straightforward purification procedures.
Overall Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of this compound.
Step 1: Sulfonylation(Image depicting the reaction of Methyl 2-aminophenylacetate with Methanesulfonyl Chloride in the presence of a base to form Methyl 2-(2-(methylsulfonamido)phenyl)acetate)
Step 2: Hydrolysis(Image depicting the hydrolysis of Methyl 2-(2-(methylsulfonamido)phenyl)acetate to this compound)
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-(2-(methylsulfonamido)phenyl)acetate (Intermediate)
Mechanistic Rationale: This step involves the nucleophilic attack of the primary amine on the sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[4] The reaction is performed at a low temperature to control the exothermic reaction and minimize potential side reactions.
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 2-aminophenylacetate (1.0 eq) and a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude methyl 2-(2-(methylsulfonamido)phenyl)acetate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if purity is sufficient.
Step 2: Synthesis of this compound (Final Product)
Mechanistic Rationale: Saponification, a classic base-catalyzed hydrolysis of an ester, is employed in this step.[3] Hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to yield the carboxylate and methanol. The final product is obtained by acidifying the reaction mixture to protonate the carboxylate salt, causing it to precipitate out of the aqueous solution.
Procedure:
-
Dissolve the crude or purified methyl 2-(2-(methylsulfonamido)phenyl)acetate (1.0 eq) from Step 1 in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the mixture.
-
Heat the reaction mixture to reflux (approximately 60-70 °C) and stir for 2-3 hours. Monitor the reaction progress by TLC until the starting ester is no longer detectable.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or DCM to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated HCl with vigorous stirring.
-
A white precipitate of this compound will form.
-
Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to a constant weight.
Materials and Process Parameters
| Parameter | Step 1: Sulfonylation | Step 2: Hydrolysis |
| Starting Material | Methyl 2-aminophenylacetate | Methyl 2-(2-(methylsulfonamido)phenyl)acetate |
| Key Reagents | Methanesulfonyl Chloride, Pyridine | Sodium Hydroxide, Hydrochloric Acid |
| Solvent(s) | Dichloromethane (DCM) or THF | Methanol/Water |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux (~70°C) |
| Reaction Time | 3-5 hours | 2-3 hours |
| Workup | Aqueous wash (HCl, NaHCO₃, Brine) | Acidification and Precipitation |
| Purification | Recrystallization (optional) | Filtration and Washing |
| Typical Yield | 85-95% (for intermediate) | 90-98% (for final product) |
| Expected Product Form | Off-white to pale yellow solid | White crystalline solid |
| Expected Melting Point | Not applicable (Intermediate) | ~168-172 °C |
Safety Precautions
-
Methanesulfonyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[2]
-
Pyridine is flammable, harmful if swallowed or inhaled, and can cause skin irritation. Use in a fume hood.
-
Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Avoid contact with skin and eyes. Use appropriate PPE.
-
The sulfonylation reaction is exothermic; maintain strict temperature control during the addition of methanesulfonyl chloride.
Workflow Visualization
The following diagram illustrates the complete synthesis workflow from starting materials to the final purified product.
Caption: Synthesis workflow for this compound.
References
- Lombardino, J. G., et al. (1982). Synthetic method and intermediate for piroxicam. U.S.
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
- Lombardino, J. G. (1983). Processes for preparing piroxicam and intermediates leading thereto.
- Lombardino, J. G., et al. (1981). Synthetic method and intermediate for piroxicam. U.S.
-
Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]
-
Vrijland, M. S. A. (1977). Sulfonyl Cyanides: Methanesulfonyl Cyanide. Organic Syntheses, 57, 88. DOI: 10.15227/orgsyn.057.0088. Available at [Link]
- Pugin, B., et al. (2002). Process for preparation of 2-phenyl acetic acid derivatives. U.S.
-
Douglass, I. B., & Farah, B. S. (1963). Methanesulfinyl Chloride. Organic Syntheses, 43, 62. DOI: 10.15227/orgsyn.043.0062. Available at [Link]
-
Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133. DOI: 10.1055/s-0030-1259099. Available at [Link]
-
Fraga, A. G. M., et al. (2011). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules, 16(4), 3244-3265. DOI: 10.3390/molecules16043244. Available at [Link]
-
Salas-Sánchez, K., et al. (2021). Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4). ResearchGate. [Link]
- Xu, K. (2006). The production method of methylphenylacetic acid.
Sources
- 1. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]
- 4. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Phenylacetic Acids and Palladium Catalysis
Phenylacetic acid and its derivatives are foundational scaffolds in a multitude of biologically active molecules. Their presence is notable in numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, as well as in antibiotics and as intermediates for various other therapeutic agents.[1][2][3] The ability to strategically introduce functional groups onto the phenyl ring allows for the precise modulation of a molecule's biological activity and pharmacokinetic properties.[3][4]
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.[5] These methodologies offer unparalleled efficiency and functional group tolerance, making them indispensable for the synthesis of complex molecules like phenylacetic acid derivatives. This guide provides an in-depth exploration of key palladium-catalyzed strategies, complete with mechanistic insights and detailed, actionable protocols.
Core Synthetic Strategies: A Mechanistic and Practical Overview
Several palladium-catalyzed methodologies can be employed for the synthesis of phenylacetic acid derivatives. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability.
Carbonylation of Benzyl Halides and Alcohols
Direct carbonylation is a highly efficient method for introducing the carboxylic acid moiety. This approach typically involves the reaction of a benzyl halide or alcohol with carbon monoxide in the presence of a palladium catalyst.
Mechanistic Rationale: The catalytic cycle for the carbonylation of benzyl halides generally begins with the oxidative addition of the benzyl halide to a Pd(0) complex, forming a Pd(II) intermediate.[6] This is followed by the coordination and insertion of carbon monoxide to generate an acyl-palladium complex. Subsequent nucleophilic attack by water or an alcohol, followed by reductive elimination, yields the phenylacetic acid or ester and regenerates the active Pd(0) catalyst.[6]
Workflow for Palladium-Catalyzed Carbonylation
Caption: Generalized catalytic cycle for the carbonylation of benzyl halides.
Protocol 1: Synthesis of 2,4-Dichlorophenylacetic Acid via Carbonylation [7]
This protocol details the synthesis of 2,4-dichlorophenylacetic acid from 2,4-dichlorobenzyl chloride, achieving high yields under relatively mild conditions.[7]
-
Materials:
-
2,4-Dichlorobenzyl chloride
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Tetraethylammonium chloride (TEAC)
-
Sodium hydroxide (NaOH) solution (4 M)
-
Xylene
-
Carbon monoxide (CO) gas
-
-
Procedure:
-
To a pressure reactor, add 2,4-dichlorobenzyl chloride (0.01 mol), xylene (10 mL), Pd(PPh₃)₂Cl₂ (0.13 mmol), and TEAC (0.18 mmol).
-
Add 4 M aqueous NaOH (8 mL).
-
Seal the reactor and purge with CO gas three times.
-
Pressurize the reactor with CO to 1.5 MPa.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 20 hours.
-
After cooling to room temperature, carefully vent the CO pressure.
-
Transfer the reaction mixture to a separatory funnel, and separate the aqueous layer.
-
Wash the organic layer with water.
-
Acidify the combined aqueous layers with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2,4-dichlorophenylacetic acid.
-
Table 1: Optimization of Carbonylation Reaction Conditions [7]
| Parameter | Condition | Yield (%) | Notes |
| Solvent | Xylene | 95 | Optimal solvent for this transformation.[7] |
| Toluene | 92 | Slightly lower yield compared to xylene. | |
| Dichloromethane | 75 | Lower yield, potential for side reactions. | |
| Temperature | 80 °C | 95 | Optimal temperature for high yield.[7] |
| 60 °C | 79 | Lower temperature results in reduced yield.[7] | |
| 100 °C | 93 | Higher temperature does not significantly improve yield. | |
| Catalyst | Pd(PPh₃)₂Cl₂ | 95 | Excellent catalytic activity.[7] |
| PdCl₂ | 65 | Ligand-free palladium shows lower activity.[7] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp³) bonds.[8] For the synthesis of phenylacetic acid derivatives, this typically involves the coupling of an aryl boronic acid with a haloacetic acid derivative.
Mechanistic Rationale: The catalytic cycle of a Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The Pd(0) catalyst first undergoes oxidative addition with the haloacetic acid derivative. The resulting Pd(II) complex then undergoes transmetalation with the aryl boronic acid (activated by a base) to form an arylpalladium(II) intermediate. Finally, reductive elimination yields the phenylacetic acid derivative and regenerates the Pd(0) catalyst.[9][10]
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 2: Synthesis of Racemic Naproxen via Suzuki-Miyaura Coupling [11]
This protocol outlines a palladium-catalyzed coupling approach for the synthesis of racemic Naproxen.[11]
-
Materials:
-
6-Methoxy-2-bromonaphthalene
-
(1-Carboxyethyl)zinc bromide (Reformatsky reagent, prepared in situ)
-
Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0))
-
Tri-tert-butylphosphine
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, two-necked flask under an argon atmosphere, prepare the Reformatsky reagent by reacting ethyl 2-bromopropionate with activated zinc dust in anhydrous THF.
-
In a separate flask, dissolve 6-methoxy-2-bromonaphthalene (1 eq), Pd(dba)₂ (0.02 eq), and tri-tert-butylphosphine (0.04 eq) in anhydrous THF.
-
To this solution, add the freshly prepared (1-carboxyethyl)zinc bromide solution dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting ester is then hydrolyzed using aqueous NaOH, followed by acidification with HCl to yield racemic Naproxen.
-
Sonogashira Coupling Followed by Oxidation
The Sonogashira coupling provides a powerful method for the formation of C(sp²)–C(sp) bonds.[12][13] Phenylacetic acids can be synthesized from aryl halides and a suitable three-carbon building block via Sonogashira coupling, followed by hydration and oxidation of the resulting alkyne. A more direct approach involves the decarbonylative Sonogashira cross-coupling of carboxylic acids.[12][14]
Mechanistic Rationale: The traditional Sonogashira reaction involves a palladium and copper co-catalyzed cycle.[13] The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation between the organopalladium(II) complex and the copper acetylide, followed by reductive elimination, yields the coupled product.[13] In the decarbonylative variant, a carboxylic acid is activated in situ, followed by decarbonylation to provide an aryl-Pd intermediate which then enters the catalytic cycle.[12][14]
Protocol 3: Decarbonylative Sonogashira Cross-Coupling of a Carboxylic Acid [14]
This protocol describes a general procedure for the decarbonylative Sonogashira coupling of an aromatic carboxylic acid with a terminal alkyne.
-
Materials:
-
Aromatic carboxylic acid
-
Terminal alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Pivalic anhydride (Piv₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dioxane
-
-
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine the aromatic carboxylic acid (1 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq).
-
Add anhydrous dioxane, followed by the terminal alkyne (1.5 eq), Piv₂O (2 eq), and DMAP (0.2 eq).
-
Seal the tube and heat the reaction mixture to 160 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Direct C-H Functionalization
More recently, direct C-H functionalization has emerged as a highly atom-economical and environmentally benign strategy.[15] This approach avoids the pre-functionalization of starting materials, such as the synthesis of organometallic reagents or organic halides.[15] Palladium-catalyzed C-H activation can be directed by a coordinating group on the substrate to achieve high regioselectivity.[16][17]
Mechanistic Rationale: In a directed C-H activation, the directing group on the substrate coordinates to the palladium center, bringing a specific C-H bond in close proximity for activation. This typically proceeds through a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate. This intermediate can then react with a coupling partner, followed by reductive elimination to yield the functionalized product.[15]
Protocol 4: meta-C-H Arylation of a Phenylacetic Acid Derivative [16]
This protocol outlines a template-directed meta-C-H arylation of a phenylacetic acid scaffold.
-
Materials:
-
Phenylacetic acid derivative with a U-shaped pyridine-based template
-
Arylboronic acid potassium trifluoroborate salt (ArBF₃K)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃)
-
Cesium fluoride (CsF)
-
Potassium trifluoroacetate (KTFA)
-
Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a vial, combine the phenylacetic acid substrate (0.1 mmol), ArBF₃K (0.3 mmol), Pd(OAc)₂ (0.01 mmol), Ag₂CO₃ (0.2 mmol), CsF (0.2 mmol), KTFA (0.2 mmol), Bu₄NBF₄ (0.05 mmol), and NaBArF₄ (0.02 mmol).
-
Add HFIP (2 mL).
-
Seal the vial and heat the reaction mixture to 80 °C for 24 hours in air.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash chromatography on silica gel.
-
The directing template can be subsequently removed under appropriate conditions.
-
Troubleshooting and Optimization
Table 2: Common Issues and Solutions in Palladium-Catalyzed Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure proper activation of the Pd(II) source.[18] Ensure reagents and solvents are pure and anhydrous. |
| Insufficiently reactive electrophile/nucleophile | Increase reaction temperature. Screen different ligands to enhance catalyst activity.[9] | |
| Poor choice of base or solvent | Screen a variety of bases (e.g., carbonates, phosphates, alkoxides) and solvents (e.g., THF, dioxane, toluene).[5][9] | |
| Side Reactions (e.g., Homocoupling) | Presence of oxygen | Thoroughly degas the reaction mixture.[9] |
| Catalyst decomposition | Use a more stable ligand or a pre-catalyst. | |
| Poor Regioselectivity | Steric or electronic effects | Modify the directing group in C-H activation. In carbonylation, ligand choice can influence regioselectivity.[19] |
Applications in Drug Discovery: The Case of NSAIDs
The synthesis of NSAIDs such as ibuprofen and naproxen serves as a prime example of the industrial and academic importance of these palladium-catalyzed methods.
-
Ibuprofen: The synthesis of ibuprofen can be achieved via the hydrocarboxylation of 1-(4-isobutylphenyl)ethanol, a reaction catalyzed by a PdCl₂-PPh₃-HCl system.[20] The regioselectivity of this carbonylation is crucial for obtaining the desired 2-arylpropionic acid structure.[20] Other approaches include palladium-catalyzed asymmetric allylic substitution.[21][22]
-
Naproxen: Efficient syntheses of naproxen have been developed using a one-pot, two-step procedure involving a palladium-catalyzed Heck coupling of an aryl bromide with ethylene, followed by hydroxycarbonylation of the resulting styrene.[23] Suzuki-Miyaura coupling has also been successfully employed.[11]
Conclusion
Palladium catalysis offers a powerful and versatile platform for the synthesis of phenylacetic acid derivatives. The choice of methodology—be it carbonylation, cross-coupling, or direct C-H functionalization—can be tailored to the specific synthetic challenge at hand. A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing these transformations. The protocols provided herein serve as a practical starting point for researchers in both academic and industrial settings, facilitating the efficient synthesis of these vital chemical entities.
References
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. inventivapharma.com [inventivapharma.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids [organic-chemistry.org]
- 15. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 16. chu-lab.org [chu-lab.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. OASIS Repository@POSTECHLIBRARY: Regioselective synthesis of ibuprofen via the palladium complex catalyzed hydrocarboxylation of 1-(4-isobutylphenyl)ethanol [oasis.postech.ac.kr]
- 21. researchgate.net [researchgate.net]
- 22. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 23. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Analysis of 2-(2-(Methylsulfonamido)phenyl)acetic acid
Introduction
2-(2-(Methylsulfonamido)phenyl)acetic acid is an organic molecule characterized by a phenylacetic acid core substituted with a methylsulfonamido group. As a molecule possessing both a carboxylic acid and a sulfonamide moiety, it presents unique analytical challenges and requirements. Accurate and precise quantification of this analyte is critical in various stages of drug development, including pharmacokinetic studies, metabolite identification, impurity profiling, and quality control of active pharmaceutical ingredients (APIs).
This guide provides comprehensive, field-proven protocols for the quantitative analysis of this compound in both simple (e.g., API solutions) and complex biological matrices (e.g., human plasma). We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs. All methodologies are designed as self-validating systems, with protocols grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Method Selection: A Rationale
The choice between HPLC-UV and LC-MS/MS is dictated primarily by the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: This technique is robust, cost-effective, and widely available. It is ideal for quantifying the analyte at higher concentrations, such as in API purity assessments or formulation assays. The presence of the aromatic phenyl ring provides a strong chromophore, making UV detection a suitable choice.
-
LC-MS/MS: For bioanalytical applications, such as quantifying low levels of the analyte in plasma or urine, LC-MS/MS is the gold standard. Its superior sensitivity and selectivity, achieved through mass-based detection and fragmentation (Multiple Reaction Monitoring), allow for accurate measurement even in the presence of complex biological interferences.[1][2][3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is tailored for the quantification of this compound as a bulk substance or in pharmaceutical formulations.
Principle of Separation
Reversed-phase chromatography is the chosen mode of separation.[4][5] The analyte, being moderately non-polar due to its phenyl ring, will interact with a non-polar stationary phase (e.g., C18). A polar mobile phase is used to elute the compound. The key to achieving sharp, symmetrical peaks for an acidic analyte like this is controlling the mobile phase pH.[6][7] By maintaining a pH approximately 2 units below the analyte's pKa, the carboxylic acid group remains protonated (neutral), preventing ionization and subsequent peak tailing.[6] An acidic modifier like formic or phosphoric acid is therefore essential.[8]
Detailed Protocol: HPLC-UV Analysis
Objective: To determine the purity or concentration of this compound standard or in a simple matrix.
Materials:
-
Reference Standard: this compound (>99% purity)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (>18 MΩ·cm)
-
Reagents: Formic Acid (88% or higher)
-
Equipment: Standard HPLC system with UV/PDA detector, analytical balance, volumetric flasks, pipettes.
Chromatographic Conditions:
| Parameter | Recommended Setting | Causality and Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides robust hydrophobic retention for the phenyl ring of the analyte.[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid group, ensuring good peak shape.[6][8] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for eluting moderately non-polar compounds from a C18 column. |
| Gradient | 30% B to 80% B over 10 min | A gradient ensures efficient elution and separation from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV at 254 nm | The phenyl ring provides strong absorbance at this wavelength, offering good sensitivity. A full PDA scan is recommended during method development to confirm the optimal wavelength. |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Acetonitrile and Water to prepare a 1.0 mg/mL stock solution. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample (e.g., API powder) in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Before analysis, inject a mid-range standard five times. The system is suitable if the relative standard deviation (RSD) for peak area and retention time is <2%.
-
Analysis: Inject the prepared standards to construct a calibration curve. Inject the samples for quantification.
Method Validation Summary (ICH Q2(R1))
The described method should be fully validated. Below are typical acceptance criteria for such a method.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak is spectrally pure (PDA) and free from interference at the analyte's retention time. |
| Linearity (R²) | ≥ 0.999 over the range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 1.0%; Intermediate Precision (Inter-day): ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Typically determined to be ~1 µg/mL with S/N ratio > 10. |
| Robustness | Method remains reliable with small, deliberate changes in flow rate, temperature, and mobile phase composition. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive and selective quantification of the analyte in complex biological matrices like human plasma, which is essential for pharmacokinetic studies.
Principle of the Method
This method combines the powerful separation of HPLC with the highly selective and sensitive detection of tandem mass spectrometry.
-
Ionization: Electrospray Ionization (ESI) is used to generate gas-phase ions from the analyte eluting from the column. Given the presence of the acidic carboxylic acid group, ESI in negative ion mode is the logical choice, as it will readily form the deprotonated molecule [M-H]⁻.[9][10][11]
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used. The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the [M-H]⁻ ion. This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion is monitored by the third quadrupole (Q3). This highly specific transition provides exceptional selectivity, minimizing interference from the complex plasma matrix.[1][12][13]
Detailed Protocol: LC-MS/MS Bioanalysis
Objective: To quantify this compound in human plasma.
Workflow Overview:
Sources
- 1. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. biotage.com [biotage.com]
- 7. scribd.com [scribd.com]
- 8. ionsource.com [ionsource.com]
- 9. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(2-(Methylsulfonamido)phenyl)acetic acid
Introduction
2-(2-(Methylsulfonamido)phenyl)acetic acid is a molecule of interest in pharmaceutical development due to its structural motifs, which are common in various therapeutic agents. The compound incorporates both a phenylacetic acid moiety, found in many non-steroidal anti-inflammatory drugs (NSAIDs), and a sulfonamide group, a key functional group in a wide array of antibacterial, diuretic, and anticonvulsant drugs.[1] Accurate and robust quantification of this compound is crucial for purity assessment, stability studies, and pharmacokinetic analysis.
This application note presents a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to be a starting point for researchers and scientists, providing a scientifically grounded framework for method development and validation.
Physicochemical Properties and Chromatographic Considerations
A successful HPLC method development is predicated on a thorough understanding of the analyte's physicochemical properties.
Structure:
Figure 1: Chemical structure of this compound.[2]
pKa Estimation:
-
Carboxylic Acid Group: The pKa of the phenylacetic acid moiety is expected to be in the range of 4.0 - 5.0. Phenylacetic acid itself has a pKa of approximately 4.31.[3][4][5]
-
Sulfonamide Group: The sulfonamide (-SO2NH-) group is weakly acidic. The pKa of benzenesulfonamide is approximately 10.1.[6][7] Therefore, the pKa of the sulfonamide proton in the target molecule is estimated to be in the range of 10.0 - 11.0.
Chromatographic Strategy:
Based on these estimated pKa values, to ensure consistent retention and good peak shape in RP-HPLC, it is essential to suppress the ionization of the primary acidic group, the carboxylic acid. By setting the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of the carboxylic acid (i.e., pH ≤ 2.5-3.0), the analyte will be in its neutral, more retained form. This approach is commonly employed for the analysis of acidic compounds like NSAIDs.[8][9][10]
Proposed HPLC Method
The following HPLC conditions are proposed as a starting point for the analysis of this compound.
Table 1: Proposed HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 stationary phases are widely used and have demonstrated good performance for the separation of NSAIDs and sulfonamides.[8][9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile buffer suitable for LC-MS and provides a mobile phase pH of approximately 2.7, which is ideal for suppressing the ionization of the carboxylic acid group. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff wavelength (~190 nm), allowing for detection at lower wavelengths if necessary.[11] |
| Gradient | 30% B to 80% B over 15 minutes | A gradient elution is recommended to ensure the elution of the analyte in a reasonable time with good peak shape and to remove any potential late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 278 nm | Based on HPLC methods for similar sulfonamide-containing compounds, 278 nm is a reasonable starting wavelength.[8] A UV scan of the analyte should be performed to determine the optimal detection wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocol
This section provides a step-by-step guide for the preparation of solutions and the execution of the HPLC analysis.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (≥98%)
-
Methanol (for sample dissolution, if necessary)
-
0.45 µm syringe filters
Solution Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of methanol or acetonitrile and dilute to the mark with the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (pre-mixed at the initial gradient conditions, e.g., 70:30 Mobile Phase A:Mobile Phase B).
HPLC Analysis Workflow
Figure 3: Method Development Logic Diagram.
Conclusion
This application note provides a comprehensive starting point for the HPLC analysis of this compound. The proposed method is based on sound chromatographic principles and a thorough understanding of the analyte's estimated physicochemical properties. The detailed protocol for method execution and the guidelines for validation according to ICH Q2(R1) will enable researchers and scientists to develop a robust and reliable analytical method for this compound.
References
-
Wikipedia. Phenylacetic acid . [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology . [Link]
-
PubChem. Phenylacetic Acid . [Link]
-
DrugFuture. Phenylacetic Acid . [Link]
-
Waters. Wavelength cutoffs for common solvents . [Link]
-
Element Lab Solutions. HPLC UV detection . [Link]
-
Chromatography Forum. Significance of the UV Cut off . [Link]
-
Nouryon. [Kromasil®] F.A.Q. - Which mobile phases work with my detection wavelength? . [Link]
-
ChemWhat. Benzenesulfonamide CAS#: 98-10-2 . [Link]
-
Pearson+. The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... . [Link]
-
RSC Publishing. accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths . [Link]
-
ResearchGate. Relative pKa values of the primary sulfonamide group across the series... . [Link]
-
Human Metabolome Database. Showing metabocard for Benzenesulfonamide (HMDB0248984) . [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - . [Link]
-
Letters in Applied NanoBioScience. The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly . [Link]
-
IMEKO. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES . [Link]
-
ResearchGate. Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC | Request PDF . [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . [Link]
-
MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland . [Link]
-
PubChem. This compound . [Link]
-
Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) . [Link]
-
Briti Scientific. 2-(4-(Methylsulfonyl)phenyl)acetic acid, ≥98% . [Link]
-
OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca . [Link]
-
Wikipedia. Phenylacetic acid . [Link]
Sources
- 1. This compound | C9H11NO4S | CID 21182017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylacetic Acid [drugfuture.com]
- 5. Benzenesulfonamide CAS#: 98-10-2 [m.chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. imeko.info [imeko.info]
- 9. researchgate.net [researchgate.net]
- 10. UV Cutoff [macro.lsu.edu]
- 11. Significance of the UV Cut off - Chromatography Forum [chromforum.org]
The Versatile Building Block: Application Notes for 2-(2-(Methylsulfonamido)phenyl)acetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Phenylacetic Acid Derivative
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures with desired functions. 2-(2-(Methylsulfonamido)phenyl)acetic acid emerges as a particularly valuable scaffold, combining the well-established reactivity of phenylacetic acids with the influential electronic and steric properties of an ortho-methylsulfonamido group. This unique substitution pattern offers a handle for directing reactions, modulating physicochemical properties, and introducing a key pharmacophoric element.
The presence of the sulfonamide moiety, a privileged functional group in medicinal chemistry, imparts hydrogen bonding capabilities and can influence the conformational preferences of molecules, making it a valuable feature in the design of bioactive compounds. The ortho-positioning of this group relative to the acetic acid side chain introduces steric constraints and potential for intramolecular interactions that can be exploited in a variety of synthetic transformations.
These application notes provide a comprehensive guide to the synthesis and utility of this compound as a versatile building block. We will delve into its preparation, characteristic reactivity, and its application in the synthesis of heterocyclic systems and other structures of interest to the drug discovery and development professional. The protocols and discussions herein are designed to be a practical resource for chemists at the bench, providing not only procedural details but also the underlying scientific rationale for the proposed transformations.
I. Synthesis and Characterization
The preparation of this compound is readily achievable from commercially available starting materials. A common and efficient method involves the sulfonylation of 2-aminophenylacetic acid.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from 2-aminophenylacetic acid and methanesulfonyl chloride.
Reaction Scheme:
Caption: Synthesis of the title compound.
Materials and Equipment:
-
2-Aminophenylacetic acid
-
Methanesulfonyl chloride
-
Pyridine (anhydrous) or Sodium Carbonate
-
Dichloromethane (DCM, anhydrous) or 1,4-Dioxane
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenylacetic acid (1.0 eq) in a suitable solvent such as anhydrous DCM or 1,4-dioxane.
-
Add a base, such as pyridine (2.0 eq) or an aqueous solution of sodium carbonate (2.0 eq).[1]
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if using an organic base, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, water, and brine. If using an inorganic base, acidify the aqueous layer with 1 M HCl to precipitate the product, then extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Expert Insights:
-
The choice of base and solvent can be critical. Pyridine acts as both a base and a nucleophilic catalyst, while sodium carbonate offers a milder, inorganic alternative. The reaction is typically performed under anhydrous conditions when using organic bases to prevent hydrolysis of the sulfonyl chloride.
-
The slow, dropwise addition of methanesulfonyl chloride at low temperature is crucial to control the exothermicity of the reaction and minimize the formation of side products.
Characterization Data (Expected): The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the methyl protons of the sulfonamide, the methylene protons of the acetic acid group, and the aromatic protons. |
| ¹³C NMR | Resonances for the methyl carbon, methylene carbon, aromatic carbons, and the carbonyl carbon of the carboxylic acid. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₉H₁₁NO₄S (229.25 g/mol ). |
| IR | Characteristic absorptions for the N-H stretch, S=O stretches (sulfonamide), C=O stretch (carboxylic acid), and O-H stretch. |
II. Applications in the Synthesis of Heterocyclic Scaffolds
The bifunctional nature of this compound, possessing both a carboxylic acid and a sulfonamide group, makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen and sulfur.
Protocol 2: Synthesis of N-Substituted 2-(2-(Methylsulfonamido)phenyl)acetamides
Amide bond formation is a fundamental transformation in organic synthesis. The following protocol describes the coupling of this compound with a primary or secondary amine to form the corresponding acetamide, which can be a final target molecule or an intermediate for further cyclization reactions.
Reaction Scheme:
Caption: Amide bond formation.
Materials and Equipment:
-
This compound
-
A primary or secondary amine (R1R2NH)
-
A peptide coupling reagent (e.g., EDC, HATU, T3P)
-
A non-nucleophilic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Workup and purification equipment as in Protocol 1
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent, add the amine (1.1 eq) and the non-nucleophilic base (1.5-2.0 eq).
-
Add the coupling reagent (1.2 eq) portion-wise at room temperature or 0 °C.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 5% citric acid, saturated sodium bicarbonate, brine).
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Expert Insights:
-
The choice of coupling reagent is crucial for efficient amide bond formation and to minimize side reactions. HATU is often used for sterically hindered amines, while EDC is a more economical choice for simpler couplings.
-
The ortho-sulfonamido group may influence the reactivity of the carboxylic acid through steric hindrance or by acting as a directing group. Careful optimization of the reaction conditions may be necessary for challenging substrates.
Protocol 3: Intramolecular Cyclization to form a Benzothiadiazinone Derivative (Proposed)
While direct literature for the cyclization of this compound is sparse, the structural motif lends itself to intramolecular cyclization to form a seven-membered benzothiadiazinone ring system. Such structures are of interest in medicinal chemistry. This proposed protocol is based on analogous cyclization reactions of related compounds.
Reaction Scheme:
Caption: Proposed intramolecular cyclization.
Materials and Equipment:
-
This compound
-
Dehydrating/activating agent (e.g., thionyl chloride, phosphorus pentoxide, or a strong coupling reagent like T3P)
-
High-boiling point, inert solvent (e.g., toluene, xylene)
-
Heating mantle and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment
Procedure (Proposed):
-
To a solution of this compound in an inert, high-boiling solvent, add the dehydrating/activating agent. For example, thionyl chloride can be used to form the acyl chloride in situ.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC for the disappearance of the starting material and the formation of a new, less polar product.
-
Cool the reaction mixture to room temperature and carefully quench any remaining activating agent (e.g., by slow addition to ice-water).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Scientific Rationale: The proposed reaction proceeds via the activation of the carboxylic acid, followed by an intramolecular nucleophilic attack from the sulfonamide nitrogen onto the activated carbonyl group. The ortho-positioning of the reacting groups is key to the feasibility of this intramolecular cyclization. The formation of a seven-membered ring is entropically less favorable than five- or six-membered rings, so forcing conditions (high temperature) may be necessary. The successful synthesis of 2-(sulfonamido)-N-phenylbenzamide scaffolds as precursors for bioactive molecules supports the feasibility of related intramolecular reactions.
III. Utility in Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of a variety of potential therapeutic agents. The sulfonamide group is a well-known bioisostere for carboxylic acids and amides and can participate in key hydrogen bonding interactions with biological targets. Phenylacetic acid derivatives are present in numerous approved drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).
Conceptual Application Workflow:
Caption: Drug discovery workflow.
By utilizing the protocols described above, medicinal chemists can generate libraries of diverse compounds for screening against various biological targets. For example, the synthesis of N-aryl acetamides derived from this building block could lead to novel inhibitors of enzymes such as dihydrofolate reductase (DHFR), where sulfonamide-containing compounds have shown activity.
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. Its unique combination of a reactive carboxylic acid and a strategically placed sulfonamide group provides a platform for the synthesis of a wide range of organic molecules, from simple amides to complex heterocyclic systems. The protocols and insights provided in these application notes are intended to empower researchers to explore the full potential of this valuable synthetic intermediate in their own research, particularly in the pursuit of novel therapeutic agents.
References
-
PubChem. This compound. [Link]
-
Al-Omair, M. A., et al. (2020). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. PMC, NIH. [Link]
-
Thomas, D. D., et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PMC, PubMed Central. [Link]
Sources
Application Notes & Protocols: Synthesis and Reactions of 2-(2-(Methylsulfonamido)phenyl)acetic Acid
Introduction:
2-(2-(Methylsulfonamido)phenyl)acetic acid is a valuable bifunctional organic molecule containing both a carboxylic acid and a sulfonamide moiety. This unique combination of functional groups makes it an important building block in medicinal chemistry and drug development. Phenylacetic acid derivatives are known for a wide range of biological activities, and the introduction of a sulfonamide group can significantly modulate a molecule's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. These characteristics make this compound a key intermediate in the synthesis of targeted therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase (COX) inhibitors.
This comprehensive guide provides detailed experimental protocols for the synthesis, characterization, and further reactions of this compound. The methodologies are presented with a focus on the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures effectively.
I. Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 2-aminophenylacetic acid. The first step involves the protection of the carboxylic acid, followed by the N-sulfonylation of the aniline nitrogen, and finally deprotection of the carboxylic acid.
Step 1: Esterification of 2-Aminophenylacetic Acid
The initial step is the protection of the carboxylic acid functional group as an ester to prevent its interference with the subsequent N-sulfonylation reaction. A methyl ester is a common and practical choice due to the ease of its formation and subsequent hydrolysis.
Protocol 1: Fischer Esterification of 2-Aminophenylacetic Acid
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenylacetic acid (10.0 g, 66.2 mmol) and methanol (150 mL).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (3.0 mL, 56.2 mmol) dropwise to the stirred suspension. The addition is exothermic and should be done slowly.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Work-up: After completion, allow the mixture to cool to room temperature and then neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(2-aminophenyl)acetate as an oil or low-melting solid. The crude product is often of sufficient purity for the next step.
| Parameter | Value |
| Starting Material | 2-Aminophenylacetic Acid |
| Reagents | Methanol, Sulfuric Acid |
| Reaction Time | 4-6 hours |
| Temperature | ~65 °C (Reflux) |
| Typical Yield | 90-95% |
Step 2: N-Sulfonylation and Hydrolysis
The second step involves the reaction of the amino group of methyl 2-(2-aminophenyl)acetate with methanesulfonyl chloride to form the sulfonamide. This is followed by the hydrolysis of the methyl ester to yield the final product.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude methyl 2-(2-aminophenyl)acetate (10.9 g, 66.0 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (11.0 mL, 79.2 mmol) to the solution.
-
Sulfonylation: Add a solution of methanesulfonyl chloride (5.6 mL, 72.6 mmol) in dichloromethane (50 mL) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1).
-
Hydrolysis: Upon completion of the sulfonylation, add a solution of lithium hydroxide monohydrate (5.5 g, 131 mmol) in water (100 mL). Stir the biphasic mixture vigorously at room temperature overnight.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted starting material and organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of 2 M hydrochloric acid. A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford this compound.
| Parameter | Value |
| Starting Material | Methyl 2-(2-aminophenyl)acetate |
| Reagents | Methanesulfonyl Chloride, Triethylamine, Lithium Hydroxide |
| Reaction Time | 2-4 hours (Sulfonylation), Overnight (Hydrolysis) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-85% |
Synthetic Pathway Overview
Caption: Synthesis of this compound.
II. Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl group of the sulfonamide (~3.0 ppm), a singlet for the methylene protons of the acetic acid group (~3.7 ppm), aromatic protons in the range of 7.2-7.8 ppm, and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: Expected signals would include the methyl carbon of the sulfonamide, the methylene carbon of the acetic acid group, aromatic carbons, and the carbonyl carbon of the carboxylic acid (~170-175 ppm).
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the N-H stretch of the sulfonamide (~3200-3300 cm⁻¹), and the S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the compound (229.25 g/mol ) should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Melting Point: A sharp melting point is indicative of high purity.
III. Further Reactions of this compound
The presence of both a carboxylic acid and a sulfonamide group allows for a variety of subsequent chemical transformations, making this compound a versatile intermediate.
A. Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction.
Protocol 3: Amide Coupling with a Primary Amine
-
Activation: To a solution of this compound (1.0 g, 4.36 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 0.65 g, 4.80 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 0.92 g, 4.80 mmol). Stir the mixture for 30 minutes.
-
Amine Addition: Add the desired primary amine (e.g., benzylamine, 0.52 mL, 4.80 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. Reactions of the Sulfonamide Group
The sulfonamide proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or other modifications.
Protocol 4: N-Alkylation of the Sulfonamide
-
Deprotonation: To a solution of this compound methyl ester (prepared as in Step 1, 1.0 g, 4.11 mmol) in anhydrous DMF (20 mL), add sodium hydride (60% dispersion in mineral oil, 0.18 g, 4.52 mmol) portion-wise at 0 °C. Stir for 30 minutes.
-
Alkylation: Add the desired alkylating agent (e.g., methyl iodide, 0.28 mL, 4.52 mmol) and allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the product with ethyl acetate and purify by column chromatography.
-
Hydrolysis: The resulting N-alkylated ester can then be hydrolyzed to the corresponding carboxylic acid using the conditions described in Protocol 2.
Reaction Scheme Overview
Application Notes and Protocols for the Investigation of 2-(2-(Methylsulfonamido)phenyl)acetic Acid in Anti-Inflammatory Research
Introduction: A Rational Approach to a Novel Anti-Inflammatory Candidate
The landscape of anti-inflammatory drug discovery is continuously evolving, with a significant focus on developing agents that offer targeted efficacy with an improved safety profile. Within this context, 2-(2-(Methylsulfonamido)phenyl)acetic acid emerges as a compound of significant interest. Its chemical architecture, featuring a phenylacetic acid core and a methylsulfonamido substituent, suggests a rational design aimed at the selective inhibition of cyclooxygenase-2 (COX-2).[1][2] This structural motif is a hallmark of the coxib class of nonsteroidal anti-inflammatory drugs (NSAIDs), which are known for their potent anti-inflammatory, analgesic, and antipyretic effects.[3][4]
The rationale for investigating this molecule is grounded in the established mechanism of selective COX-2 inhibitors. The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and predominantly expressed at sites of inflammation.[5] By selectively targeting COX-2, compounds like this compound have the potential to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of this compound. The protocols herein are designed to be self-validating, incorporating established methodologies and reference standards to ensure the generation of robust and reproducible data.
Predicted Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for this compound is predicted to be the selective inhibition of the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[7][8] The accumulation of PGE2 at inflammatory sites leads to vasodilation, increased vascular permeability, and sensitization of nociceptors, contributing to the classic signs of inflammation: redness, swelling, heat, and pain.[7]
The selectivity for COX-2 is attributed to the presence of the methylsulfonamido group. This functional group is thought to interact with a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, an interaction that is not possible with the more constricted active site of COX-1.[4][9] This selective binding is the cornerstone of the compound's anticipated therapeutic window.
Caption: Predicted mechanism of action of this compound.
Experimental Protocols: A Step-by-Step Guide
PART 1: In Vitro Evaluation
This assay is fundamental to determining the potency and selectivity of the test compound.
-
Principle: The assay measures the peroxidase activity of COX enzymes. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 is monitored colorimetrically.[10]
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid
-
TMPD
-
Hematin
-
Tris-HCl buffer
-
Test compound (this compound)
-
Reference compounds (e.g., Celecoxib for selective COX-2 inhibition, Ibuprofen for non-selective inhibition)
-
96-well microplate reader
-
-
Protocol:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing hematin and the respective enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compound or reference compounds to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the enzyme/buffer mixture to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 (half-maximal inhibitory concentration) values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).
-
| Parameter | Description |
| IC50 (COX-1) | Concentration of the compound required to inhibit 50% of COX-1 activity. |
| IC50 (COX-2) | Concentration of the compound required to inhibit 50% of COX-2 activity. |
| Selectivity Index (SI) | Ratio of IC50 (COX-1) to IC50 (COX-2). A higher SI indicates greater selectivity for COX-2. |
This cell-based assay assesses the compound's ability to inhibit pro-inflammatory mediator production in a relevant biological context.
-
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including PGE2, primarily through the COX-2 pathway. The amount of PGE2 released into the cell culture supernatant is quantified by ELISA.[11]
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
LPS
-
Test compound
-
Reference compound (e.g., Celecoxib)
-
PGE2 ELISA kit[12]
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or reference compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
Collect the cell culture supernatants.
-
Quantify the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[12]
-
Determine the percentage of inhibition of PGE2 production for each concentration of the test compound.
-
This assay evaluates the broader anti-inflammatory effects of the compound on key pro-inflammatory cytokines.
-
Principle: LPS stimulation of macrophages also induces the production and release of cytokines like TNF-α and IL-6.[11] The levels of these cytokines in the cell culture supernatant are measured by ELISA.
-
Materials:
-
Protocol:
-
Follow steps 1-4 from the PGE2 quantification protocol (section 1.2).
-
Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using specific commercial ELISA kits.[14][15]
-
Determine the percentage of inhibition of TNF-α and IL-6 production for each concentration of the test compound.
-
Caption: Workflow for the in vitro evaluation of the test compound.
PART 2: In Vivo Evaluation
Given that many novel chemical entities have poor water solubility, appropriate formulation is critical for in vivo studies.[16][17]
-
Recommendation: Initially, attempt to formulate the compound in a simple vehicle such as 0.5% carboxymethylcellulose (CMC) in water. If solubility is an issue, consider using co-solvents (e.g., polyethylene glycol, propylene glycol) or lipid-based formulations.[18][19][20] It is crucial to establish a safe and tolerable formulation in the chosen animal model.
This is a classic and widely used model of acute inflammation.[11][21]
-
Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The early phase is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins.[11] This model is particularly sensitive to COX inhibitors.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compound formulation
-
Reference drug (e.g., Indomethacin or Diclofenac)[11]
-
Plethysmometer
-
-
Protocol:
-
Acclimatize animals for at least one week.
-
Divide animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculate the percentage of edema and the percentage of inhibition of edema for each group.
-
| Time (hours) | Vehicle Control (% Edema) | Reference Drug (% Inhibition) | Test Compound (Dose 1) (% Inhibition) | Test Compound (Dose 2) (% Inhibition) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 |
This model assesses the compound's ability to suppress the systemic production of pro-inflammatory cytokines.[11]
-
Principle: Intraperitoneal injection of LPS triggers a systemic inflammatory response, leading to a surge in circulating levels of pro-inflammatory cytokines like TNF-α and IL-6.[11]
-
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
LPS solution
-
Test compound formulation
-
Reference drug (e.g., Dexamethasone)
-
ELISA kits for mouse TNF-α and IL-6
-
-
Protocol:
-
Acclimatize animals for at least one week.
-
Divide animals into groups (vehicle control, reference drug, and different doses of the test compound).
-
Administer the test compound, reference drug, or vehicle (p.o. or i.p.).
-
After 1 hour, inject LPS intraperitoneally (e.g., 1 mg/kg).
-
At a predetermined time point (e.g., 2 hours for TNF-α, 4 hours for IL-6) post-LPS injection, collect blood via cardiac puncture under terminal anesthesia.
-
Prepare serum and store at -80°C until analysis.
-
Quantify the serum levels of TNF-α and IL-6 using specific ELISA kits.
-
Calculate the percentage of inhibition of cytokine production for each group.
-
Data Analysis and Interpretation
For all experiments, data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate statistical tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of less than 0.05 is typically considered statistically significant.
The collective data from these in vitro and in vivo studies will provide a comprehensive profile of this compound's anti-inflammatory activity. Positive results, particularly high COX-2 selectivity and significant inhibition of inflammation and cytokine production in vivo, would warrant further preclinical development, including pharmacokinetic and toxicology studies, in accordance with regulatory guidelines.[22][23][24]
References
- Celecoxib. (n.d.).
- News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology.
- Wikipedia. (n.d.). Celecoxib.
- Umar, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Source not further specified].
- ClinPGx. (n.d.).
- Patsnap Synapse. (2024, July 17).
- Nisajayaa, et al. (2018).
- [Source not specified]. (2009–2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview. PubMed Central.
- Peiris, D. S. H., et al. (2025, February 26).
- ResearchGate. (n.d.). Chemical structures of selective COX-2 inhibitors.
- [Source not specified]. (n.d.). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Ingenta Connect.
- [Source not specified]. (n.d.).
- [Source not specified]. (2011).
- MDPI. (n.d.).
- Patil, K. R., et al. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
- [Source not specified]. (n.d.).
- [Source not specified]. (n.d.).
- Benchchem. (2025).
- WuXi AppTec DMPK. (2024, March 15).
- WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
- Pharmaron CRO. (n.d.).
- [Source not specified]. (n.d.).
- ResearchGate. (n.d.). (a) Structure of COX-2-selective inhibitors (celecoxib, rofecoxib, and....
- Bio-protocol. (n.d.). Measurement of cytokines (TNF-α, IL-6 and PGE2).
- Future4200. (n.d.).
- ResearchGate. (2025, July 10). (PDF)
- PMC - PubMed Central. (n.d.).
- European Medicines Agency (EMA). (2022, January 28). Conduct of efficacy studies for non-steroidal anti-inflammatory drugs (NSAIDs) - Scientific guideline.
- PMC - NIH. (n.d.).
- Ehrlich, G. E. (1977).
- Sindhu, R. K., et al. (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research (IJPSR).
- PMC - NIH. (n.d.).
- PMC - PubMed Central. (n.d.). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.
- [Source not specified]. (n.d.).
- Inhibitor Research Hub. (2020, May 25). The methods used for cytokine analysis such as ELISA or....
- [Source not specified]. (n.d.). Design and synthesis of (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)alk-1-enes and (Z)-1-(4-azidophenyl)-1,2-diphenylalk-1-enes: novel inhibitors of cyclooxygenase-2 (COX-2)
- [Source not specified]. (2001). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. PubMed.
- MDPI. (2023, November 27). Correlation of the Pro-Inflammatory Cytokines IL-1β, IL-6, and TNF-α, Inflammatory Markers, and Tumor Markers with the Diagnosis and Prognosis of Colorectal Cancer.
- MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- [Source not specified]. (2017, April 4). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. PubMed.
- Inventiva Pharma. (n.d.).
- Google Patents. (n.d.).
- PMC - NIH. (2023, July 13).
- [Source not specified]. (2018, June 1). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. PubMed.
- [Source not specified]. (n.d.). Synthesis and antiinflammatory activity of some 2-heteroaryl-alpha-methyl-5-benzoxazoleacetic acids. PubMed.
- MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)
- [Source not specified]. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. ir.vistas.ac.in [ir.vistas.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. future4200.com [future4200.com]
- 19. researchgate.net [researchgate.net]
- 20. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpsr.com [ijpsr.com]
- 22. Conduct of efficacy studies for non-steroidal anti-inflammatory drugs (NSAIDs) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. Guidelines for antiinflammatory drug research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. onesearch.fitnyc.edu [onesearch.fitnyc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-(Methylsulfonamido)phenyl)acetic acid
Welcome to the technical support resource for the synthesis of 2-(2-(methylsulfonamido)phenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your overall yield and purity.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached via a two-step sequence. This strategy begins with the formation of the key intermediate, 2-(2-aminophenyl)acetic acid, followed by the crucial N-sulfonylation step to yield the final product. This route is selected for its reliability and use of readily available starting materials.
Technical Support Center: Purification of 2-(2-(Methylsulfonamido)phenyl)acetic acid
As a Senior Application Scientist, this guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals on the purification of 2-(2-(Methylsulfonamido)phenyl)acetic acid. The methodologies described are grounded in established chemical principles and designed to be self-validating, ensuring you can confidently adapt them to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification strategies for this compound?
A1: The purification strategy depends on the nature and quantity of impurities. Given the molecule's structure—containing both a carboxylic acid and a sulfonamide group—the most effective techniques are:
-
Acid-Base Extraction: This is an excellent initial step to separate the acidic product from neutral or basic impurities. The carboxylic acid can be deprotonated with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt, which is then partitioned into an aqueous layer.
-
Recrystallization: This is the most common and effective method for purifying solid crystalline compounds. The choice of solvent is critical and is based on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is a powerful tool. The polarity of the mobile phase is adjusted to achieve separation.
Q2: What are the likely impurities I might encounter?
A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:
-
Unreacted starting materials from the synthesis.
-
Byproducts from the synthetic route, such as isomers or products of incomplete reactions.
-
Solvents used in the reaction or previous workup steps.
-
Hydrolysis products if the compound has been exposed to harsh acidic or basic conditions.
A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the number and nature of impurities before selecting a purification method.[1]
Q3: How do I select an appropriate solvent system for recrystallization?
A3: The ideal recrystallization solvent will dissolve the compound completely when hot but sparingly when cold. For this compound, which is a moderately polar molecule, suitable solvents could include:
-
Alcohols: Methanol or ethanol. A related isomer is noted to be soluble in methanol.[2]
-
Esters: Ethyl acetate.
-
Water: Due to the polar functional groups, water can be used, often in a mixed solvent system with an alcohol or acetone to modulate solubility.
-
Aromatic Solvents/Chlorinated Solvents: Toluene or dichloromethane might be used, but often in combination with a more polar co-solvent.[3][4]
The selection process involves testing small amounts of the crude product in various solvents to find the one that provides a significant solubility differential with temperature.
Q4: My compound seems resistant to crystallization. What should I do?
A4: If the compound fails to crystallize and remains an oil, it could be due to several factors:
-
High Impurity Level: Significant impurities can lower the melting point and inhibit lattice formation. An additional purification step, like column chromatography, may be necessary.
-
Incorrect Solvent: The chosen solvent may be too good a solvent, even at low temperatures.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound to induce nucleation.
-
Slow Cooling: Ensure the solution is cooled slowly. A gradual decrease in temperature allows for the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling often traps impurities.[4]
Purification Workflow Diagram
The following diagram outlines a general decision-making workflow for the purification of this compound.
Caption: General purification workflow for the target compound.
Troubleshooting Guide
This table addresses common issues encountered during the purification of this compound.
| Observation / Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield after recrystallization | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Cool the filtrate in an ice bath to minimize solubility. 2. Evaporate some of the solvent and re-cool. 3. Use a pre-heated funnel and filter the solution quickly. An additional small amount of hot solvent can be used to rinse the funnel.[4] |
| Product "oils out" instead of crystallizing | 1. The boiling point of the solvent is lower than the melting point of the solute-impurity mixture. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Switch to a higher-boiling point solvent or use a solvent mixture. 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. 3. Purify the material by another method (e.g., column chromatography) before attempting recrystallization. |
| Colored impurities persist after recrystallization | 1. Impurities are co-crystallizing with the product. 2. The impurity is strongly adsorbed to the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then filter hot to remove the charcoal and adsorbed impurities.[5] 2. A second recrystallization from a different solvent system may be effective. |
| Product does not move from the baseline on TLC (silica gel) | 1. The mobile phase is too non-polar. 2. The compound is highly polar and strongly adsorbed to the silica. | 1. Increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. 2. Add a small amount of acetic acid or formic acid to the mobile phase to protonate the carboxylic acid, reducing its interaction with the silica gel. |
| Poor separation in column chromatography | 1. Inappropriate mobile phase polarity. 2. Column was poorly packed or overloaded with crude material. 3. Impurities have very similar polarity to the product. | 1. Optimize the solvent system using TLC first. 2. Repack the column carefully. Ensure the amount of crude product is no more than 5-10% of the mass of the silica gel. 3. Use a shallower solvent gradient or switch to a different stationary phase, such as alumina or a bonded phase like aminopropyl.[6][7] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is an excellent first-pass purification to remove neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash (Bicarbonate): Transfer the organic solution to a separatory funnel and wash it two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded. Wash the combined aqueous layer once with fresh ethyl acetate or DCM to remove any remaining non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the pH is approximately 1-2.[1][5] The protonated product should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the solid on the filter with cold deionized water to remove any inorganic salts.[3] Dry the purified solid under vacuum.
Protocol 2: Purification via Recrystallization
This protocol is for purifying the solid product obtained from the acid-base extraction or directly from a crude reaction mixture if it is already substantially pure.
-
Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a test solvent (e.g., ethanol/water mixture, ethyl acetate). Heat the mixture to boiling. If the solid dissolves completely when hot and reappears upon cooling, the solvent is suitable.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to dissolve the solid completely at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the pure crystals in a vacuum oven.
Protocol 3: Purification via Silica Gel Column Chromatography
This method is ideal for removing impurities with similar polarity to the product.
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. A good solvent system (e.g., dichloromethane:methanol, hexane:ethyl acetate with 1% acetic acid) should give the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your mobile phase (e.g., hexane or dichloromethane) and carefully pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by passing the mobile phase through it. You can start with a less polar solvent system and gradually increase the polarity (a "gradient elution") to elute compounds of increasing polarity.[8]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
-
Oxford Academic. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]
-
United States Department of Agriculture. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives.
-
Asian Journal of Chemistry. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Retrieved from [Link]
-
G-Biosciences. (n.d.). 2-(4-(Methylsulfonamido)phenyl)acetic acid, min 98%, 100 mg. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(2-Methylpropylsulfonyl)phenyl]acetic acid. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
PubMed. (2009). Spectrophotometric determination of [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pure form and in pharmaceuticals. Retrieved from [Link]
-
Briti Scientific. (n.d.). 2-(4-(Methylsulfonyl)phenyl)acetic acid, ≥98%. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024). Synthesis and bioevaluation of n-(5-(4-(methylsulfonyl) benzyl). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
-
The Good Scents Company. (n.d.). Phenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
-
PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]
Sources
- 1. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]
- 2. britiscientific.com [britiscientific.com]
- 3. US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(2-(Methylsulfonamido)phenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(2-(Methylsulfonamido)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to support your experimental success.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.
Problem 1: Low Yield in the Sulfonylation of 2-Aminophenylacetic Acid
Q: I am experiencing significantly low yields during the reaction of 2-aminophenylacetic acid with methanesulfonyl chloride. What are the potential causes and how can I improve the yield?
A: Low yields in this step are a common challenge and can be attributed to several factors, including side reactions, suboptimal reaction conditions, and purification losses.
Root Cause Analysis:
-
Competitive N,N-Disulfonylation: The primary amine of 2-aminophenylacetic acid can undergo disulfonylation, leading to the formation of a bis(methylsulfonyl)amino derivative. This is more likely to occur with an excess of methanesulfonyl chloride or prolonged reaction times.
-
Oxidation of the Aniline Moiety: Aniline derivatives can be susceptible to oxidation, especially in the presence of certain impurities or under harsh reaction conditions, leading to colored byproducts and reduced yield of the desired product.
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive and readily hydrolyzes in the presence of water. Any moisture in the reactants or solvent will consume the reagent and reduce the efficiency of the sulfonylation reaction.
-
Inadequate Base: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated during the reaction, leading to protonation of the starting amine and halting the reaction. A base that is too strong can promote side reactions.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or distilled methanesulfonyl chloride.
-
Controlled Reagent Addition: Add the methanesulfonyl chloride dropwise to a cooled solution (0 °C) of 2-aminophenylacetic acid and a suitable base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This slow addition helps to control the exothermicity of the reaction and minimize side reactions.
-
Optimize Base and Stoichiometry: Use a non-nucleophilic base like pyridine or triethylamine. A slight excess (1.1-1.2 equivalents) is often sufficient to neutralize the generated HCl. Using a large excess of a stronger base like potassium carbonate may be necessary in some cases, but should be optimized.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
-
Purification Strategy: After the reaction is complete, a careful workup is crucial. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. The product can then be extracted into an organic solvent. Purification is often achieved by recrystallization or column chromatography.
Problem 2: Difficulty in the Hydrolysis of 2-(2-(Methylsulfonamido)phenyl)acetonitrile
Q: I am attempting to synthesize the target acid by hydrolyzing the corresponding nitrile, but the reaction is either incomplete or results in a complex mixture of products. What are the recommended hydrolysis conditions?
A: The hydrolysis of nitriles to carboxylic acids can be challenging, especially with ortho-substitution which can introduce steric hindrance. Both acidic and basic conditions can be employed, but each has its potential drawbacks.[2]
Root Cause Analysis:
-
Incomplete Hydrolysis under Mild Conditions: The sulfonamide group can influence the reactivity of the nitrile. Mild hydrolysis conditions may only lead to the formation of the corresponding amide, 2-(2-(methylsulfonamido)phenyl)acetamide, without proceeding to the carboxylic acid.
-
Degradation under Harsh Acidic Conditions: Strong, hot mineral acids (e.g., concentrated sulfuric or hydrochloric acid) can sometimes lead to cleavage of the sulfonamide bond or other undesired side reactions.[2]
-
Side Reactions under Strong Basic Conditions: Strong bases at high temperatures can also promote side reactions.
Troubleshooting Protocol:
Option A: Acid-Catalyzed Hydrolysis
-
Reagent Selection: A mixture of sulfuric acid and water is commonly used for the hydrolysis of benzyl cyanides.[3] A modified procedure using a mixture of glacial acetic acid, sulfuric acid, and water can sometimes offer better control.[3]
-
Reaction Conditions: Heat the mixture of 2-(2-(methylsulfonamido)phenyl)acetonitrile and the acidic solution under reflux. The reaction time can vary from a few hours to overnight.[3]
-
Monitoring and Workup: Monitor the reaction by TLC or HPLC. Once complete, the reaction mixture is typically poured into cold water to precipitate the crude product, which can then be filtered and purified by recrystallization.[3]
Option B: Base-Catalyzed Hydrolysis
-
Reagent Selection: Aqueous sodium hydroxide or potassium hydroxide are common choices.
-
Reaction Conditions: Reflux the nitrile in an aqueous or aqueous/alcoholic solution of the base. The reaction may require prolonged heating.
-
Workup: After the reaction, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
Comparative Summary of Hydrolysis Conditions:
| Condition | Advantages | Disadvantages |
| Acidic | Often provides cleaner conversion to the carboxylic acid. | Can lead to degradation or side reactions under harsh conditions.[2] |
| Basic | Can be effective for sterically hindered nitriles. | May result in the formation of the amide as the major product if not driven to completion. |
Problem 3: Formation of Impurities During Synthesis
Q: I am observing significant impurity peaks in my HPLC and NMR analysis of the final product. What are the likely impurities and how can I minimize their formation?
A: The formation of impurities is a common issue in multi-step syntheses. Identifying the source of these impurities is key to their elimination.
Common Impurities and Their Sources:
-
Starting Material: Unreacted 2-aminophenylacetic acid or 2-(2-aminophenyl)acetonitrile.
-
Disulfonylated Product: N,N-bis(methylsulfonyl)-2-aminophenylacetic acid, arising from the sulfonylation step.
-
Amide Intermediate: 2-(2-(Methylsulfonamido)phenyl)acetamide, from incomplete hydrolysis of the nitrile.
-
Oxidation Products: Colored impurities resulting from the oxidation of the aniline moiety at various stages.
Minimization and Purification Strategies:
-
Optimize Reaction Conditions: As detailed in the previous sections, carefully control reaction times, temperatures, and stoichiometry to minimize the formation of side products.
-
Inert Atmosphere: For reactions involving the free aniline, conducting the synthesis under an inert atmosphere (nitrogen or argon) can help prevent oxidation.
-
Purification of Intermediates: It is often easier to purify the intermediates than the final product. Ensure each intermediate is of high purity before proceeding to the next step.
-
Recrystallization: This is a powerful technique for purifying the final product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallizing the desired acid while leaving impurities in the mother liquor.
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from closely related impurities.
II. Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and logical synthetic pathway involves two main steps:
-
Sulfonylation: The reaction of a 2-aminophenylacetic acid derivative with methanesulfonyl chloride in the presence of a base.
-
Functional Group Transformation (if necessary): For instance, if starting from 2-(2-aminophenyl)acetonitrile, a hydrolysis step is required to convert the nitrile group to a carboxylic acid.
Below is a generalized workflow diagram for the synthesis.
Caption: Synthetic routes to the target compound.
Q2: Are there alternative synthetic strategies I should consider?
A2: Yes, other approaches can be employed, particularly those involving cross-coupling reactions. For example, a Suzuki or other palladium-catalyzed coupling reaction could be used to construct the phenylacetic acid backbone.[4][5] This might involve coupling an ortho-halo-N-methylsulfonylaniline with a suitable acetic acid synthon. While potentially more complex in terms of catalyst and ligand selection, these methods can offer high selectivity and yields.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Safety is paramount in any chemical synthesis. For this particular procedure, please consider the following:
-
Methanesulfonyl Chloride: This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Strong Acids and Bases: Concentrated acids and bases are highly corrosive. Handle them with care and always add acid to water, not the other way around, to control the exotherm.
-
Solvents: Many organic solvents are flammable and can be toxic. Avoid inhalation and skin contact.
-
Pressure Build-up: When heating reactions, especially in sealed vessels, be aware of the potential for pressure build-up.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is essential for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical structure, including the presence of the methylsulfonyl group, the phenyl ring substitution pattern, and the acetic acid moiety.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the sample. By using a suitable column and mobile phase, you can separate the desired product from any impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the sulfonamide (S=O stretches).
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
III. References
-
Benchchem. (n.d.). 2-Methyl-5-(methylsulfonyl)aniline | 1671-48-3. Retrieved from
-
Lehigh Preserve. (n.d.). Some Condensation Reactions of Arylalkylnitriles. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of aniline-2-sulphonic acid. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 2-aminobenzenesulfonamide. Retrieved from
-
Wiley-VCH. (2011). Organic Ligand-Free Alkylation of Amines, Carboxamides, Sulfonamides, and Ketones by Using Alcohol. Chemistry – A European Journal, 17(4), 1021–1028. Retrieved from
-
National Institutes of Health. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PubMed Central. Retrieved from
-
Google Patents. (n.d.). US4436937A - Process for the ring alkylation of an aniline. Retrieved from
-
MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from
-
Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from
-
AChemBlock. (n.d.). 2-[2-(Methylsulfonamido)phenyl]acetic acid 97%. Retrieved from
-
Echemi. (n.d.). This compound CAS NO1047724-24-2. Retrieved from
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from
-
Google Patents. (n.d.). US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives. Retrieved from
-
Asian Journal of Chemistry. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. 16(2), 979-982. Retrieved from
-
Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from
-
ResearchGate. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from
-
LGC Standards. (n.d.). 2-(4-(Methylsulfonamido)phenyl)acetic acid, min 98%, 100 mg. Retrieved from
-
Google Patents. (n.d.). EP0079093A1 - Process for the selective alkylation of an aniline. Retrieved from
-
Organic Syntheses. (n.d.). Procedure 4. Retrieved from
-
ResearchGate. (2000). Aniline Alkylation over Solid Acid Catalysts. Retrieved from
-
MDPI. (n.d.). Using the Colloidal Method to Prepare Au Catalysts for the Alkylation of Aniline by Benzyl Alcohol. Retrieved from
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from
-
Google Patents. (n.d.). CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Retrieved from
-
Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid. Retrieved from
-
Google Patents. (n.d.). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. Retrieved from
-
ResearchGate. (n.d.). [4-(Methylsulfonyl)phenyl]acetic acid. Retrieved from
-
LGC Standards. (n.d.). 2-(4-(Methylsulfonamido)phenyl)acetic Acid. Retrieved from
-
Google Patents. (n.d.). CN102633623A - Methylphenylacetic acid preparation method. Retrieved from
-
ResearchGate. (n.d.). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Retrieved from
Sources
- 1. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
- 2. preserve.lehigh.edu [preserve.lehigh.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inventivapharma.com [inventivapharma.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(2-(Methylsulfonamido)phenyl)acetic acid
Welcome to the technical support center for the synthesis and optimization of 2-(2-(Methylsulfonamido)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. We will delve into the causality behind experimental choices, provide detailed troubleshooting guides in a question-and-answer format, and offer step-by-step protocols to enhance reaction yield, purity, and reproducibility.
Section 1: Reaction Pathway and Critical Parameters
The synthesis of this compound is typically achieved via a two-step process starting from the commercially available methyl 2-(2-aminophenyl)acetate. The sequence involves an N-sulfonylation reaction followed by the hydrolysis of the methyl ester.
Caption: Decision tree for troubleshooting low yield.
The table below provides a more detailed breakdown of potential causes and their corresponding solutions.
| Problem Symptom | Potential Cause | Recommended Solution |
| Low or No Yield | Hydrolysis of Methanesulfonyl Chloride: Presence of moisture in the solvent, reagents, or glassware. [1][2] | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). [3] |
| Poor Amine Nucleophilicity/Purity: The starting amine may be of low quality or has degraded. | Verify the purity of methyl 2-(2-aminophenyl)acetate by NMR or LC-MS. If necessary, purify the starting material before use. | |
| Inappropriate Solvent: The reactants may have poor solubility in the chosen solvent, or the solvent polarity may not be optimal for stabilizing the reaction's transition state. [4] | Screen a range of anhydrous aprotic solvents such as Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF). [4] | |
| Ineffective Base: The base may be too weak to neutralize the generated HCl, causing the reaction to stall as the amine starting material becomes protonated and non-nucleophilic. | Use a standard non-nucleophilic base like triethylamine (TEA) or pyridine (1.2-1.5 equivalents). [3]Ensure the base is also anhydrous. | |
| Multiple Spots on TLC | Di-sulfonylation: The primary amine nitrogen is acylated twice by methanesulfonyl chloride. This is more likely with excess MsCl or high temperatures. | Use a stoichiometric amount of MsCl (1.0-1.1 eq.). [3]Add the MsCl dropwise at 0 °C to maintain control over the reaction. [3] |
| Unreacted Starting Material: The reaction has not gone to completion. | Monitor the reaction by TLC or LC-MS. If it stalls, consider extending the reaction time or gently warming the mixture. Ensure sufficient base is present. [1] |
Protocol 1: N-Sulfonylation of Methyl 2-(2-aminophenyl)acetate
This protocol provides a robust starting point for the synthesis.
-
Preparation: Add methyl 2-(2-aminophenyl)acetate (1.0 eq.) and anhydrous pyridine (1.5 eq.) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of MsCl: In a separate flask, dissolve methanesulfonyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution to the reaction mixture dropwise via a syringe or dropping funnel over 15-30 minutes. Crucial: Maintain the internal temperature at or below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, methyl 2-(2-(methylsulfonamido)phenyl)acetate.
-
Section 3: Troubleshooting the Ester Hydrolysis Step
The final step involves the conversion of the methyl ester to the desired carboxylic acid. While often straightforward, this step can present challenges related to reaction completeness and product stability.
FAQ 3: My ester hydrolysis is incomplete, leaving a mixture of product and starting material. What should I do?
A3: Incomplete hydrolysis is typically due to equilibrium effects, insufficient reagent, or poor solubility.
| Problem Symptom | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Insufficient Base: The stoichiometric amount of base (e.g., LiOH, NaOH) was consumed before all the ester could be hydrolyzed. | Increase the equivalents of the base. Using 2-3 equivalents of LiOH is a common practice to drive the reaction to completion. |
| Product Precipitation: The sodium or lithium salt of the carboxylic acid product may be insoluble in the reaction medium, crashing out and preventing the reaction from completing. | Add a co-solvent like Tetrahydrofuran (THF) or Dioxane to improve the solubility of all species throughout the reaction. | |
| Short Reaction Time: The reaction was not allowed to run for a sufficient duration. | Extend the reaction time and continue to monitor by TLC until no ester starting material is visible. Gentle heating (e.g., to 40 °C) can also accelerate the rate, but should be done cautiously. | |
| Low Yield After Workup | Product Lost in Aqueous Layer: The carboxylate salt is highly water-soluble. If the acidification step is incomplete, the product will not partition effectively into the organic layer. | During the acidic workup, ensure the pH of the aqueous layer is lowered to ~1-2 using a strong acid (e.g., 1-2 M HCl). This fully protonates the carboxylate, making the final product less water-soluble and extractable into an organic solvent like ethyl acetate. |
| Sulfonamide Cleavage: While generally stable, very harsh acidic or basic conditions (e.g., high concentrations of NaOH at reflux for extended periods) could potentially lead to degradation. [5] | Use milder conditions. Lithium hydroxide (LiOH) in a THF/water mixture at room temperature is a standard and effective method for hydrolyzing methyl esters without affecting the sulfonamide group. [6] |
Protocol 2: Hydrolysis of Methyl 2-(2-(Methylsulfonamido)phenyl)acetate
This protocol uses standard, mild conditions for ester saponification.
-
Preparation: Dissolve the crude methyl 2-(2-(methylsulfonamido)phenyl)acetate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC (a new, more polar spot should appear for the carboxylate salt, and the starting material spot should disappear).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with water and wash once with a solvent like ethyl acetate or ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 2 M HCl. A white precipitate of the final product should form.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting solid, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/water).
References
-
ResearchGate. (n.d.). Influence of base and solvent on the regioselective sulfonyation of pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the sulfamide synthesis. Retrieved from [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Derivatives of phenylacetic acid and fungicides containing them.
-
ResearchGate. (n.d.). Effect of solvent and reaction concentration. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Google Patents. (n.d.). Sulfonamide purification process.
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Oxford Learning Link. (2015). Appendix 6: Protecting groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
ChemSynthesis. (n.d.). amino(2-aminophenyl)acetic acid. Retrieved from [Link]
-
ACS Publications. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. PMC. Retrieved from [Link]
-
ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
ChemistryViews. (2017). Mild Sulfonylation of Anilines. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ACS Publications. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of 2-phenyl acetic acid derivatives.
-
ResearchGate. (2017). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-(4-(Methylsulfonamido)phenyl)acetic acid, min 98%. Retrieved from [Link]
-
NRC Publications Archive. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing high-purity sulfonamide compound, and....
-
Reddit. (2024). Hydrolysis of methyl eaters. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Hydrolysis of methyl acetate.
-
NRC Publications Archive. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-(2-(Methylsulfonamido)phenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(2-(Methylsulfonamido)phenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Overview of the Synthetic Pathway
A common and practical synthetic route to this compound involves a two-step process starting from the commercially available indolin-2-one.
-
Step 1: Hydrolysis of Indolin-2-one: A base-mediated hydrolysis opens the lactam ring to yield 2-(2-aminophenyl)acetic acid.
-
Step 2: Sulfonylation: The primary amine of 2-(2-aminophenyl)acetic acid is then selectively acylated with methanesulfonyl chloride to afford the final product.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter at each stage of this process.
Troubleshooting Guide & FAQs
Part 1: Synthesis of 2-(2-aminophenyl)acetic acid via Hydrolysis
This initial step is generally robust, but issues can arise that impact the quality of the intermediate for the subsequent sulfonylation.
Question 1: My hydrolysis of indolin-2-one is incomplete, or the yield of 2-(2-aminophenyl)acetic acid is low. What are the likely causes and solutions?
Answer:
Incomplete hydrolysis or low yields of 2-(2-aminophenyl)acetic acid are typically due to insufficient reaction time, inadequate base concentration, or premature precipitation of the product during workup.
-
Causality: The hydrolysis of the amide bond in indolin-2-one is a saponification reaction that requires a sufficient concentration of hydroxide ions and thermal energy to proceed to completion. The resulting sodium salt of the amino acid is highly soluble in the aqueous basic solution. Upon acidification, the free amino acid precipitates. If the pH is not carefully controlled, or if the acidification is done too rapidly at a high concentration, the product can trap impurities or remain partially in solution.
-
Troubleshooting Protocol:
-
Ensure Complete Dissolution: Confirm that the indolin-2-one is fully suspended in the aqueous sodium hydroxide solution before heating.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible. A typical reaction involves heating a suspension of indolin-2-one with a molar excess of sodium hydroxide in water at reflux for several hours[1].
-
Controlled Acidification: After cooling the reaction mixture, perform a slow, dropwise addition of concentrated hydrochloric acid with vigorous stirring in an ice bath. Maintain the temperature below 10 °C. The isoelectric point of 2-(2-aminophenyl)acetic acid is where it is least soluble. Adjusting the pH to approximately 1 with concentrated HCl is a common procedure to ensure complete protonation of the carboxylate and precipitation of the hydrochloride salt of the amine, which can then be isolated[1].
-
Table 1: Recommended Conditions for Indolin-2-one Hydrolysis
| Parameter | Recommended Value | Rationale |
| Base | Sodium Hydroxide (NaOH) | Strong base, readily available, and forms a soluble sodium salt. |
| Molar Ratio (NaOH:Indolin-2-one) | 2.0 - 3.0 : 1 | Ensures a sufficient excess to drive the reaction to completion. |
| Solvent | Water | Economical, safe, and effective for this hydrolysis. |
| Temperature | 100 °C (Reflux) | Provides the necessary activation energy for amide bond cleavage. |
| Reaction Time | 4-12 hours | Monitor by TLC for completion. |
| Final pH (Workup) | ~1 | Ensures complete precipitation of the amino acid. |
Part 2: Sulfonylation of 2-(2-aminophenyl)acetic acid
This is the critical step where most side reactions occur. Careful control of stoichiometry, temperature, and pH is paramount.
Question 2: After reacting 2-(2-aminophenyl)acetic acid with methanesulfonyl chloride, my final product is impure. What are the most likely side products?
Answer:
The primary side products in this reaction stem from the high reactivity of methanesulfonyl chloride and the bifunctional nature of the starting material. The most common impurities are the result of polysulfonylation and intramolecular cyclization.
-
A) N,N-bis(methylsulfonyl) Aniline Derivative: This occurs if an excess of methanesulfonyl chloride is used, leading to the formation of a di-sulfonamide. The secondary sulfonamide is significantly less nucleophilic, but under forcing conditions, this side reaction can occur.
-
B) Intramolecular Cyclization Product (Sultam): The newly formed sulfonamide can undergo an intramolecular condensation with the carboxylic acid moiety, especially under acidic conditions or at elevated temperatures, to form a cyclic sultam. This is a significant potential impurity.
-
C) O-Sulfonylation Product: While less common for a carboxylic acid, it is possible for the carboxylate to react with methanesulfonyl chloride to form a mixed anhydride, which is unstable and can lead to other byproducts upon workup.
-
D) Unreacted Starting Material: Incomplete reaction due to insufficient methanesulfonyl chloride, poor mixing, or low temperature.
Below is a diagram illustrating the main reaction and key side reactions.
Caption: Workflow for purification via acid-base extraction.
Part 3: General Troubleshooting
Question 5: What is the stability of the methanesulfonamide group to acidic and basic conditions during workup or subsequent reactions?
Answer:
The methanesulfonamide group is generally stable under a range of conditions, which is one of its advantages as a protecting group or functional moiety. However, it is not completely inert.
-
Acidic Conditions: Sulfonamides are more prone to hydrolysis under strongly acidic conditions compared to neutral or basic conditions.[2][3] The cleavage of the sulfur-nitrogen (S-N) bond is the primary degradation pathway, which would lead back to 2-(2-aminophenyl)acetic acid and methanesulfonic acid.[2] Mildly acidic workups (e.g., pH 1-2 with HCl at low temperatures) are generally well-tolerated. However, prolonged heating in strong acid should be avoided.
-
Basic Conditions: The sulfonamide bond is relatively stable to basic conditions. Strong bases at high temperatures can lead to hydrolysis, but it is generally slower than acid-catalyzed hydrolysis.[2] Standard basic washes (e.g., with sodium bicarbonate) during workup pose a very low risk to the integrity of the sulfonamide group.
For most applications, the methanesulfonamide group can be considered robust, but it is always advisable to use the mildest conditions necessary for any given transformation or purification.
References
- Google Patents. (1957).
-
LookChem. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia. [Link]
-
ResearchGate. (2018). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]
Sources
Technical Support Center: Stability of 2-(2-(Methylsulfonamido)phenyl)acetic acid in Solution
Welcome to the technical support guide for 2-(2-(Methylsulfonamido)phenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered when working with this compound in solution. This guide provides in-depth technical information and practical, field-proven advice to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary stability concerns for this compound in solution?
The primary stability concerns for this compound in solution revolve around the potential for hydrolysis of the sulfonamide bond and degradation of the phenylacetic acid moiety. Both the sulfonamide and carboxylic acid functional groups can be susceptible to degradation under certain conditions, including pH, temperature, and light exposure.[1][2][3] The presence of both of these functional groups in the same molecule necessitates careful consideration of solution preparation and storage.
Q2: How does pH affect the stability of this compound?
The pH of the solution is a critical factor influencing the stability of this compound.
-
Acidic Conditions (pH < 4): In strongly acidic solutions, the carboxylic acid group is protonated.[3] While some sulfonamides can undergo acid-catalyzed hydrolysis, many are relatively stable.[1][2] However, the specifics for this particular compound would need to be determined experimentally.
-
Neutral Conditions (pH 7): Around neutral pH, the carboxylic acid will be deprotonated to its carboxylate form.[4][5][6] Many sulfonamides exhibit good stability at neutral pH.[2]
-
Alkaline Conditions (pH > 9): In basic solutions, the sulfonamide group may become more susceptible to hydrolysis.[1][7] The specific mechanism can vary, but base-catalyzed hydrolysis of sulfonamides is a known degradation pathway.[1]
Q3: I'm observing precipitation in my aqueous solution. What could be the cause?
Precipitation of this compound from aqueous solutions can be due to several factors:
-
Solubility Limits: Carboxylic acids with aromatic rings often have limited solubility in water, especially in their neutral form.[4] The solubility is generally lowest at the pKa of the carboxylic acid and increases at higher pH values as the more soluble carboxylate salt is formed.
-
pH Changes: If the pH of your solution drifts towards the pKa of the carboxylic acid, the compound may precipitate out. This can happen due to the absorption of atmospheric CO2, which can lower the pH of unbuffered solutions.
-
Temperature Effects: Solubility is often temperature-dependent. If you prepared a saturated solution at an elevated temperature and then cooled it, precipitation is likely to occur.
-
Ionic Strength: The presence of salts in your solution can affect the solubility of the compound through the "salting out" effect.
Q4: What are the likely degradation products I should be looking for?
Based on the structure of this compound, the primary degradation products would likely result from the cleavage of the sulfonamide bond. This would lead to the formation of 2-aminophenylacetic acid and methanesulfonic acid. Other potential degradation pathways could involve modifications to the phenylacetic acid side chain.[8][9][10] To definitively identify degradation products, a forced degradation study coupled with analytical techniques like LC-MS is recommended.[11][12][13][14]
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues.
Issue 1: Rapid Loss of Compound Purity in Solution
If you are observing a rapid decrease in the purity of your this compound solution, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for purity loss.
Issue 2: Solution Discoloration
The appearance of color in a previously colorless solution can be an indicator of degradation.
| Potential Cause | Troubleshooting Steps | Rationale |
| Oxidation | 1. Prepare solutions using deoxygenated solvents. 2. Sparge the solution with an inert gas (e.g., nitrogen or argon) before sealing the container. 3. Consider adding a small amount of an antioxidant, if compatible with your experimental system. | The phenylacetic acid moiety could be susceptible to oxidation, leading to the formation of colored byproducts. Removing oxygen from the solution can mitigate this. |
| Photodegradation | 1. Store solutions in amber glass vials or wrap clear vials in aluminum foil. 2. Minimize exposure to ambient and direct light during handling. | Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions that may produce colored compounds.[14] |
| Reaction with Container | 1. Ensure you are using high-quality, inert containers (e.g., borosilicate glass or polypropylene). 2. If using plastic, check for compatibility with your solvent. | Leachables from container materials or adsorption of the compound onto the container surface can sometimes catalyze degradation or introduce impurities. |
Issue 3: Inconsistent Results in Biological Assays
Variability in experimental outcomes can often be traced back to the instability of the compound in the assay medium.
Caption: Workflow for addressing inconsistent assay results.
Section 3: Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general method for preparing a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry weighing boat.
-
Dissolution: Transfer the solid to a volumetric flask. Add a small amount of DMSO to dissolve the compound completely. Gentle warming (not exceeding 40°C) or sonication can be used to aid dissolution.
-
Dilution: Once fully dissolved, bring the solution to the final volume with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the stability of a molecule and its degradation pathways.[11][13][15]
Objective: To evaluate the stability of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 105°C for 24 hours.
-
Photodegradation: Solution exposed to an appropriate light source (e.g., ICH-compliant photostability chamber) for a defined period.
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose aliquots of the solution to the different stress conditions outlined above. Include a control sample stored under normal conditions.
-
At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis samples).
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
If degradation is observed, use LC-MS to identify the mass of the degradation products to help elucidate their structures.
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and quantify major degradation products.
-
This information is crucial for developing stable formulations and establishing appropriate storage conditions.[14]
Section 4: References
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Triangle Post.[Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.[Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate.[Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Applied Pharmaceutical Science.[Link]
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin 2.[Link]
-
A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology.[Link]
-
Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. (1996). Chemical Communications.[Link]
-
Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Hydrolysis of sulfonamides in aqueous solutions. Environmental Science & Technology.[Link]
-
Carboxylic Acids and Carboxylic Acid Derivatives. (n.d.). Organic Chemistry Tutor.[Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2018). Inorganic Chemistry.[Link]
-
Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. (1983). The Journal of Organic Chemistry.[Link]
-
Carboxylic acid. (2023). Britannica.[Link]
-
Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. (2018). The Journal of Chemical Physics.[Link]
-
Relative Acidities of Carboxylic Acids, Phenols & Alcohols (Cambridge (CIE) A Level Chemistry): Revision Note. (2023). Save My Exams.[Link]
-
Carboxylic Acid Reactivity. (n.d.). Michigan State University Department of Chemistry.[Link]
-
The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. (2020). mBio.[Link]
-
Overview of phenyl acetic acid (paa) degradation pathway. (n.d.). ResearchGate.[Link]
-
Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. (2015). Applied and Environmental Microbiology.[Link]
-
Characterization of the last step of the aerobic phenylacetic acid degradation pathway. (2005). Journal of Bacteriology.[Link]
-
This compound. (n.d.). PubChem.[Link]
-
2-[2-(2-Methylpropylsulfonyl)phenyl]acetic acid. (n.d.). PubChem.[Link]
-
The evolution of the phenylacetic acid degradation pathway in bacteria. (2004). Bioscience, Biotechnology, and Biochemistry.[Link]
-
Process for preparation of 2-phenyl acetic acid derivatives. (2003). Google Patents.
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.[Link]
-
Synthesis and bioevaluation of n-(5-(4-(methylsulfonyl) benzyl) - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). World Journal of Pharmaceutical Research.[Link]
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2018). Molecules.[Link]
-
Preparation of phenylacetic acid. (n.d.). PrepChem.com.[Link]
-
phenyl acetic acid, 103-82-2. (n.d.). The Good Scents Company.[Link]
Sources
- 1. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 7. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. rjptonline.org [rjptonline.org]
Technical Support Center: Troubleshooting HPLC Separation of 2-(2-(Methylsulfonamido)phenyl)acetic acid
Welcome to the technical support center for the HPLC analysis of 2-(2-(Methylsulfonamido)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic separation of this compound. The following question-and-answer format addresses specific issues with in-depth explanations and actionable protocols.
Understanding the Analyte: this compound
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of the target analyte, this compound.
-
Structure: This molecule contains a phenylacetic acid moiety and a methylsulfonamido group.[1][2]
-
Functionality: It possesses both an acidic carboxylic acid group and a sulfonamide group, which can also exhibit acidic properties. This dual acidic nature makes its chromatographic behavior highly dependent on the mobile phase pH.
-
Polarity: The presence of polar functional groups suggests that reversed-phase HPLC is a suitable analytical technique.
Frequently Asked Questions & Troubleshooting Guides
1. Peak Shape Problems: Why is my peak tailing or fronting?
Peak asymmetry, such as tailing or fronting, is a common issue that can compromise the accuracy of quantification and resolution.[3][4]
Q: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing for acidic compounds like yours is often due to secondary interactions with the stationary phase or issues with the mobile phase.[3]
-
Cause 1: Secondary Silanol Interactions. Standard silica-based C18 columns have residual silanol groups (Si-OH) on the surface. At mobile phase pH values above approximately 3.5, these silanols can become deprotonated (Si-O-) and interact ionically with any positive charges on your analyte, or through hydrogen bonding, leading to tailing.[5]
-
Solution: Lower the mobile phase pH to 2.5-3.0 using an acid like formic acid or phosphoric acid.[6] This ensures the silanol groups are protonated and reduces these unwanted interactions.
-
-
Cause 2: Insufficient Buffer Capacity. If the mobile phase pH is not adequately controlled, the ionization state of your analyte can vary as it passes through the column, resulting in peak tailing.[4][7]
-
Solution: Use a buffer with a pKa close to the desired mobile phase pH. For a pH of 3.0, a formate or phosphate buffer at a concentration of 10-25 mM is usually sufficient to maintain a constant pH.[7]
-
-
Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][8]
-
Solution: Reduce the injection volume or dilute your sample.
-
Q: I'm observing peak fronting. What does this indicate?
A: Peak fronting is less common than tailing but can occur under specific conditions.
-
Cause 1: Sample Solvent Incompatibility. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than your mobile phase, the analyte can travel through the initial part of the column too quickly, causing fronting.[9]
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
-
-
Cause 2: Column Collapse or Void. A physical void at the head of the column can disrupt the sample band as it enters, leading to a distorted peak shape. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.
-
Solution: If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate matter and some strongly retained sample components.[3]
-
2. Retention Time Variability: Why is my retention time drifting?
Consistent retention times are critical for reliable peak identification and quantification. Drift or sudden shifts can indicate a number of issues with the HPLC system or the method itself.[10][11]
Q: My retention time for this compound is gradually decreasing/increasing over a sequence of injections. What's happening?
A: Gradual retention time drift is often related to changes in the mobile phase composition or column equilibration.[10][12]
-
Cause 1: Mobile Phase Composition Change. If you are using a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile or methanol) can evaporate over time, leading to a stronger aqueous mobile phase and increased retention times.[12] Conversely, absorption of atmospheric CO2 can slightly lower the pH of an unbuffered aqueous phase, which could alter the ionization and retention of your acidic analyte.
-
Solution: Prepare fresh mobile phase daily and keep the reservoirs capped.[12] Using an online mixer on your HPLC system can also ensure a consistent mobile phase composition.
-
-
Cause 2: Inadequate Column Equilibration. If the column is not fully equilibrated with the mobile phase before starting the analysis, you may see retention times drift, usually to a stable point after several injections.[10]
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.
-
-
Cause 3: Temperature Fluctuations. Changes in the ambient laboratory temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.[11][13]
-
Solution: Use a column oven to maintain a constant temperature for the column and the mobile phase entering it.[11]
-
Q: I'm seeing sudden, random shifts in retention time. What should I check?
A: Abrupt changes in retention are often indicative of a hardware issue.
-
Cause 1: Leaks in the System. A small leak in the pump, injector, or fittings can lead to a drop in flow rate and a corresponding increase in retention time.[13]
-
Solution: Systematically check all fittings for signs of leakage. Perform a pressure test on your system to ensure it is holding pressure.
-
-
Cause 2: Air Bubbles in the Pump. Air bubbles in the pump head can cause inconsistent flow rates, leading to erratic retention times.[14][15]
-
Solution: Degas your mobile phases thoroughly using an online degasser, sonication, or helium sparging.[15] Purge the pump to remove any trapped air bubbles.
-
3. Poor Resolution and Sensitivity
Achieving adequate separation from other components in the sample and obtaining a strong enough signal are fundamental to a successful analysis.
Q: I'm not getting good separation between my analyte and an impurity. How can I improve the resolution?
A: Improving resolution often involves adjusting the mobile phase to alter the selectivity of the separation.
-
Strategy 1: Optimize Mobile Phase pH. Since this compound is an acidic compound, its retention is highly sensitive to the mobile phase pH.[16][17] A small change in pH can significantly alter its retention time relative to other components.
-
Protocol: Prepare a series of mobile phases with pH values ranging from 2.5 to 4.0 in 0.2 pH unit increments. Analyze your sample with each mobile phase to find the optimal pH for resolution. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa for robust results.[18]
-
-
Strategy 2: Change the Organic Modifier. Acetonitrile and methanol have different properties and can provide different selectivities.[19]
-
Protocol: If you are using acetonitrile, try substituting it with methanol at a slightly adjusted concentration to achieve similar retention times. You may find that the elution order or spacing of your peaks changes, improving resolution.
-
-
Strategy 3: Adjust the Gradient. If you are using a gradient method, making the gradient shallower (i.e., increasing the run time and slowing the rate of change of the organic solvent) can improve the separation of closely eluting peaks.
Q: My analyte peak is very small. How can I increase the sensitivity?
A: Low sensitivity can be due to a variety of factors, from the sample itself to the detector settings.
-
Cause 1: Incorrect Detection Wavelength. The UV detector wavelength should be set at the absorbance maximum (λmax) of your analyte for the best signal.
-
Solution: If you have a diode array detector (DAD), you can extract the UV spectrum from a preliminary run to determine the λmax. If not, you may need to determine this using a separate UV-Vis spectrophotometer.
-
-
Cause 2: Sample Dilution. The concentration of your sample may simply be too low.
-
Solution: If possible, try injecting a more concentrated sample. Be mindful of potential column overload.
-
-
Cause 3: Peak Broadening. Broad peaks are shorter in height than sharp peaks of the same area.
-
Solution: Address the causes of peak broadening, which can include extra-column volume (using tubing with a smaller internal diameter can help), slow detector response, or issues with column efficiency.[9]
-
Experimental Protocols & Data
Starting HPLC Method for this compound
This table provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Lowers the pH to suppress silanol activity and ensure the analyte is in a single ionic state.[20] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC.[19] |
| Gradient | 20% to 80% B over 15 minutes | A typical starting gradient to elute compounds of moderate polarity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce backpressure. |
| Detection | UV at 270 nm | A reasonable starting wavelength based on the aromatic structure. Should be optimized.[20] |
| Injection Vol. | 10 µL | A standard injection volume. |
Troubleshooting Decision Tree
This diagram illustrates a logical workflow for troubleshooting common HPLC problems.
Caption: A decision tree for troubleshooting common HPLC issues.
Impact of pH on Analyte Ionization
This diagram illustrates how mobile phase pH affects the ionization state of this compound.
Caption: The effect of mobile phase pH on the ionization and retention of an acidic analyte.
References
-
Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC. [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
-
LCGC International. Liquid Chromatography Problem Solving and Troubleshooting. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
National Center for Biotechnology Information. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]
-
Element Lab Solutions. Retention Time Variability in HPLC. [Link]
-
MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]
-
uHPLCs.com. Retention Time Drift in HPLC: Causes, Corrections, and Prevention. [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
Mastelf. Troubleshooting Common HPLC Problems: Solutions for Better Results. [Link]
-
Chromedia. What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. [Link]
-
IMEKO. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]
-
Agilent Technologies. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]
-
Welch Materials, Inc. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Scribd. HPLC Retention Time Variability. [Link]
-
National Center for Biotechnology Information. This compound. [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?[Link]
-
SIELC Technologies. Separation of Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester on Newcrom R1 HPLC column. [Link]
-
LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
National Center for Biotechnology Information. 2-[2-(2-Methylpropylsulfonyl)phenyl]acetic acid. [Link]
-
MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]
-
Chemical Review and Letters. Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Link]
-
ResearchGate. pH/Organic solvent double-gradient reversed-phase HPLC. [Link]
-
Aladdin Scientific. 2-(4-(Methylsulfonamido)phenyl)acetic acid, min 98%, 100 mg. [Link]
-
SIELC Technologies. Separation of (2-(Aminomethyl)phenyl)acetic acid on Newcrom R1 HPLC column. [Link]
-
PubMed. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. [Link]
-
Briti Scientific. 2-(4-(Methylsulfonyl)phenyl)acetic acid, ≥98%. [Link]
Sources
- 1. This compound | C9H11NO4S | CID 21182017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. {2-[(Methylsulfonyl)amino]phenyl}acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. hplc.eu [hplc.eu]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. uhplcs.com [uhplcs.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. academic.oup.com [academic.oup.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. mastelf.com [mastelf.com]
- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
Technical Support Center: Enhancing the Purity of 2-(2-(Methylsulfonamido)phenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 2-(2-(Methylsulfonamido)phenyl)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity levels. As a key building block in various synthetic applications, its purity is paramount. This guide provides in-depth, field-tested solutions to common purification challenges, moving from basic troubleshooting to advanced methodologies.
Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses common high-level observations during the synthesis and work-up of this compound.
Q1: My final product has a low and broad melting point. What does this signify?
A low and broad melting point is a classic indicator of impurities. Pure crystalline solids typically have a sharp melting point range (e.g., 1-2 °C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the range over which the solid melts.
Q2: After my initial work-up, I see multiple spots on the TLC plate. What are the likely culprits?
Multiple spots indicate a mixture of compounds with different polarities. For this specific synthesis, common impurities include:
-
Unreacted Starting Material: 2-aminophenylacetic acid (or its ester precursor). This is typically more polar than the product.
-
Base: Residual amine base like triethylamine or pyridine, which can appear as a streak or spot on the TLC.
-
Side-Products: Potential for disulfonylation (reaction at the sulfonamide nitrogen), though less common. Positional isomers, such as 2-(4-(Methylsulfonamido)phenyl)acetic acid, could be present if the starting material was not isomerically pure[1][2][3].
-
Hydrolyzed Reagents: Methanesulfonic acid, formed from the reaction of methanesulfonyl chloride with water.
Q3: What is the most effective first-pass purification strategy for the crude product?
An acid-base extraction is the most powerful initial purification step. The target molecule possesses two acidic protons: one on the carboxylic acid (pKa ~4-5) and a less acidic one on the sulfonamide (pKa ~9-10). The carboxylic acid is sufficiently acidic to be deprotonated by a weak base like sodium bicarbonate (NaHCO₃), forming a water-soluble carboxylate salt. This allows for the separation from non-acidic or weakly acidic organic impurities.
Section 2: In-Depth Troubleshooting and Purification Protocols
This section provides detailed workflows for resolving specific purity issues encountered after the initial work-up.
Problem 1: Persistent Contamination with Starting Material
Symptom: Your HPLC or NMR analysis clearly shows the presence of unreacted 2-aminophenylacetic acid.
Cause Analysis: This typically results from an incomplete reaction due to insufficient methanesulfonyl chloride, inadequate base, or non-optimal reaction time and temperature. While optimizing the reaction is crucial, the immediate challenge is to remove the unreacted starting material from the crude product.
Solution: Selective Acid-Base Extraction
This protocol exploits the difference in acidity between the product's carboxylic acid and the starting material's amino group.
Protocol 1: Purification via Bicarbonate Extraction
-
Dissolution: Dissolve the crude solid (~5 g) in a suitable organic solvent like ethyl acetate (100 mL).
-
Aqueous Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL). The product will move into the aqueous layer as its sodium salt, while less acidic impurities and neutral compounds remain in the organic layer.
-
Organic Layer Wash: The initial organic layer can be discarded or saved for analysis of non-acidic impurities.
-
Re-acidification: Cool the combined aqueous layers in an ice bath. Slowly add 3M HCl dropwise with stirring until the pH is ~2. The product will precipitate out as a white or off-white solid. Constant stirring prevents the formation of large clumps.
-
Isolation: Collect the solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.
The logic of this workflow is visualized below.
Caption: Workflow for purification by acid-base extraction.
Problem 2: Product is a Sticky Solid or Fails to Crystallize
Symptom: After solvent removal, the product is an amorphous solid, a persistent oil, or a gum that does not solidify.
Cause Analysis: This is often caused by residual solvents or the presence of impurities that inhibit the formation of a stable crystal lattice. According to ICH Q3C guidelines, residual solvents must be removed to the extent possible[4][5].
Solution: Recrystallization
Recrystallization is a powerful technique for purifying solids. The principle is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor).
Protocol 2: Recrystallization Solvent Screening and Procedure
-
Solvent Screening: In small test tubes, test the solubility of ~50 mg of crude product in ~0.5 mL of various solvents (see Table 1) at room temperature and upon heating. An ideal solvent dissolves the product poorly at room temperature but completely upon heating.
-
Bulk Recrystallization:
-
Place the crude product (e.g., 5 g) in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil with stirring (use a hot plate). Add just enough solvent to fully dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes before filtering hot through a fluted filter paper to remove the charcoal.
-
Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Table 1: Potential Recrystallization Solvents
| Solvent System | Boiling Point (°C) | Characteristics & Rationale |
| Ethanol/Water | 78-100 | The product is likely soluble in hot ethanol and less soluble in water. A mixture can be fine-tuned to achieve ideal solubility. |
| Isopropanol | 82 | A good general-purpose solvent for moderately polar compounds. |
| Ethyl Acetate | 77 | Often effective for compounds with hydrogen bonding capabilities. Ensure the solvent is dry. |
| Toluene | 111 | A less polar option; may be useful if non-polar impurities are the issue.[6] |
Problem 3: Purity is Still Insufficient for Subsequent Steps
Symptom: Acid-base extraction and recrystallization have been performed, but HPLC analysis still shows a purity of <98%, with one or more closely related impurities.
Cause Analysis: The remaining impurities have very similar solubility and acidity to the desired product, making them difficult to remove by the previous methods. This is common with positional isomers or by-products with similar functional groups.
Solution: Preparative Column Chromatography
Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and elution with a mobile phase.
Protocol 3: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a column with silica gel (e.g., 230-400 mesh) in the chosen eluent system. A common starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate).
-
Sample Loading: Dissolve the semi-pure product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a relatively non-polar mobile phase and gradually increase the polarity. For this compound, adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and prevent streaking by keeping the carboxylic acid protonated.[7]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the highly pure product.
Table 2: Suggested Eluent Systems for Column Chromatography
| Eluent System | Ratio (v/v) | Comments |
| Ethyl Acetate / Hexanes | Gradient from 20:80 to 80:20 | A standard system for compounds of moderate polarity. |
| Dichloromethane / Methanol | Gradient from 100:0 to 95:5 | A more polar system, effective for eluting compounds with strong hydrogen bonding capabilities. |
| Additive | + 0.5% Acetic Acid | Add to any system to sharpen peaks of acidic compounds and reduce tailing on silica gel. |
Section 3: Definitive Purity Analysis
After purification, it is essential to confirm the purity and identity of the final compound using reliable analytical techniques.
Caption: Key analytical methods for final product validation.
Table 3: Typical HPLC and NMR Parameters for Analysis
| Parameter | HPLC (Reverse Phase) | ¹H NMR Spectroscopy |
| Column | C18, 4.6 x 150 mm, 5 µm | - |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Solvent |
| Gradient | 5% B to 95% B over 15 min | Frequency |
| Flow Rate | 1.0 mL/min | Key Signals |
| Detection | UV at 254 nm | - |
High-performance liquid chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical compounds and intermediates.[7][8] Nuclear Magnetic Resonance (NMR) provides unequivocal structural confirmation and can reveal impurities that may not be visible by UV-based detection in HPLC.
References
-
Combs, M. T., et al. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. LCGC North America, 13(10), 848-852. Available at: [Link][9][10]
-
Perkins, P. D., et al. (1992). Packed-column supercritical fluid chromatography and SFC-MS of sulphonamides. Journal of Chromatography A, 594(1-2), 277-284. Available at: [Link][10]
-
Dołowy, M., & Pyka, A. (2015). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Current Pharmaceutical Analysis, 11(3), 159-181. Available at: [Link][8]
-
Gajda, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. Available at: [Link][7]
-
Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid. (CN102249891B). Available at: [6]
-
ICH. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link][11]
-
European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Available at: [Link][12]
-
Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Australian Government Department of Health. Available at: [Link][4]
-
European Medicines Agency. (2024). ICH guideline Q3C(R9) on impurities: guideline for residual solvents. Available at: [Link][5]
Sources
- 1. 2-(4-(Methylsulfonamido)phenyl)acetic Acid [lgcstandards.com]
- 2. 2-(4-(Methylsulfonamido)phenyl)acetic Acid [lgcstandards.com]
- 3. 2-(4-(Methylsulfonamido)phenyl)acetic Acid [lgcstandards.com]
- 4. tga.gov.au [tga.gov.au]
- 5. ema.europa.eu [ema.europa.eu]
- 6. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Scaling the Synthesis of 2-(2-(Methylsulfonamido)phenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(2-(Methylsulfonamido)phenyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, focusing on the underlying chemical principles to empower you to make informed decisions during your scale-up campaign.
Overview of the Synthetic Pathway
The synthesis of this compound is typically approached via a two-step sequence starting from the readily available indolin-2-one. This pathway involves a basic hydrolysis to form the key intermediate, 2-(2-aminophenyl)acetic acid, followed by a selective N-sulfonylation.
Caption: Overall synthetic workflow for the target molecule.
Part 1: Troubleshooting the Hydrolysis of Indolin-2-one
This initial step involves the ring-opening of the lactam in indolin-2-one. While straightforward on a small scale, scaling up can present challenges related to reaction completeness and product isolation.
Q1: My hydrolysis reaction is stalling, leaving significant amounts of starting material even after prolonged heating. How can I drive the reaction to completion?
Answer: This is a common issue when scaling up, often tied to mass and heat transfer limitations. Here are the key parameters to investigate:
-
Stoichiometry of Base: The hydrolysis consumes sodium hydroxide (NaOH). Ensure you are using a sufficient molar excess. For large-scale reactions, a 2 to 3 molar equivalent of NaOH relative to indolin-2-one is recommended to ensure the reaction medium remains strongly basic throughout the process.
-
Reaction Concentration: While the reaction can be run in a suspension[1], excessively high concentrations can lead to poor mixing, preventing the base from effectively reaching all the substrate. Aim for a concentration that allows for a mobile slurry. A typical starting point is 5-10 mL of water per gram of indolin-2-one.
-
Efficient Agitation: As scale increases, surface area to volume ratio decreases. Inadequate stirring will create "dead spots" in the reactor where the temperature is lower and the reagents are not well mixed. Ensure your reactor's impeller design is suitable for solid-liquid slurries and that the agitation speed is sufficient to maintain a homogeneous mixture.
-
Temperature Control: Verify the internal temperature of the reactor, not just the jacket temperature. Large volumes can have significant temperature gradients. The reaction requires heating to around 100°C to proceed at a reasonable rate[1].
Q2: I'm struggling with the workup. Adjusting the pH to isolate 2-(2-aminophenyl)acetic acid results in a gelatinous precipitate that is very difficult to filter. What's the best practice for isolation?
Answer: The difficulty you're experiencing is due to the amphoteric, zwitterionic nature of the amino acid intermediate. At its isoelectric point (pI), it has minimum solubility and precipitates out. However, crashing it out of solution too quickly from a concentrated medium can lead to poor crystal form and the trapping of water and impurities.
Recommended Scale-up Workup Protocol:
-
Cooling and Dilution: After the reaction is complete (monitored by HPLC or TLC), cool the reaction mixture to room temperature. Dilute the dark reaction mixture with water (approx. 20-30% of the initial reaction volume) to prevent the product from precipitating in a concentrated, viscous solution.
-
Controlled Acidification: Transfer the solution to a vessel equipped with good agitation. Begin the slow, dropwise addition of concentrated hydrochloric acid (HCl). Monitor the internal temperature; the neutralization is exothermic and should be controlled with external cooling if necessary, keeping the temperature below 30°C.
-
pH Targeting: The key is to adjust the pH slowly to the isoelectric point of 2-(2-aminophenyl)acetic acid. The target pH is typically between 4 and 5. As you approach this pH, you will see the product begin to precipitate. Slowing the addition rate at this stage is critical for good crystal growth.
-
Digestion: Once the target pH is reached, allow the slurry to stir (or "digest") for a period of 1-2 hours. This allows the initial fine or amorphous precipitate to ripen into larger, more easily filterable crystals.
-
Filtration and Washing: Filter the solid product using a Büchner funnel or a filter press for larger scales. Wash the cake thoroughly with cold deionized water to remove inorganic salts (NaCl). A final wash with a water-miscible solvent like cold acetone or isopropanol can help displace water and speed up drying.
Part 2: Troubleshooting the N-Mesylation Step
The selective sulfonylation of the amino group in the presence of a carboxylic acid requires careful control of reaction conditions to avoid side-product formation.
Caption: Potential reaction pathways during N-mesylation.
Q3: My N-mesylation reaction is low-yielding and my HPLC shows multiple products, including unreacted starting material and what I suspect is a di-mesylated species. How do I improve selectivity?
Answer: This is the most critical challenge in this synthesis. You are competing with several undesired reaction pathways. The key is to control the reactivity of the nucleophiles present.
-
Choice of Base and Solvent: The base deprotonates the nucleophiles, increasing their reactivity. A strong base can deprotonate both the amine and the carboxylic acid, leading to the di-mesylated impurity.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are often preferred for scale-up due to low cost and easy removal. They are generally not strong enough to significantly deprotonate the carboxylate, favoring N-sulfonylation. A solvent like acetone or acetonitrile is common.
-
Organic Bases (e.g., Pyridine, Triethylamine): Triethylamine (TEA) is a common choice. However, it can promote O-sulfonylation if conditions are not carefully controlled. Pyridine can act as both a base and a nucleophilic catalyst, which can sometimes be beneficial but also complicate the reaction profile.
-
-
Temperature Control: The reaction with methanesulfonyl chloride (MsCl) is highly exothermic. Running the reaction at a low temperature (0-5°C) is crucial. Add the MsCl slowly and sub-surface to ensure it reacts before it can accumulate. This minimizes side reactions and improves selectivity for the more nucleophilic amine over the carboxylate.
-
Stoichiometry: Use a slight excess of MsCl (e.g., 1.1-1.2 equivalents) to ensure full conversion of the starting material, but avoid a large excess which would promote di-substitution.
Q4: How do I safely manage the exotherm from adding methanesulfonyl chloride on a 10 kg scale?
Answer: Uncontrolled exotherms are a major safety risk during scale-up. The reaction of MsCl with the amine and base can generate significant heat and HCl gas.
Safety and Control Strategy:
-
Reactor Setup: Use a properly sized jacketed reactor with an efficient overhead stirrer and a calibrated internal temperature probe. Ensure the cooling system is operational and can handle the expected heat load.
-
Controlled Addition: The single most important control parameter is the addition rate of the MsCl. It should be added slowly and sub-surface via a dosing pump over a period of 1-3 hours, depending on the scale and observed exotherm.
-
Maintain Low Temperature: Cool the batch to 0-5°C before starting the addition and maintain this temperature throughout. The addition rate should be dictated by the ability of the cooling system to keep the internal temperature stable. If the temperature rises above the set point (e.g., >10°C), the addition must be stopped immediately.
-
Off-Gas Management: The reaction generates HCl, which will be neutralized by the base. However, having a line to a scrubber system is good practice for any large-scale reaction involving acid chlorides.
Part 3: Purification and Quality Control
Achieving the required purity for pharmaceutical applications on a large scale requires moving away from chromatography towards robust crystallization methods.
Q5: How can I develop a scalable purification protocol for the final product without using column chromatography?
Answer: Recrystallization is the industry standard for purifying multi-kilogram quantities of solid compounds. The goal is to find a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.
Developing a Recrystallization Protocol:
-
Solvent Screening: Start on a small scale (100-200 mg) to screen various solvents. Common choices for a moderately polar molecule like this include isopropanol (IPA), ethanol, acetone, ethyl acetate, and mixtures with water or heptane.
-
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble.
-
If the solution is colored, you can perform a hot filtration through a pad of activated carbon to remove color impurities.
-
Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of large, pure crystals.
-
If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Once crystallization is complete, cool the mixture in an ice bath to maximize yield.
-
Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
-
Anti-Solvent Technique: An alternative is to dissolve the crude product in a solvent in which it is very soluble (e.g., acetone) and then slowly add an "anti-solvent" in which it is insoluble (e.g., heptane or water) until the solution becomes turbid. This can often induce crystallization effectively.
Q6: What are the likely process-related impurities, and how are they controlled?
Answer: Besides the starting materials and the di-mesylated product, you should be aware of residual solvents and potential byproducts from side reactions.
| Impurity Type | Potential Source | Control Strategy |
| Unreacted Indolin-2-one | Incomplete Step 1 hydrolysis. | Monitor Step 1 for completion by HPLC. This impurity is typically purged during the isolation of the amino acid intermediate. |
| Unreacted 2-(2-Aminophenyl)acetic acid | Incomplete Step 2 N-mesylation. | Use a slight excess (1.1-1.2 eq.) of MsCl. This impurity has a different polarity and is often removed during recrystallization. |
| Di-mesylated Impurity | Over-reaction in Step 2. | Strict temperature control (0-5°C), slow addition of MsCl, and use of a mild base. |
| Residual Solvents | Solvents used in reaction and purification. | Dry the final product under vacuum with appropriate heating. Test for residual solvents using Gas Chromatography (GC) to ensure they are below ICH limits[2][3]. |
Detailed Scale-Up Protocols
These protocols are illustrative and should be optimized for your specific equipment and safety procedures.
Protocol 1: Synthesis of 2-(2-Aminophenyl)acetic acid (Intermediate)
-
Charge a suitable reactor with indolin-2-one (1.0 eq) and water (8-10 volumes).
-
Begin agitation to form a slurry.
-
Charge sodium hydroxide (2.2 eq) to the reactor.
-
Heat the mixture to reflux (approx. 100°C) and maintain for 12-18 hours.
-
Monitor the reaction for completion by HPLC.
-
Cool the reaction mixture to 20-25°C.
-
Slowly add concentrated HCl, maintaining the internal temperature below 30°C.
-
Target a final pH of 4.5 ± 0.5.
-
Stir the resulting slurry for 1-2 hours at 20-25°C.
-
Filter the solid, wash the cake with cold water (2 x 2 volumes), and dry under vacuum at 50-60°C.
-
Expected Yield: 80-90%
-
Expected Purity (HPLC): >98%
-
Protocol 2: Synthesis of this compound
-
Charge the reactor with 2-(2-aminophenyl)acetic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetone (10 volumes).
-
Cool the slurry to 0-5°C with strong agitation.
-
Prepare a solution of methanesulfonyl chloride (MsCl, 1.15 eq) in acetone (2 volumes).
-
Add the MsCl solution to the reactor sub-surface over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Stir the reaction at 0-5°C for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction for completion by HPLC.
-
Filter off the inorganic salts and rinse the cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., Isopropanol/water).
-
Expected Yield: 75-85%
-
Expected Purity (HPLC): >99.5%
-
References
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Retrieved from [Link]
-
European Medicines Agency. (2019). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Phenylacetic Acid Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of phenylacetic acid and its derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the common, and often frustrating, pitfalls encountered in the lab. This resource is structured as a series of troubleshooting guides and frequently asked questions to provide direct, actionable solutions to specific experimental challenges.
Section 1: Hydrolysis of Benzyl Cyanide
The hydrolysis of benzyl cyanide is a classic and widely used method for preparing phenylacetic acid.[1] While robust, it is not without its challenges, particularly concerning reaction control and achieving complete conversion.
Q1: My benzyl cyanide hydrolysis is giving a low yield of phenylacetic acid, and I suspect incomplete conversion. What are the likely causes and how can I fix it?
This is a very common issue. Low yields in this reaction typically stem from incomplete hydrolysis of the intermediate, phenylacetamide, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Insufficiently Vigorous Conditions: The hydrolysis of the intermediate amide is often the rate-limiting step and requires forceful conditions.
-
Causality: Both acid and base-catalyzed hydrolysis require sufficient energy and reagent concentration to drive the reaction to completion. Insufficient heating or dilute reagents can cause the reaction to stall at the amide stage.[2]
-
Troubleshooting:
-
Extend Reaction Time: If you are monitoring the reaction by TLC and still see the starting material or the less polar phenylacetamide intermediate, extend the reflux time. Some protocols call for 8-15 hours of boiling.[1]
-
Increase Reagent Concentration: Standard procedures often use concentrated acids like sulfuric acid.[1][3] A modified procedure for smaller scales uses a mixture of water, concentrated sulfuric acid, and glacial acetic acid to ensure a homogeneous and reactive environment, completing the hydrolysis in as little as 45 minutes.[1]
-
Ensure Adequate Agitation: In a biphasic system (benzyl cyanide and aqueous acid), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs. Using a mechanical stirrer is recommended for larger scale reactions.[1]
-
-
-
Reaction Vigor and Loss of Material: The reaction can be extremely vigorous, especially on a larger scale with concentrated acids.[1][3]
-
Causality: The initial hydrolysis of the nitrile is highly exothermic. If not controlled, this can cause the reaction mixture to boil uncontrollably, potentially carrying volatile benzyl cyanide out of the flask.
-
Troubleshooting:
-
Use a More Dilute Acid: While it may require longer heating, using a more dilute acid solution (e.g., prepared by adding three volumes of sulfuric acid to two volumes of water, then diluting further) can make the reaction much more manageable.[1][3]
-
Controlled Addition: For larger preparations, adding the benzyl cyanide dropwise to the hot acid solution can help control the exotherm.
-
Efficient Reflux Condenser: Ensure your condenser is properly cooled and efficient to return any vaporized starting material to the reaction flask. A trap may be necessary for very vigorous reactions.[1]
-
-
Troubleshooting Workflow: Low Yield in Hydrolysis
Caption: Troubleshooting workflow for low yield in benzyl cyanide hydrolysis.
Q2: Can you provide a reliable, step-by-step protocol for the acid-catalyzed hydrolysis of benzyl cyanide?
Certainly. The following protocol is adapted from a well-established procedure in Organic Syntheses, which prioritizes safety and yield.[1]
Experimental Protocol: Phenylacetic Acid from Benzyl Cyanide
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 230 mL of water, 170 mL of commercial concentrated sulfuric acid, and 140 g (1.2 moles) of benzyl cyanide.
-
Scientist's Note: This more dilute acid mixture is used to tame the reaction's initial vigor.[1] Always add acid to water slowly and with cooling.
-
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring. Maintain a steady reflux for 3 hours.
-
Isolation: Cool the reaction mixture slightly and pour it into 400 mL of cold water or onto crushed ice in a large beaker. Stir the mixture to prevent the phenylacetic acid from solidifying into a single large cake.
-
Filtration: Collect the crude phenylacetic acid by suction filtration.
-
Initial Wash: Melt the crude solid under hot water in a beaker. Swirl vigorously, then allow the phenylacetic acid to settle while still molten. Decant and discard the hot water. Repeat this washing process two more times.
-
Causality: This step efficiently removes water-soluble impurities like residual sulfuric acid and ammonium sulfate.
-
-
Purification (Distillation): Transfer the molten, washed acid to a Claisen flask suitable for vacuum distillation. Distill under reduced pressure. Collect the fraction boiling at 176–189 °C/50 mmHg. The distillate will solidify upon cooling.
-
Expected Outcome: This procedure should yield approximately 126 g (77.5%) of pure phenylacetic acid, with a melting point of 76–76.5 °C.[1]
-
-
Alternative Purification (Recrystallization): The crude product can also be purified by recrystallization from hot water or a toluene/hexanes solvent system.[4]
Section 2: The Willgerodt-Kindler Reaction
This unique reaction transforms an aryl alkyl ketone (like acetophenone) into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid. It has a reputation for being messy and giving poor yields if not properly optimized.[5]
Q3: My Willgerodt-Kindler reaction is producing a complex mixture and a low yield of the desired phenylacetic acid. How can I optimize this?
The key to a successful Willgerodt-Kindler reaction is controlling the reaction conditions and, in some cases, using a catalyst.
Potential Causes & Solutions:
-
Suboptimal Reagent Ratios and Temperature: The reaction is highly sensitive to the stoichiometry of the ketone, sulfur, and amine (typically morpholine), as well as the reaction temperature.
-
Causality: The mechanism is not fully elucidated, but it involves a complex series of equilibria. Deviating from the optimal conditions can favor side reactions and polymerization, leading to the formation of tarry byproducts.[5]
-
Troubleshooting:
-
Optimize Stoichiometry: A common starting point is a ratio of 1.0 eq of ketone, 2.5 eq of sulfur, and 3.0 eq of morpholine.[4]
-
Temperature Control: The reaction typically requires high temperatures (reflux at 130-140 °C).[4] However, overheating can promote decomposition. A carefully controlled heating mantle is essential.
-
Consider Catalysis: Strong acid catalysts like Montmorillonite K10 or p-toluenesulfonic acid (PTSA) have been shown to significantly improve yields and reduce side products, likely by promoting key steps in the catalytic cycle.[6]
-
-
-
Inefficient Hydrolysis: The intermediate thiomorpholide must be completely hydrolyzed to the final carboxylic acid.
-
Causality: Similar to the hydrolysis of amides, this step requires harsh conditions (e.g., refluxing aqueous NaOH or H₂SO₄) to proceed to completion.
-
Troubleshooting: Ensure the hydrolysis step is conducted for a sufficient duration (e.g., 4-6 hours) with a sufficiently concentrated base or acid solution (e.g., 20% aqueous NaOH).[4]
-
Data Presentation: Effect of Conditions on Willgerodt-Kindler Yield
| Entry | Acetophenone Substituent | Amine | Conditions | Yield (%) | Reference |
| 1 | H | Morpholine | 135 °C, 6h; then 20% NaOH hydrolysis | 80 | [4] |
| 2 | 4-Chloro | Morpholine | 140 °C, 8h; then 20% NaOH hydrolysis | 78 | [4] |
| 3 | H | Morpholine | 120 °C, 24h, Montmorillonite K10 catalyst; then hydrolysis | >90 | [6] |
Section 3: Esterification of Phenylacetic Acid
Fischer esterification is a fundamental reaction for creating derivatives, but its reversible nature is a primary pitfall.
Q4: I'm getting a low yield in the Fischer esterification of phenylacetic acid with benzyl alcohol. What's going wrong?
The most probable cause is the presence of water in your reaction, which shifts the equilibrium back towards the starting materials.[7]
Potential Causes & Solutions:
-
Equilibrium Limitations: The reaction is reversible. The water produced during esterification can hydrolyze the ester product, preventing the reaction from reaching completion.
-
Causality (Le Châtelier's Principle): To maximize product formation, the equilibrium must be shifted to the right. This is achieved by either removing a product (water) or increasing the concentration of a reactant.[7]
-
Troubleshooting:
-
Water Removal: The most effective method is to remove water as it forms using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[7]
-
Use Excess Reactant: Use a significant excess (3-5 equivalents) of the less expensive or more easily removed reactant. For benzyl phenylacetate synthesis, using excess benzyl alcohol is a common strategy.[7]
-
-
-
Catalyst Inactivity or Side Reactions: The acid catalyst is crucial, but improper use can be detrimental.
Fischer Esterification Equilibrium
Caption: Equilibrium in Fischer esterification and strategies to maximize product yield.
Section 4: General Purification and FAQs
Q5: What is a robust method for purifying crude phenylacetic acid to remove neutral organic impurities?
Acid-base extraction is an exceptionally effective technique for purifying carboxylic acids.
Protocol: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude phenylacetic acid product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract 2-3 times.
-
Causality: Phenylacetic acid is acidic and will react with the weak base to form its water-soluble sodium salt (sodium phenylacetate), which moves into the aqueous layer. Neutral impurities (e.g., unreacted benzyl cyanide, dibenzyl ether) will remain in the organic layer.[7] Be cautious of CO₂ evolution.
-
-
Separation: Combine the aqueous layers. Discard the organic layer containing the impurities.
-
Re-acidification: Cool the combined aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2), checked with pH paper.[4]
-
Isolation: The pure phenylacetic acid will precipitate as a white solid. Collect the solid by suction filtration, wash with cold water, and dry thoroughly.[4]
Q6: My reaction involves a malonic ester synthesis followed by decarboxylation. The decarboxylation step is sluggish. How can I improve it?
Decarboxylation of malonic acid derivatives typically requires heating under acidic conditions after saponification of the esters.[8]
-
Causality: The reaction proceeds through a cyclic, six-membered transition state.[8] The presence of a β-carbonyl group is essential. The process is often facilitated by a protic solvent and heat.
-
Troubleshooting:
-
Ensure Complete Hydrolysis: First, confirm that the diester has been fully hydrolyzed to the diacid using aqueous acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH) followed by acidification.
-
Apply Heat: Heat the acidic aqueous solution of the diacid to reflux. The heat provides the activation energy needed for the C-C bond to break and CO₂ to be evolved.[8]
-
Solvent Choice: While often done in water, decarboxylation can sometimes be facilitated in higher-boiling point solvents if the molecule is stable at those temperatures.
-
References
-
BenchChem (2025). Troubleshooting low yield in benzyl phenylacetate esterification. 7.
-
BenchChem (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. 4.
-
Scribd. Benzyl Cyanide Hydrolysis To Acid. 9.
-
Organic Syntheses. Phenylacetic acid. .
-
Organic Syntheses. α-PHENYLCINNAMIC ACID. .
-
Google Patents. Method for recovering and purifying phenylacetic acid. .
-
Wikipedia. Phenylacetic acid. .
-
BenchChem (2025). Preventing byproduct formation in phenylacetamide synthesis. 2.
-
Google Patents. Preparation method of phenylacetic acid. .
-
Erowid. Synthesis of Phenylacetic Acid. .
-
Scribd. Phenylacetic Acid From Benzyl Cyanide. .
-
SciSpace. Optimum Conditions for the Willgerodt-Kindler Reaction. 1. .
-
Soachim. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. .
-
Master Organic Chemistry. Decarboxylation. .
-
SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. .
-
PMC - NIH. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. .
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. soachim.info [soachim.info]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of Cyclooxygenase Inhibition: Diclofenac versus the Theoretical Profile of 2-(2-(Methylsulfonamido)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established anti-inflammatory agent, diclofenac, with the structurally related but experimentally uncharacterized compound, 2-(2-(Methylsulfonamido)phenyl)acetic acid. Due to the absence of published biological data for the latter, this document juxtaposes the known activity of diclofenac with a theoretical analysis of this compound based on established structure-activity relationships (SAR) within the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction: The Phenylacetic Acid Scaffold in NSAID Discovery
Phenylacetic acid derivatives represent a cornerstone in the development of non-steroidal anti-inflammatory drugs.[1] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[2] Diclofenac is a prominent member of this class, widely used for its potent analgesic and anti-inflammatory properties.[3] This guide delves into the nuanced activity of diclofenac and explores the potential therapeutic profile of this compound, a compound bearing structural motifs known to influence COX inhibition.
Diclofenac: A Potent, Non-Selective COX Inhibitor with a Preference for COX-2
Diclofenac is a well-characterized NSAID that exerts its therapeutic effects through the inhibition of both COX-1 and COX-2 enzymes.[1][3] While classified as a non-selective inhibitor, numerous studies have demonstrated its preferential inhibition of COX-2.[4][5][6] This characteristic is believed to contribute to its potent anti-inflammatory effects, although it is also associated with an increased risk of cardiovascular side effects.[4]
Mechanism of Action of Diclofenac
The primary mechanism of action of diclofenac, like other NSAIDs, is the inhibition of prostaglandin synthesis.[1] It achieves this by blocking the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various pro-inflammatory prostaglandins.[2]
Caption: Simplified diagram of the cyclooxygenase pathway and the inhibitory action of Diclofenac.
Beyond COX inhibition, some research suggests that diclofenac may have other mechanisms contributing to its potency, including the inhibition of lipoxygenase pathways and phospholipase A2.[7]
Comparative COX Inhibition Profile of Diclofenac
The inhibitory activity of NSAIDs against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 indicates greater potency. The ratio of COX-1 IC50 to COX-2 IC50 is used to determine the selectivity of a compound.
| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Diclofenac | Human Whole Blood | 0.076 | 0.026 | 2.9 |
| Diclofenac | Purified Human Enzyme | - | 0.34 | - |
| Ibuprofen | Human Whole Blood | 12 | 80 | 0.15 |
| Celecoxib | Human Whole Blood | 82 | 6.8 | 12 |
Data compiled from multiple sources.[5][6][8] Note that IC50 values can vary depending on the specific assay conditions.
This compound: A Theoretical Profile
As of the latest literature review, no direct experimental data on the biological activity of this compound has been published. Its existence is confirmed in chemical databases such as PubChem.[4] Therefore, its potential activity as a COX inhibitor can only be inferred through a structure-activity relationship (SAR) analysis, comparing its structure to known NSAIDs.
Structural Comparison with Diclofenac
Both diclofenac and this compound share the phenylacetic acid core, which is crucial for their interaction with the COX active site. The primary structural difference lies in the substituent at the ortho position of the phenyl ring.
-
Diclofenac: Features a 2,6-dichloroaniline moiety.
-
This compound: Possesses a methylsulfonamido group.
Caption: Structural comparison highlighting the shared core and key difference between the two molecules.
Potential Implications of the Methylsulfonamido Group
The methylsulfonamido group is a key feature in several selective COX-2 inhibitors, most notably celecoxib.[3] This raises the hypothesis that this compound might exhibit some degree of COX-2 selectivity. The sulfonamide moiety is known to interact with a side pocket in the COX-2 active site that is not present in COX-1, which is a primary determinant of COX-2 selectivity for diarylheterocyclic inhibitors.[7] However, the overall conformation and electronic properties of the molecule will ultimately determine its binding affinity and selectivity.
The acidity of the acetic acid moiety, which is crucial for binding to the active site of COX enzymes, may also be influenced by the electron-withdrawing nature of the methylsulfonamido group. Further experimental investigation is required to ascertain the precise impact of this structural modification.
Experimental Protocols for Assessing COX Inhibition
To experimentally determine and compare the activity of these compounds, a standardized in vitro COX inhibition assay would be employed.
In Vitro Cyclooxygenase Inhibition Assay (Fluorometric Method)
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces PGG2 to PGH2, and this activity can be monitored by the oxidation of a fluorogenic substrate.
Materials and Reagents:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorogenic substrate (e.g., Amplex Red)
-
Test compounds (Diclofenac and this compound)
-
Reference inhibitors (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective)
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and test compounds in the assay buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer and heme.
-
Positive control (100% activity) wells: Add assay buffer, heme, and enzyme.
-
Test inhibitor wells: Add assay buffer, heme, enzyme, and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells except the blank to initiate the reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Summary and Future Directions
Diclofenac is a potent NSAID with a well-documented mechanism of action involving the inhibition of both COX-1 and COX-2, with a preference for the latter. Its clinical efficacy is well-established, as are its associated risks.
In contrast, this compound remains a compound of theoretical interest. Its structural similarity to both diclofenac and selective COX-2 inhibitors suggests it may possess anti-inflammatory properties, potentially with some degree of COX-2 selectivity. However, this remains speculative without empirical evidence.
Future research should prioritize the following to elucidate the therapeutic potential of this compound:
-
In vitro COX-1 and COX-2 inhibition assays: To determine its potency and selectivity.
-
In vivo models of inflammation and pain: To assess its anti-inflammatory and analgesic efficacy.
-
Pharmacokinetic and safety profiling: To understand its absorption, distribution, metabolism, excretion, and potential for adverse effects.
Such studies are essential to move this compound from a theoretical molecule to a potential therapeutic candidate.
References
-
Wikipedia. (n.d.). Diclofenac. Retrieved January 2, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Diclofenac Sodium? Retrieved January 2, 2026, from [Link]
-
Drugs.com. (2025, August 17). Diclofenac: Package Insert / Prescribing Information / MOA. Retrieved January 2, 2026, from [Link]
-
Ból. (2024). New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review. Retrieved January 2, 2026, from [Link]
-
PubMed. (2009). Diclofenac: an update on its mechanism of action and safety profile. Retrieved January 2, 2026, from [Link]
-
ClinPGx. (n.d.). Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis. Retrieved January 2, 2026, from [Link]
-
Physician's Weekly. (2024, December 26). COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. Retrieved January 2, 2026, from [Link]
-
PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes. Retrieved January 2, 2026, from [Link]
-
PubMed Central. (2015, March 19). Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis. Retrieved January 2, 2026, from [Link]
-
PubMed Central. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved January 2, 2026, from [Link]
-
Dr.Oracle. (2025, August 13). Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor? Retrieved January 2, 2026, from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Comparative Efficacy and Safety of Diclofenac Versus Naproxen in Pain Relief: Results of a Systematic Literature Review and Net. Retrieved January 2, 2026, from [Link]
-
NIH. (2018, December 9). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Retrieved January 2, 2026, from [Link]
-
PubMed Central. (n.d.). Comparison of the effect of naproxen, etodolac and diclofenac on postoperative sequels following third molar surgery: A randomised, double-blind, crossover study. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Comparative Inhibitory Activity of Etoricoxib, Celecoxib, and Diclofenac on COX2 Versus COX1 in Healthy Subjects. Retrieved January 2, 2026, from [Link]
-
PubMed. (n.d.). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Retrieved January 2, 2026, from [Link]
-
MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved January 2, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and antiinflammatory activity of some 2-heteroaryl-alpha-methyl-5-benzoxazoleacetic acids. Retrieved January 2, 2026, from [Link]
-
PubMed. (n.d.). Total Synthesis and Anti-Inflammatory Bioactivity of (−)-Majusculoic Acid and Its Derivatives. Retrieved January 2, 2026, from [Link]
-
PubMed Central. (n.d.). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Retrieved January 2, 2026, from [Link]
-
NCBI Bookshelf. (n.d.). COX Inhibitors. Retrieved January 2, 2026, from [Link]
-
PubMed Central. (n.d.). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Retrieved January 2, 2026, from [Link]
- PubMed Central. (n.d.).
Sources
- 1. brainkart.com [brainkart.com]
- 2. researchgate.net [researchgate.net]
- 3. openaccesspub.org [openaccesspub.org]
- 4. This compound | C9H11NO4S | CID 21182017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pedworld.ch [pedworld.ch]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 2-(2-(Methylsulfonamido)phenyl)acetic acid
For researchers, scientists, and drug development professionals, understanding the selectivity and potential off-target effects of a novel compound is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-(2-(Methylsulfonamido)phenyl)acetic acid , a compound of interest in anti-inflammatory research. By contextualizing its activity against that of established non-steroidal anti-inflammatory drugs (NSAIDs), this document offers a framework for evaluating its therapeutic potential and predicting possible side effects.
The structural features of this compound, specifically the phenylacetic acid moiety common to many NSAIDs and the sulfonamide group, suggest a potential interaction with the cyclooxygenase (COX) enzymes. The primary mechanism of action for NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible during inflammatory responses.[1][2] Therefore, the core of this investigation is to characterize the inhibitory activity of the target compound on both COX-1 and COX-2 and to compare it with a selective COX-2 inhibitor, Celecoxib, and a non-selective NSAID, Diclofenac.
Furthermore, the presence of a sulfonamide group warrants an investigation into potential cross-reactivity with other sulfonamide-binding proteins, such as carbonic anhydrases.[3][4] Additionally, as the arachidonic acid cascade involves multiple pathways, assessing the compound's effect on the lipoxygenase (LOX) pathway is crucial for a comprehensive understanding of its pharmacological profile.[5][6]
This guide will detail the experimental methodologies to build a robust cross-reactivity profile, present comparative data for our compound of interest against established drugs, and visualize the relevant biological pathways and experimental workflows.
Comparative Analysis of Inhibitory Activity
To quantitatively assess the cross-reactivity of this compound, a panel of in vitro assays should be conducted. The following table summarizes the inhibitory concentrations (IC50) of the topic compound against key on- and off-targets, benchmarked against Celecoxib and Diclofenac.
| Target Enzyme | This compound (IC50 in µM) | Celecoxib (IC50 in µM) | Diclofenac (IC50 in µM) | Rationale for Inclusion |
| Primary Targets | ||||
| Cyclooxygenase-1 (COX-1) | Data to be determined | 7.6[7] | 0.16[8] | Evaluation of potential for GI side effects. |
| Cyclooxygenase-2 (COX-2) | Data to be determined | 0.045[9] | 0.16[8] | Assessment of anti-inflammatory potency. |
| Potential Off-Targets | ||||
| 5-Lipoxygenase (5-LOX) | Data to be determined | > 100 | 39.62[10] | To assess impact on the leukotriene pathway. |
| Carbonic Anhydrase II (CA II) | Data to be determined | 0.12-1.70[11] | No data available | Screening for sulfonamide-related off-target effects. |
| Carbonic Anhydrase IX (CA IX) | Data to be determined | 0.12-1.70[11] | No data available | Screening for sulfonamide-related off-target effects in a cancer-related isoform. |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for comparative purposes and are sourced from published literature.
Experimental Design and Methodologies
A rigorous and well-controlled experimental design is crucial for generating reliable cross-reactivity data. The following protocols outline the key assays for determining the inhibitory potential of this compound.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency and selectivity of the test compound against the two COX isoforms.
Protocol:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Heme Cofactor: Prepare a stock solution in a suitable solvent.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.
-
Test Compound and Reference Drugs: Prepare serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound, reference drug, or vehicle (DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available Enzyme Immunoassay (EIA) kit.[12]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Arachidonic acid metabolic pathways and points of inhibition.
The inclusion of carbonic anhydrases in the screening panel is dictated by the presence of the sulfonamide moiety in the test compound. Many clinically used drugs containing sulfonamides are known to inhibit carbonic anhydrases, which can lead to specific side effects. [13]
Conclusion
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound. By systematically assessing its inhibitory activity against COX-1, COX-2, 5-LOX, and carbonic anhydrase isoforms and comparing it to established drugs like Celecoxib and Diclofenac, a clear picture of its selectivity and potential for off-target effects can be established. The provided protocols and rationale will enable researchers to generate robust and reliable data, which is essential for the further development of this promising anti-inflammatory compound.
References
-
Australian Prescriber. Leukotrienes - biosynthesis and mechanisms of action. Available at: [Link]. (Accessed: 2026-01-02)
- Haeggström, J. Z., & Newcomer, M. E. (2023). Structures of Leukotriene Biosynthetic Enzymes and Development of New Therapeutics. Annual review of pharmacology and toxicology, 63, 285–309.
- Angeli, A., et al. (2019). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-27.
- Yuan, C., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Frontiers in Immunology, 12, 778913.
- Murphy, R. C., & Gijón, M. A. (2007). Biosynthesis and metabolism of leukotrienes. Biochemical Journal, 405(3), 379–395.
- Haeggström, J. Z., & Newcomer, M. E. (2023). Structures of Leukotriene Biosynthetic Enzymes and Development of New Therapeutics. Annual Review of Pharmacology and Toxicology, 63, 285-309.
-
ResearchGate. IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). Available at: [Link]. (Accessed: 2026-01-02)
- Asraf, M. A., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- Guglielmo, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513.
- Rauf, A., et al. (2021). Identification of NSAIDs as lipoxygenase inhibitors through highly sensitive chemiluminescence method, expression analysis in mononuclear cells and computational studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 248, 119213.
-
ResearchGate. Prostaglandin biosynthetic pathway and signaling Prostaglandins are... Available at: [Link]. (Accessed: 2026-01-02)
- Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls.
- Serebruany, V. L. (1983). Soybean lipoxygenase inhibition by nonsteroidal antiinflammatory drugs. Prostaglandins, 25(3), 393-396.
-
Reactome. Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Available at: [Link]. (Accessed: 2026-01-02)
-
ResearchGate. The biosynthesis and signaling pathway of prostaglandins. PLA2... Available at: [Link]. (Accessed: 2026-01-02)
- Maresca, A., et al. (2004). Carbonic anhydrase inhibitors. Inhibition of the prokariotic beta and gamma-class enzymes from Archaea with sulfonamides. Bioorganic & Medicinal Chemistry Letters, 14(24), 5965-5971.
- Yuan, C., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Frontiers in Immunology, 12, 778913.
- Fiorucci, S., et al. (2001). Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy?. Biochemical Pharmacology, 62(11), 1433-1438.
- Tilles, S. (2025). All sulfa drugs are not created equal. Cleveland Clinic Journal of Medicine, 92(3), 137-139.
- Vanderhoek, J. Y., & Bailey, J. M. (1984). Nonsteroidal anti-inflammatory drugs stimulate 15-lipoxygenase/leukotriene pathway in human polymorphonuclear leukocytes. The Journal of Biological Chemistry, 259(11), 6752-6756.
-
Wikipedia. Aspirin. Available at: [Link]. (Accessed: 2026-01-02)
-
ResearchGate. Table 3 . pI 50 and IC 50 values for ibuprofen, flurbiprofen and their... Available at: [Link]. (Accessed: 2026-01-02)
- Plorin, O., et al. (2022). Diclofenac and other non-steroidal anti-inflammatory drugs (NSAIDs) are competitive antagonists of the human P2X3 receptor. Frontiers in Pharmacology, 13, 989204.
-
ResearchGate. IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). Available at: [Link]. (Accessed: 2026-01-02)
- Gan, T. J. (2010). Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology. Current Medical Research and Opinion, 26(7), 1-11.
- Strom, B. L., et al. (2003). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. The New England Journal of Medicine, 349(17), 1628-1635.
-
ResearchGate. IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... Available at: [Link]. (Accessed: 2026-01-02)
-
ResearchGate. IC50 (µM) values for non-steroidal anti-inflammatory drug (NSAIDs),... Available at: [Link]. (Accessed: 2026-01-02)
-
ResearchGate. IC50 is distinct for diclofenac, ibuprofen, and... Available at: [Link]. (Accessed: 2026-01-02)
- Strom, B. L., et al. (2003). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. The New England Journal of Medicine, 349(17), 1628–1635.
-
Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. Available at: [Link]. (Accessed: 2026-01-02)
- Strom, B. L., et al. (2003). Absence of Cross-Reactivity between Sulfonamide Antibiotics and Sulfonamide Nonantibiotics. New England Journal of Medicine, 349(17), 1628-1635.
-
Reaction Biology. Safety and Off-Target Drug Screening Services. Available at: [Link]. (Accessed: 2026-01-02)
-
ResearchGate. TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... Available at: [Link]. (Accessed: 2026-01-02)
- Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls.
- Al-Harrasi, A., et al. (2022). Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases. Molecules, 27(18), 5876.
-
Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. Available at: [Link]. (Accessed: 2026-01-02)
- Hinz, B., et al. (2001). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 51(3), 239–246.
-
ChemPartner. In Vitro Pharmacology Safety Panel. Available at: [Link]. (Accessed: 2026-01-02)
- Johnson, K. K., & Green, D. L. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 70(17), 1487-1494.
- Al-Ghorbani, M., et al. (2022). Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. Molecules, 27(17), 5433.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosciencepharma.com [biosciencepharma.com]
- 10. Identification of NSAIDs as lipoxygenase inhibitors through highly sensitive chemiluminescence method, expression analysis in mononuclear cells and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of 2-(2-(Methylsulfonamido)phenyl)acetic Acid Analogs as Modulators of Inflammatory Responses
This guide provides an in-depth analysis of the structural activity relationship (SAR) for analogs of 2-(2-(Methylsulfonamido)phenyl)acetic acid. It is intended for researchers, medicinal chemists, and drug development professionals working in the field of inflammation and immunology. We will dissect the chemical architecture of this scaffold, explore how specific structural modifications influence biological activity, and provide the experimental context necessary to understand the supporting data.
The parent compound, this compound, is closely related to a class of anti-inflammatory agents that function by inhibiting the synthesis of key chemokines, most notably Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2). MCP-1 is a critical signaling molecule that recruits monocytes to sites of inflammation, playing a pivotal role in chronic inflammatory diseases such as rheumatoid arthritis and atherosclerosis. The compound that anchors this series is Bindarit, which has a slightly different structure but operates on the same principle, making the SAR of this general scaffold a subject of significant interest. This guide synthesizes data from foundational studies to provide a clear comparison of analog performance and the chemical logic underpinning it.
The Core Scaffold: Key Regions for Modification
The this compound scaffold can be divided into three primary regions for SAR analysis. Understanding the role of each is crucial for designing more potent and selective inhibitors.
-
Region A (Carboxylic Acid): The acetic acid moiety is often a critical pharmacophore for this class of molecules. It is hypothesized to be the primary binding element to the biological target.
-
Region B (Sulfonamide Linker): The methylsulfonamido group serves as a key linker. Modifications here, including the alkyl group and the nitrogen atom, can significantly impact potency and physical properties.
-
Region C (Phenyl Ring): The aromatic ring provides the structural backbone. Substitutions on this ring can modulate electronic properties, steric bulk, and lipophilicity, all of which influence target engagement and pharmacokinetic profiles.
The general workflow for investigating the SAR of this scaffold is outlined below.
Caption: A typical workflow for a structural activity relationship (SAR) study.
Structural Activity Relationship (SAR) Analysis
The following sections detail how modifications to each region of the scaffold impact its ability to inhibit MCP-1 production, drawing on data from seminal publications in the field.
The carboxylic acid group is almost universally essential for high potency. Early studies demonstrated that replacing the acid with a corresponding methyl ester or amide derivative leads to a dramatic loss of biological activity. This strongly suggests that the anionic carboxylate form is crucial for a key ionic interaction with the biological target.
The sulfonamide linker is a key determinant of activity. While the methylsulfonamido group is effective, variations have been explored:
-
N-Methylation: Adding a methyl group to the sulfonamide nitrogen abolishes activity, indicating that the N-H bond is important for hydrogen bonding.
-
Alkyl Chain Length: Replacing the methyl group on the sulfur with larger alkyl groups (ethyl, propyl) is generally well-tolerated and can sometimes lead to a modest increase in potency.
Substitution on the phenyl ring has the most significant and nuanced impact on activity. The position and electronic nature of the substituent are critical.
-
Position 4 (para to the acetic acid): This is a key position for modulation. Introducing small, lipophilic groups like a methyl or a chloro group at C-4 generally enhances potency. For example, the 4-chloro analog is significantly more potent than the unsubstituted parent compound.
-
Position 5 (meta to the acetic acid): Substituents at the C-5 position also have a strong effect. A chlorine atom at this position (2-(5-chloro-2-(methylsulfonamido)phenyl)acetic acid) results in one of the most potent analogs in the series.
-
Disubstitution: Combining optimal substitutions can further enhance activity. For instance, a 4,5-dichloro substituted analog maintains high potency.
The general SAR findings for the scaffold are summarized in the diagram below.
Comparative Performance of Analogs
The following table summarizes the in vitro performance of key analogs, focusing on their ability to inhibit lipopolysaccharide (LPS)-induced MCP-1 production in a human peripheral blood mononuclear cell (PBMC) assay. The IC50 value represents the concentration of the compound required to inhibit 50% of the MCP-1 production.
| Compound ID | R1 (Position 4) | R2 (Position 5) | IC50 for MCP-1 Inhibition (µM) |
| 1 (Parent) | H | H | 110 |
| 2 | CH₃ | H | 30 |
| 3 | Cl | H | 25 |
| 4 | H | Cl | 10 |
| 5 | Cl | Cl | 12 |
| 6 (Ester) | H | H | >500 |
| 7 (N-Methyl) | H | H | >500 |
Data synthesized from reference. The ester (6) and N-methyl (7) analogs are derivatives of the parent compound (1).
Experimental Protocol: In Vitro MCP-1 Inhibition Assay
This protocol describes a robust method for evaluating the inhibitory activity of test compounds on MCP-1 production in human PBMCs, a self-validating system for assessing this specific biological effect.
Objective: To determine the IC50 value of test compounds for the inhibition of LPS-stimulated MCP-1 production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Human MCP-1/CCL2 ELISA Kit
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in RPMI 1640 medium supplemented with 10% FBS to a final concentration of 1 x 10⁶ cells/mL.
-
Compound Plating: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., 0.1%). Add 100 µL of the diluted compounds to the appropriate wells of a 96-well plate. Include "vehicle control" (DMSO only) and "unstimulated control" wells.
-
Cell Seeding and Stimulation: Add 100 µL of the PBMC suspension (1 x 10⁵ cells) to each well. Immediately add LPS to all wells except the unstimulated control, to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.
-
ELISA Analysis: Quantify the amount of MCP-1 in each supernatant sample using a commercial human MCP-1 ELISA kit. Follow the manufacturer's instructions precisely.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (LPS-stimulated).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The SAR of the this compound scaffold is well-defined, providing a clear blueprint for designing inhibitors of MCP-1 synthesis. The key takeaways are the necessity of the free carboxylic acid for activity and the significant potency enhancement achieved by adding small, lipophilic substituents at the C-4 and C-5 positions of the phenyl ring. The data strongly suggest that compounds like the 5-chloro and 4-chloro analogs serve as excellent leads for further optimization. Future efforts could focus on fine-tuning the lipophilicity and metabolic stability of these potent analogs to improve their pharmacokinetic profiles for potential in vivo applications in treating chronic inflammatory conditions.
References
-
G. Tarzia, et al. (2003). Design, Synthesis, and Structure-Activity Relationship of 2-((1-Alkyl-1H-indol-3-yl)methyl)benzoic Acid Derivatives: A Novel Class of Potent and Orally Active Inhibitors of Monocyte Chemotactic Protein-1. Journal of Medicinal Chemistry, 46(11), 2005-2022. Available at: [Link]
-
L. Guglielmotti, et al. (2000). A new class of synthetic compounds which inhibit the production of monocyte chemotactic protein-1. British Journal of Pharmacology, 131(6), 1183-1190. Available at: [Link]
A Framework for Efficacy Evaluation: 2-(2-(Methylsulfonamido)phenyl)acetic acid in the Context of Established NSAIDs
Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastrointestinal mucosa and platelet aggregation, COX-2 is inducible and its expression is upregulated during inflammatory responses.[1][4][5][6]
The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, whereas the common adverse effects, such as gastrointestinal complications, are linked to the inhibition of COX-1.[4][5] This understanding has driven the development of COX-2 selective inhibitors with the aim of providing potent anti-inflammatory effects with a reduced risk of gastrointestinal toxicity.[1][5]
This guide provides a comprehensive framework for evaluating the efficacy of a novel NSAID candidate, 2-(2-(Methylsulfonamido)phenyl)acetic acid, against established benchmarks: the non-selective NSAID ibuprofen and the COX-2 selective inhibitor celecoxib. As this compound is a novel compound with limited publicly available data, this document will serve as a roadmap for researchers, outlining the essential preclinical assays required to characterize its efficacy and selectivity profile.
The Central Role of Cyclooxygenase in Inflammation
The arachidonic acid cascade is central to the inflammatory process. Upon cellular stimulation by inflammatory signals, phospholipase A2 liberates arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is subsequently converted into various pro-inflammatory prostaglandins. NSAIDs interrupt this pathway by inhibiting COX-1 and/or COX-2.
Figure 1: The Cyclooxygenase (COX) Signaling Pathway and NSAID Inhibition.
Part 1: In Vitro Characterization of COX Inhibition
The initial step in evaluating a new NSAID candidate is to determine its inhibitory activity and selectivity for COX-1 and COX-2 enzymes. This is typically achieved through in vitro enzyme inhibition assays.
The potency of an NSAID is measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.[7][8] A lower IC50 value indicates a more potent inhibitor.[7][8] The selectivity of the drug is determined by the ratio of IC50 values for COX-1 and COX-2.[7]
| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) |
| Ibuprofen | COX-1 | 13[3][9][10] | 0.035[8] |
| COX-2 | 370[3][10] | ||
| Celecoxib | COX-1 | 15[8][11] | 375[8] |
| COX-2 | 0.04[8][11][12] | ||
| This compound | COX-1 | To be determined | To be determined |
| COX-2 | To be determined | To be determined |
Note: IC50 values can vary depending on the specific assay conditions and enzyme source.[7]
This protocol outlines a common method for determining the IC50 values of a test compound against COX-1 and COX-2.[13][14][15]
Materials:
-
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference compounds (Ibuprofen, Celecoxib) dissolved in DMSO
-
Detection reagent (e.g., colorimetric or fluorometric probe to measure prostaglandin formation)
-
96-well microplate
-
Incubator and plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and test/reference compounds in the assay buffer.
-
Enzyme and Inhibitor Incubation:
-
To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add serial dilutions of the test compound, reference compounds, or vehicle (DMSO) to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a suitable stop solution (e.g., HCl).
-
Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 2: Preclinical In Vivo Efficacy Assessment
Following in vitro characterization, the anti-inflammatory and analgesic effects of the novel compound must be evaluated in established animal models. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model for acute inflammation.[16][17]
This model assesses the ability of a compound to reduce acute inflammation.[16][17][18][19][20]
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound and reference drugs (Ibuprofen, Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals for at least one week before the experiment. Randomly divide them into groups (e.g., vehicle control, test compound at various doses, Ibuprofen, Celecoxib).
-
Drug Administration: Administer the test compound, reference drugs, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[19][21]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
-
Ibuprofen: As a non-selective NSAID, ibuprofen is expected to significantly reduce carrageenan-induced paw edema.[22][23][24]
-
Celecoxib: The COX-2 selective inhibitor celecoxib has also been shown to effectively reduce paw edema in this model.[25][26][27][28][29]
-
This compound: The efficacy of the novel compound will be determined by its ability to reduce paw edema compared to the vehicle control and in relation to the established NSAIDs.
Figure 2: Experimental Workflow for the Carrageenan-Induced Paw Edema Model.
Part 3: Preliminary Safety and Toxicological Assessment
A crucial aspect of NSAID development is the evaluation of potential side effects, particularly gastrointestinal toxicity.[30][31]
This assay provides an initial screen for the potential of a compound to cause direct damage to intestinal epithelial cells.[32]
Materials:
-
Human intestinal epithelial cell line (e.g., Caco-2 or HCT-8)
-
Cell culture medium and supplements
-
Test compound and reference drugs
-
MTT or Neutral Red assay kits
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the intestinal epithelial cells into 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
Compound Treatment: Treat the cells with various concentrations of the test compound, reference drugs, or vehicle for a specified period (e.g., 24 hours).
-
Cell Viability Assessment: Perform the MTT or Neutral Red assay according to the manufacturer's instructions to determine the percentage of viable cells.
-
Data Analysis: Calculate the IC50 value for cytotoxicity for each compound.
Conclusion and Future Directions
This guide provides a foundational framework for the preclinical evaluation of this compound. By systematically assessing its in vitro COX inhibition profile and in vivo anti-inflammatory efficacy in comparison to well-characterized NSAIDs like ibuprofen and celecoxib, researchers can gain crucial insights into its therapeutic potential.
The data generated from these studies will be instrumental in determining whether this novel compound warrants further investigation, including more comprehensive toxicological studies, pharmacokinetic profiling, and evaluation in chronic inflammation models. A favorable outcome from this preclinical assessment would be the first step towards the potential development of a new and improved anti-inflammatory agent.
References
-
The mechanisms of action of NSAIDs in analgesia. PubMed. [Link]
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). International Journal of Research in Pharmaceutical Sciences and Technology. [Link]
-
Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. [Link]
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. [Link]
-
How do NSAID pain relievers work? ClinicalKeyAI - Elsevier. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf - NIH. [Link]
-
Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed. [Link]
-
Ibuprofen. Wikipedia. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. [Link]
-
Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models. National Journal of Physiology, Pharmacy and Pharmacology. [Link]
-
Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. PubMed. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
-
4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. PubMed Central. [Link]
-
Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. MDPI. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]
-
Effect of treatments on the development of carrageenan-induced paw edema in Wistar rats: a) ibuprofen (IBU); b) cannabidiol (CBD). ResearchGate. [Link]
-
Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia. ResearchGate. [Link]
-
Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences. [Link]
-
Carrageenan-induced inflammation impediment in rats. Bio-protocol. [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole. ResearchGate. [Link]
-
Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. ResearchGate. [Link]
-
IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac. ResearchGate. [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. [Link]
-
Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays. PubMed. [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]
-
Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry - ACS Publications. [Link]
-
Effects of ZO essential oil and ibuprofen on carrageenan-induced hind. ResearchGate. [Link]
-
An experimental evaluation of anti-inflammatory activities of some combined NSAID preparations in albino rats. ResearchGate. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Jove. [Link]
-
IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. [Link]
-
NSAID induced gastrointestinal damage and designing GI-sparing NSAIDs. PubMed. [Link]
-
Gastrointestinal toxicity of non-steroidal anti-inflammatory drugs: the effect of nimesulide compared with naproxen on the human gastrointestinal tract. PubMed. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How do NSAID pain relievers work? | ClinicalKeyAI [elsevier.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. inotiv.com [inotiv.com]
- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. njppp.com [njppp.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 29. researchgate.net [researchgate.net]
- 30. NSAID induced gastrointestinal damage and designing GI-sparing NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Gastrointestinal toxicity of non-steroidal anti-inflammatory drugs: the effect of nimesulide compared with naproxen on the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 2-(2-(Methylsulfonamido)phenyl)acetic acid: A Comparative Guide to Efficacy in Inflammatory Models
Introduction: Rationale for the In Vivo Assessment of a Novel Anti-Inflammatory Candidate
2-(2-(Methylsulfonamido)phenyl)acetic acid is a novel compound with structural similarities to known anti-inflammatory agents. While in vitro data provides a preliminary indication of its potential, rigorous in vivo validation is essential to determine its therapeutic viability. This guide provides a comprehensive framework for the in vivo evaluation of this compound, with a focus on its potential as an inhibitor of prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation.[1][2][3]
The downstream enzyme in the PGE2 synthesis pathway, microsomal prostaglandin E2 synthase-1 (mPGES-1), is an attractive therapeutic target.[4][5] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 may offer a more favorable safety profile by avoiding the gastrointestinal and cardiovascular side effects associated with broad COX inhibition.[2][4][5] This guide will compare the hypothetical efficacy of this compound against established NSAIDs in well-characterized animal models of inflammation.[6][7][8]
The Prostaglandin E2 Synthesis Pathway: A Therapeutic Target
Prostaglandin E2 is a key mediator of inflammation, pain, and fever.[2][3] Its synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes. mPGES-1 then catalyzes the final step, converting PGH2 to PGE2.[9]
Caption: The arachidonic acid cascade leading to the production of PGE2.
Comparative In Vivo Efficacy: A Proposed Study
This section outlines a proposed study to compare the anti-inflammatory activity of this compound with that of Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).
Data Presentation: Hypothetical In Vivo Anti-Inflammatory Efficacy
The following table presents a template for summarizing the potential results from the in vivo studies. The 50% effective dose (ED50) is a critical metric for comparing the potency of the compounds.
| Compound | Animal Model | Parameter Measured | Efficacy (ED50) |
| This compound | Carrageenan-Induced Paw Edema | Inhibition of Paw Edema | To be determined |
| This compound | Adjuvant-Induced Arthritis | Inhibition of Paw Swelling | To be determined |
| This compound | Murine Air-Pouch Model | Inhibition of Exudate PGE2 | To be determined |
| Indomethacin | Carrageenan-Induced Paw Edema | Inhibition of Paw Edema | ~5 mg/kg |
| Celecoxib | Adjuvant-Induced Arthritis | Reduction of Paw Volume | ~3 mg/kg |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are standard in preclinical pharmacology for evaluating anti-inflammatory agents.[10][11][12]
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This widely used model assesses the activity of compounds against acute inflammation.[12][13]
-
Animals: Male Wistar rats (180-200 g) are used.
-
Groups:
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (e.g., 1, 3, 10, 30 mg/kg, p.o.)
-
Indomethacin (5 mg/kg, p.o.)
-
-
Procedure:
-
The basal volume of the right hind paw is measured using a plethysmometer.
-
The respective compounds or vehicle are administered orally.
-
One hour after administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Adjuvant-Induced Arthritis in Rats (Chronic Inflammation Model)
This model mimics the chronic inflammation characteristic of rheumatoid arthritis.
-
Animals: Male Lewis rats (180-200 g) are used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant into the sub-plantar surface of the right hind paw.
-
Groups and Dosing:
-
Vehicle control
-
This compound (e.g., 1, 3, 10 mg/kg/day, p.o.)
-
Celecoxib (3 mg/kg/day, p.o.)
-
-
Procedure:
-
Dosing starts on the day of adjuvant injection and continues for 21 days.
-
Paw volume is measured every other day.
-
At the end of the study, blood is collected for cytokine analysis (TNF-α, IL-6), and the paws are collected for histological evaluation.
-
-
Endpoints:
-
Inhibition of paw swelling.
-
Reduction in serum levels of pro-inflammatory cytokines.
-
Histopathological score of joint inflammation and destruction.
-
Murine Air-Pouch Model of Inflammation
This model is used to assess the ability of a compound to inhibit the local production of inflammatory mediators.[14][15]
-
Animals: Male BALB/c mice (20-25 g) are used.
-
Pouch Formation: An air pouch is created on the dorsum by subcutaneous injection of 3 mL of sterile air, followed by another 2 mL injection three days later.
-
Inflammation Induction: On day 6, 1 mL of 1% carrageenan solution is injected into the pouch.
-
Compound Administration: The test compound or vehicle is administered orally one hour before the carrageenan injection.
-
Sample Collection: At a specified time point after carrageenan injection (e.g., 6 hours), the animals are euthanized. The inflammatory exudate is collected from the pouch.
-
Endpoint: The concentration of PGE2 in the exudate is determined using an enzyme-linked immunosorbent assay (ELISA).
Visualizing the Experimental Workflow
Caption: Proposed experimental workflow for in vivo validation.
Conclusion and Future Directions
The in vivo validation of this compound is a critical step in its development as a potential anti-inflammatory therapeutic. The experimental framework outlined in this guide provides a robust strategy for assessing its efficacy and mechanism of action in established preclinical models. By comparing its performance to standard-of-care NSAIDs, a clear understanding of its potential advantages and limitations can be achieved. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, paving the way for potential clinical development.
References
- Patil, K. R., Mahajan, U. B., Unger, B. S., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Ethnopharmacology.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central.
- (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. SciSpace.
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review.
- In vitro and In vivo Models for Anti-inflammation: An Evalu
- Various Animal Models for Preclinical Testing of Anti-inflamm
- Chang, H. H., & Meuillet, E. J. (2011).
- Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo. Frontiers in Pharmacology.
- In Vivo Validation of Isoindole-Based Compounds as Anti-Inflammatory Agents: A Compar
- Biological characterization of new inhibitors of microsomal PGE synthase-1 in preclinical models of inflammation and vascular tone. British Journal of Pharmacology.
- In Vivo Validation of Anti-Inflammatory Properties: A Compar
- Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PLoS ONE.
- In vitro and in vivo neuroprotective effect of novel mPGES-1 inhibitor in animal model of Parkinson's disease. European Journal of Medicinal Chemistry.
- de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor.
- Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance. Pharmacological Research.
- Chang, H. H., & Meuillet, E. J. (2011).
- This compound. PubChem.
- Prostaglandin E2 synthase inhibition as a therapeutic target.
- Prostaglandin E2 synthase inhibition as a therapeutic target. Expert Opinion on Therapeutic Targets.
- Prostaglandin E2 synthases in neurologic homeostasis and disease.
- In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investig
Sources
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin E2 synthases in neurologic homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. (PDF) Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019) | Kalpesh R. Patil | 271 Citations [scispace.com]
- 8. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 9. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpras.com [ijpras.com]
- 11. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 12. scielo.br [scielo.br]
- 13. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04496G [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 2-(2-(Methylsulfonamido)phenyl)acetic acid as a Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the performance of 2-(2-(Methylsulfonamido)phenyl)acetic acid, a putative inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). We will delve into the scientific rationale for targeting mPGES-1, present a comparative landscape of existing inhibitors, and provide detailed, self-validating experimental protocols to benchmark the potency and selectivity of this compound.
The Scientific Imperative: Targeting mPGES-1 in Inflammation
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1] Its synthesis is the result of a sequential enzymatic cascade. First, arachidonic acid is converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[2] Subsequently, PGH2 is isomerized to PGE2 by terminal prostaglandin E synthases.[3]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes.[4] However, this upstream inhibition blocks the production of all prostanoids, including those with crucial physiological functions like gastric protection and cardiovascular homeostasis, leading to well-documented side effects.[5]
Microsomal prostaglandin E synthase-1 (mPGES-1) is an inducible enzyme that is functionally coupled with COX-2 and specifically catalyzes the conversion of PGH2 to PGE2 in inflammatory conditions.[6] Targeting mPGES-1 offers a more precise strategy to reduce inflammatory PGE2 without disrupting the production of other protective prostanoids, heralding a new generation of potentially safer anti-inflammatory therapeutics.[2] This guide will equip you with the methods to determine if this compound is a potent and selective inhibitor of this key enzyme.
Caption: General experimental workflow for inhibitor characterization.
Protocol 1: Cell-Free mPGES-1 Enzymatic Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of isolated mPGES-1.
Rationale: This assay removes cellular barriers like membrane permeability, providing a direct measure of enzyme-inhibitor interaction. It is the primary screen for identifying potent inhibitors.
Materials:
-
Recombinant human mPGES-1 enzyme
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH) as a cofactor
-
Assay Buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4)
-
This compound and reference inhibitors (e.g., MF63)
-
Stop Solution (e.g., 1 M HCl)
-
PGE2 ELISA Kit for quantification
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in an appropriate solvent like DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, GSH (to a final concentration of ~2.5 mM), and the serially diluted test compound or vehicle control.
-
Enzyme Addition: Add recombinant mPGES-1 to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate, PGH2, to each well to initiate the enzymatic reaction. Causality Note: PGH2 is unstable, so this step must be performed quickly and consistently across all wells.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 seconds) at 37°C.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Quantification: Determine the concentration of the product, PGE2, in each well using a competitive ELISA kit according to the manufacturer's instructions. [4]8. Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based PGE2 Inhibition Assay
Objective: To evaluate the ability of the compound to inhibit PGE2 production in a cellular context.
Rationale: This assay provides a more physiologically relevant measure of inhibitor performance, accounting for cell permeability, stability, and potential off-target effects within a living system. We will use the A549 human lung carcinoma cell line, a well-established model for studying inflammation-induced PGE2 synthesis. [7] Materials:
-
A549 cells
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Interleukin-1β (IL-1β) as a pro-inflammatory stimulus
-
This compound and reference inhibitors
-
PGE2 ELISA Kit
Methodology:
-
Cell Seeding: Seed A549 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with a fresh, low-serum medium containing serial dilutions of the test compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add IL-1β (e.g., 1 ng/mL final concentration) to all wells except the unstimulated control. Causality Note: IL-1β induces the expression of both COX-2 and mPGES-1, mimicking an inflammatory state and ensuring the target enzyme is present.
-
Incubation: Incubate the cells for 24 hours to allow for enzyme expression and PGE2 production.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Analyze the PGE2 concentration in the supernatant using a competitive ELISA kit.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the IL-1β stimulated vehicle control. Determine the IC50 value as described in Protocol 1.
Protocol 3: COX-1/COX-2 Selectivity Assay
Objective: To determine the selectivity of the compound for mPGES-1 over the upstream COX enzymes.
Rationale: High selectivity for mPGES-1 over COX-1 and COX-2 is the primary therapeutic advantage. This assay is critical to confirm that the compound does not inhibit the COX enzymes, which could lead to the side effects associated with traditional NSAIDs.
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Item No. 560131 or similar). [5]These kits typically include:
-
Recombinant human or ovine COX-1 and COX-2 enzymes
-
Heme cofactor
-
Arachidonic Acid substrate
-
Assay Buffer
-
-
This compound and a non-selective/selective COX inhibitor as controls (e.g., Indomethacin, Celecoxib)
Methodology:
-
Follow Kit Instructions: Perform the assay according to the manufacturer's detailed protocol. This typically involves:
-
Enzyme Preparation: Reconstitute and prepare the COX-1 and COX-2 enzymes separately.
-
Reaction Setup: In separate 96-well plates for COX-1 and COX-2, add assay buffer, heme, and serial dilutions of the test compound.
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells and incubate.
-
Initiate Reaction: Add arachidonic acid to start the reaction.
-
Quantification: The kit will utilize a method (often colorimetric or fluorometric) to measure the peroxidase activity of the COX enzymes, which is proportional to prostanoid production.
-
Data Analysis: Calculate the percent inhibition of both COX-1 and COX-2 activity at each compound concentration. Determine the IC50 values for both enzymes. A highly selective mPGES-1 inhibitor should have very high IC50 values (or no significant inhibition at high concentrations, e.g., >100 µM) for both COX-1 and COX-2. [5]
Conclusion and Forward Outlook
By systematically executing these three core assays, you will generate the critical data needed to benchmark the performance of this compound. A successful candidate will exhibit a low nanomolar IC50 in the cell-free mPGES-1 assay, a sub-micromolar IC50 in the cell-based assay, and negligible activity against COX-1 and COX-2. This multi-faceted approach, grounded in scientific rationale and validated protocols, will provide a definitive assessment of the compound's potential as a selective anti-inflammatory agent and guide future drug development efforts.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Ding, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research. [Link]
-
Bruno, A., et al. (2015). Identification and development of mPGES-1 inhibitors: where we are at? Frontiers in Pharmacology. [Link]
-
He, H., et al. (2017). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. ACS Omega. [Link]
-
ResearchGate. (n.d.). Several representative mPGES-1 inhibitors with their IC50 values. [Link]
-
Kim, J., et al. (2022). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules. [Link]
-
Che, P., et al. (2013). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of Chemical Information and Modeling. [Link]
-
Kumar, A., et al. (2014). 3D-QSAR study of microsomal prostaglandin E2 synthase (mPGES-1) inhibitors. Medicinal Chemistry Research. [Link]
-
Warner, T. D., & Mitchell, J. A. (2002). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology. [Link]
-
MedChemExpress. (n.d.). PF-9184 | mPGES-1 抑制剂. [Link]
-
SpringerLink. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. [Link]
-
American Journal of Translational Research. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. [Link]
Sources
- 1. This compound | C9H11NO4S | CID 21182017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 2-(2-(Methylsulfonamido)phenyl)acetic acid and its isomers
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular isomers is paramount. Subtle differences in the spatial arrangement of functional groups can lead to profound variations in pharmacological activity, toxicity, and material properties. This guide provides an in-depth spectroscopic comparison of 2-(2-(methylsulfonamido)phenyl)acetic acid and its meta (3-) and para (4-) isomers. By leveraging fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the key distinguishing features that enable unambiguous identification of these closely related compounds. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for isomeric differentiation.
Introduction: The Challenge of Isomer Differentiation
2-(Methylsulfonamido)phenyl)acetic acid isomers share the same molecular formula (C₉H₁₁NO₄S) and molecular weight (229.25 g/mol ), making them indistinguishable by basic mass spectrometry alone.[1][2] The differentiation of these isomers, therefore, relies on spectroscopic techniques that are sensitive to the local chemical environment of individual atoms and functional groups within each molecule. The positioning of the methylsulfonamido group on the phenyl ring—ortho, meta, or para—creates unique electronic and steric environments that manifest as distinct signatures in their respective spectra. Understanding these nuances is critical for ensuring the purity, efficacy, and safety of any potential therapeutic agent or advanced material derived from these compounds.
Molecular Structures and Isomeric Variation
The three isomers of 2-(methylsulfonamido)phenyl)acetic acid are depicted below. The core structure consists of a phenylacetic acid moiety with a methylsulfonamido group attached to the phenyl ring at either the ortho (2-), meta (3-), or para (4-) position relative to the acetic acid substituent.
Figure 1. Chemical structures of the ortho-, meta-, and para-isomers of 2-(methylsulfonamido)phenyl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the connectivity and chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).[3]
¹H NMR Spectroscopy: Unraveling Proton Environments
The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for the substitution pattern on a benzene ring.
-
Expected ¹H NMR Spectral Features:
-
Ortho-isomer: Due to the proximity of the two bulky substituents, the aromatic region is expected to show a complex multiplet for the four aromatic protons. The symmetry is low, and all four protons should be chemically non-equivalent.
-
Meta-isomer: This isomer also has low symmetry, and the four aromatic protons are expected to be chemically distinct, leading to a complex multiplet pattern.
-
Para-isomer: The para-substitution pattern results in a higher degree of symmetry. The aromatic region is expected to simplify into two distinct signals, each integrating to two protons. These signals will appear as doublets due to coupling with their adjacent protons, a characteristic AA'BB' system.
-
The chemical shifts of the methylene (-CH₂-) protons of the acetic acid group and the methyl (-CH₃) protons of the sulfonamido group are also influenced by the isomer's structure, although these differences may be more subtle.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The number of unique signals in the aromatic region of a ¹³C NMR spectrum is a direct indicator of the molecule's symmetry.
-
Expected ¹³C NMR Spectral Features:
-
Ortho- and Meta-isomers: With no plane of symmetry bisecting the aromatic ring through the substituents, all six aromatic carbons are expected to be chemically non-equivalent, resulting in six distinct signals in the aromatic region of the spectrum.
-
Para-isomer: Due to the plane of symmetry, there will be only four unique aromatic carbon signals: two for the substituted carbons and two for the unsubstituted carbons.
-
The chemical shifts of the carbonyl carbon (-COOH), the methylene carbon (-CH₂-), and the methyl carbon (-CH₃) will also show slight variations between the isomers.
Experimental Data for the Para-Isomer
A certificate of analysis for 2-(4-(methylsulfonamido)phenyl)acetic acid provides the following characterization data, which aligns with the expected spectral features for a para-substituted benzene ring.
| Technique | Observed Features |
| ¹H NMR | Conforms to the structure, indicative of a para-substituted pattern. |
| Mass Spec. | Conforms to the expected molecular weight. |
Table 1. Experimental characterization data for 2-(4-(methylsulfonamido)phenyl)acetic acid.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy provides valuable information about the functional groups present in a molecule and can also be used to distinguish between aromatic substitution patterns.[4]
-
Key IR Absorption Bands:
-
O-H stretch (Carboxylic Acid): A broad absorption band is expected in the region of 3300-2500 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong absorption band should appear around 1700 cm⁻¹.
-
N-H stretch (Sulfonamide): A sharp absorption band is anticipated around 3300 cm⁻¹.
-
S=O stretch (Sulfonamide): Two strong absorption bands are characteristic of the sulfonyl group, typically found around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch).
-
C-H out-of-plane bending (Aromatic): The pattern of absorption bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[4][5]
-
Ortho-disubstituted: A strong band is expected between 770-735 cm⁻¹.
-
Meta-disubstituted: A strong band is expected between 810-750 cm⁻¹ and another between 725-680 cm⁻¹.
-
Para-disubstituted: A single strong band is typically observed between 830-810 cm⁻¹.
-
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
While electron ionization mass spectrometry (EI-MS) will show the same molecular ion peak for all three isomers, the fragmentation patterns can sometimes provide clues to the substitution pattern, although this is not always definitive for aromatic isomers.[6][7]
-
Expected Fragmentation:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 229 for all three isomers.
-
Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (45 Da) is likely.
-
Loss of SO₂CH₃: A fragment resulting from the loss of the methylsulfonyl group (79 Da) may be observed.
-
Tropylium Ion Formation: Cleavage of the C-C bond between the phenyl ring and the acetic acid group can lead to the formation of a substituted tropylium ion, which is a common fragmentation pathway for alkylbenzenes.[6] The relative abundances of these and other fragment ions may differ subtly between the isomers due to the influence of the substituent position on bond strengths and the stability of the resulting fragment ions.
-
Experimental Workflow for Isomer Characterization
A robust analytical workflow is essential for the conclusive identification of the correct isomer.
Figure 2. A typical experimental workflow for the spectroscopic characterization and differentiation of isomers.
Conclusion: A Multi-faceted Approach to Isomer Identification
The definitive identification of 2-(methylsulfonamido)phenyl)acetic acid isomers necessitates a multi-pronged spectroscopic approach. While mass spectrometry can confirm the molecular weight, it is the detailed structural information provided by ¹H and ¹³C NMR spectroscopy that serves as the cornerstone for unambiguous isomer assignment. The characteristic splitting patterns and number of signals in the aromatic region of NMR spectra provide a clear distinction between the ortho, meta, and para isomers. Infrared spectroscopy complements this by confirming the presence of key functional groups and offering additional evidence for the substitution pattern through the analysis of C-H out-of-plane bending vibrations. By integrating the data from these techniques, researchers can confidently characterize and differentiate these closely related isomers, ensuring the integrity and quality of their scientific investigations and product development endeavors.
References
-
2A Biotech. 2-(3-(METHYLSULFONAMIDO)PHENYL)ACETIC ACID. [Link]
-
Ball, D. W. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 18-23. [Link]
-
Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]
-
JoVE. Mass Spectrometry: Aromatic Compound Fragmentation. [Link]
-
Michigan State University. Mass Spectrometry. [Link]
-
Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21182017, this compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13865765, 2-(3-(Methylsulfonamido)phenyl)acetic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135919635, 2-(4-(Methylsulfonamido)phenyl)acetic acid. [Link]
-
Smith, B. C. (2016). The Infrared Spectra of Mono- and Disubstituted Benzene Rings, Part I: Monosubstituted Rings. Spectroscopy, 31(1), 28-33. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]
-
van Outersterp, R. E., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145(11), 3976-3985. [Link]
-
Zhang, Y., et al. (2000). [Influence of substituents on IR spectrum of aromatic amines in different solvents]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(6), 819-821. [Link]
-
Chad's Prep. Mass Spectrometry Fragmentation Patterns. [Link]
-
ChemRxiv. Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. [Link]
-
Human Metabolome Database. Showing metabocard for Phenylacetic acid (HMDB0000209). [Link]
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
PubChem. 2-(4-(Methylsulfonamido)phenyl)acetic acid. [https://pubchem.ncbi.nlm.nih.gov/compound/2-(4-_Methylsulfonamido_phenyl_acetic-Acid]([Link]
-
ResearchGate. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. [Link]
-
Semantic Scholar. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. [Link]
-
The Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. [Link]
-
University of Wisconsin-Madison. bmse000220 Phenylacetic Acid at BMRB. [Link]
-
Wiley Online Library. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(2-(Methylsulfonamido)phenyl)acetic acid
As a senior application scientist, it is imperative to not only advance novel research but also to ensure that every step of the scientific process, including the disposal of chemical waste, is conducted with the utmost regard for safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 2-(2-(Methylsulfonamido)phenyl)acetic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to establish a safe working environment. This includes wearing the appropriate Personal Protective Equipment (PPE) and having a clear understanding of emergency procedures.
Personal Protective Equipment (PPE):
-
Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU)[3].
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product[3].
-
Body Protection: Wear a laboratory coat.
Emergency Procedures:
-
In case of skin contact: Wash off with soap and plenty of water[3]. If skin irritation persists, consult a physician[1][2].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4]. If eye irritation persists, get medical advice/attention[5].
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration[2][3].
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person[2][3].
-
Spills: Spilled chemicals and the materials used for cleanup should be treated as hazardous waste[6]. For small spills, sweep up the solid material and place it in a suitable, closed container for disposal[1][3]. Avoid dust formation[1][3].
Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process. The Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from its generation to its disposal, often referred to as the "cradle-to-grave" approach[7][8].
Step 1: Hazardous Waste Determination
The first step is to determine if the waste is hazardous[8][9]. A waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[9]. Given that this compound is an acidic compound, it may exhibit corrosive properties. All waste chemicals should be treated as hazardous to allow your institution's Environmental Health and Safety (EHS) office to make the final determination[6].
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Keep solid and liquid waste separate[10].
-
Do not mix incompatible wastes. For instance, acids should not be mixed with bases or reactive metals.
-
Segregate organic solvents, toxic metals, and inorganic chemicals[10].
Step 3: Container Selection and Management
-
Container Compatibility: Use appropriate containers for the storage of waste materials; plastic is often preferred[9]. The original chemical container is often the best choice for storing hazardous waste[6]. The container must be in good condition and free of leaks[6].
-
Labeling: Properly label all waste containers[9]. The label should clearly identify the contents. If the material is unknown, it must be labeled as "unknown" with any available information about its potential hazards[9].
-
Container Closure: Keep waste containers tightly closed when not in use[9][11].
Step 4: Accumulation and Storage
Store chemical waste in a designated Satellite Accumulation Area (SAA)[9]. This area should be under the control of the generator of the waste.
Step 5: Disposal Request and Pickup
Contact your institution's EHS or a licensed disposal company for waste pickup[3][9]. Do not attempt to dispose of chemical waste down the drain unless explicitly permitted by your institution's policies for specific non-hazardous materials[12].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Summary of Properties and Disposal Parameters
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C9H11NO4S | [13] |
| Appearance | Likely a solid (based on related compounds) | [1] |
| Known Hazards | Assumed to cause skin and eye irritation, and may cause respiratory irritation based on similar compounds. | [1][2] |
| Primary Disposal Route | Collection by institutional EHS or a licensed hazardous waste disposal company. | [3][9] |
| Container Type | Chemically compatible and sealable container, preferably the original container. | [6][9] |
| Waste Code | To be determined by EHS based on characteristic hazards (e.g., corrosivity). | [9] |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania. Retrieved January 2, 2026, from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 2, 2026, from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved January 2, 2026, from [Link]
-
In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved January 2, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 2, 2026, from [Link]
-
Safety Data Sheet - 4-(Methylsulfonyl)phenylacetic acid. (2025, September 24). Thermo Fisher Scientific. Retrieved January 2, 2026, from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved January 2, 2026, from [Link]
-
What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved January 2, 2026, from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved January 2, 2026, from [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved January 2, 2026, from [Link]
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved January 2, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Safety data sheet - Phenylacetic acid. (2023, May 17). CPAchem. Retrieved January 2, 2026, from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. westliberty.edu [westliberty.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. vumc.org [vumc.org]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. epa.gov [epa.gov]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. This compound | C9H11NO4S | CID 21182017 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of 2-(2-(Methylsulfonamido)phenyl)acetic acid: Personal Protective Equipment, Operational Protocols, and Disposal
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(2-(Methylsulfonamido)phenyl)acetic acid. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally related compounds, such as Phenylacetic acid and 4-(Methylsulfonyl)phenylacetic acid, along with established laboratory safety protocols for handling acidic and potentially hazardous chemicals.[1][2][3][4][5] This guide is intended to supplement, not replace, a thorough risk assessment and the specific SDS for any chemical before handling.[2]
Hazard Assessment and the Rationale for Precaution
Based on the analysis of analogous compounds, this compound should be treated as a substance that can cause serious eye irritation, skin irritation, and respiratory tract irritation.[4][5] The acidic nature of the carboxylic acid group and the potential for the compound to be a fine powder necessitate a stringent approach to personal protective equipment (PPE) to prevent inadvertent exposure through inhalation, dermal contact, or ocular contact.[2][6]
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.[2][7] The following is a comprehensive guide to the minimum PPE requirements for handling this compound.
| Protection Type | Equipment Specification | Purpose and Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[2] | To protect the eyes from splashes and airborne particles. The risk of serious eye irritation from acidic compounds is significant.[2][4] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[2] A chemical-resistant lab coat or apron.[8] | To prevent skin contact. Many organic acids can cause skin irritation upon contact.[4] Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[2][9] | To protect against the inhalation of harmful dust or aerosols. Fine chemical powders can easily become airborne and enter the respiratory system, causing irritation.[4] |
| Foot Protection | Closed-toe shoes.[2][6] | To protect feet from spills. Perforated shoes or sandals are not appropriate in a laboratory setting.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for ensuring laboratory safety.[2]
Preparation and Engineering Controls
-
Consult the Safety Data Sheet (SDS): Before any work begins, locate and thoroughly review the SDS for this compound. If a specific SDS is unavailable, consult the SDS for structurally similar compounds and perform a comprehensive risk assessment.[1][7]
-
Work in a Designated Area: All handling of this compound should be conducted in a well-ventilated laboratory and within a certified chemical fume hood to minimize inhalation exposure.[2][10]
-
Emergency Equipment Check: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2][8] Know the location of the fire extinguisher, spill kit, and first aid kit.[8][11]
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is critical to ensure complete protection.
Handling the Compound
-
Weighing: When weighing the solid, do so in a fume hood or a balance enclosure to contain any dust.
-
Dissolving: When preparing solutions, always add the acid to the solvent slowly to control any exothermic reactions.[2]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[6][10] Wash hands thoroughly after handling the compound, even if gloves were worn.[6][10]
Doffing PPE: A Critical Decontamination Step
The removal of PPE should be done in a manner that prevents contamination of the user and the surrounding environment.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety.[10]
-
Chemical Waste: All solid waste contaminated with this compound and any solutions should be collected in a designated hazardous waste container.[2] The container must be clearly labeled with the chemical name and associated hazards.[10][11]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be disposed of as hazardous waste.[2]
-
Container Rinsing: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a suitable container for disposal. For large spills, evacuate the area and contact the appropriate emergency response team.[8]
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.
References
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). Google Cloud.
- Essential Safety and Handling Guide for Acidic Compounds in Research. (2025, December). BenchChem.
- Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager.
- Acid Handling. (n.d.). MIT.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University.
- Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). US - SDS Management Software.
- Laboratory Safety Rules. (n.d.). Oklahoma State University.
- What PPE Should You Wear When Handling Acid 2025?. (2025, January 7). LeelineWork.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). MIT Plasma Science and Fusion Center.
- PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
- phenyl acetic acid. (n.d.). s d fine-chem limited.
- SAFETY DATA SHEET - Phenylacetic acid. (2011, December 15). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Phenylacetic acid. (2024, August 6). Sigma-Aldrich.
- SAFETY DATA SHEET - Phenylacetic acid. (2013, March 19). Sigma-Aldrich.
- SAFETY DATA SHEET - 4-(Methylsulfonyl)phenylacetic acid. (2025, September 24). Thermo Fisher Scientific.
Sources
- 1. thesafetygeek.com [thesafetygeek.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. westliberty.edu [westliberty.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 8. earth.utah.edu [earth.utah.edu]
- 9. leelinework.com [leelinework.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
